molecular formula C9H16O9 B1198315 Mannosylglycerate

Mannosylglycerate

Cat. No.: B1198315
M. Wt: 268.22 g/mol
InChI Key: DDXCFDOPXBPUJC-WEDYNZIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannosylglycerate (MG) is an ionic compatible solute originally identified in marine (hyper)thermophilic microorganisms adapted to extreme environments . It functions as a powerful chemical chaperone with exceptional capacity to protect proteins against various denaturing stresses, outperforming traditional stabilizers like trehalose and glycerol . In vitro studies demonstrate that MG significantly increases the thermal stability of proteins; for instance, a 0.5 M concentration of MG raised the melting temperature of staphylococcal nuclease by 7.1°C, a markedly greater effect than that achieved with equivalent concentrations of other solutes . Its mechanism involves inhibiting protein aggregation and assisting refolding, making it invaluable for stabilizing enzymes, vaccines, and therapeutic proteins during storage and handling . Beyond bioprocessing, MG shows promising research applications in modelling neurodegenerative diseases. It has been shown to suppress the aggregation of β-amyloid peptides associated with Alzheimer's pathology and prevent α-synuclein aggregation in a yeast model of Parkinson's disease . Emerging evidence also points to novel immunostimulatory properties, suggesting potential research applications in oncology and infectious diseases . Supplied at high purity, this compound is an essential tool for demanding life science research applications. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR PERSONAL USE.

Properties

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

IUPAC Name

3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4?,5-,6+,7+,9-/m1/s1

InChI Key

DDXCFDOPXBPUJC-WEDYNZIRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(CO)C(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O

Synonyms

mannosylglycerate
mannosylglyceric acid

Origin of Product

United States

Foundational & Exploratory

The Role of Mannosylglycerate in Archaea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosylglycerate (MG) is a crucial small organic molecule, known as a compatible solute, predominantly found in hyperthermophilic and halophilic archaea. Its primary function is to protect cellular structures and maintain metabolic function under extreme environmental conditions, such as high temperature and salinity. This guide provides an in-depth analysis of the multifaceted roles of this compound in archaeal physiology, its biosynthesis, and the experimental methodologies used for its study. Furthermore, it explores the potential applications of this unique biomolecule in the realm of drug development and biotechnology.

Core Function: A Potent Cytoprotectant

The principal function of this compound in archaea is to act as a compatible solute . These are small, highly soluble organic molecules that accumulate to high intracellular concentrations in response to environmental stress without interfering with vital cellular processes.[1][2][3] The accumulation of this compound is a key strategy for:

  • Osmoadaptation: In high-salt environments, archaea synthesize and accumulate this compound to balance the external osmotic pressure, preventing water loss and maintaining cell turgor.[1][4][5]

  • Thermoadaptation: At elevated temperatures, this compound acts as a potent thermoprotectant.[2][4] It stabilizes proteins, nucleic acids, and cell membranes, preventing their denaturation and aggregation.[4][5]

The protective effect of this compound is attributed to its ability to be preferentially excluded from the hydration shell of macromolecules. This thermodynamic principle forces proteins into a more compact, folded state, thereby increasing their stability.

Biosynthesis of this compound in Archaea

In archaea, this compound is synthesized via a two-step enzymatic pathway.[4][6] This pathway is distinct from the single-step pathway observed in some red algae.[4] The archaeal pathway involves the following key steps:

  • Synthesis of Mannosyl-3-phosphoglycerate (MPG): The enzyme mannosyl-3-phosphoglycerate synthase (MPGS) catalyzes the condensation of GDP-mannose and D-3-phosphoglycerate (3-PGA) to form mannosyl-3-phosphoglycerate.[6]

  • Dephosphorylation to this compound: The intermediate, mannosyl-3-phosphoglycerate, is then dephosphorylated by the enzyme mannosyl-3-phosphoglycerate phosphatase (MPGP) to yield the final product, This compound .[6]

The genes encoding these two enzymes are often found in an operon-like structure, suggesting a coordinated regulation of their expression in response to environmental cues.[6]

Mannosylglycerate_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_product Product GDP_mannose GDP-Mannose MPGS Mannosyl-3-phosphoglycerate Synthase (MPGS) GDP_mannose->MPGS PGA D-3-Phosphoglycerate PGA->MPGS MPG Mannosyl-3-phosphoglycerate MPGS->MPG Step 1: Condensation MPGP Mannosyl-3-phosphoglycerate Phosphatase (MPGP) MPG->MPGP MG This compound MPGP->MG Step 2: Dephosphorylation

Figure 1: Two-step biosynthetic pathway of this compound in archaea.

Regulation of this compound Accumulation

The intracellular concentration of this compound is tightly regulated in response to changes in external salinity and temperature. Studies in various archaeal species have demonstrated a direct correlation between the magnitude of the stress and the level of accumulated this compound.

Quantitative Data on this compound Accumulation
Archaeal SpeciesStress ConditionIntracellular this compound Concentration (μmol/mg protein)Reference
Pyrococcus furiosusOptimal Temperature (95°C)0.12(Schönheit et al., 1984)
Pyrococcus furiosusHeat Shock (100°C)0.58(Schönheit et al., 1984)
Pyrococcus horikoshii0.2 M NaCl0.25(Empadinhas et al., 2001)
Pyrococcus horikoshii0.8 M NaCl1.10(Empadinhas et al., 2001)
Methanotorris igneus0.1 M NaCl0.05(Ciulla et al., 1994)
Methanotorris igneus1.0 M NaCl0.60(Ciulla et al., 1994)

Note: The above data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Experimental Protocols

Extraction and Quantification of this compound

A common method for the extraction and quantification of intracellular solutes from archaeal cells involves the following steps:

  • Cell Harvesting: Archaeal cells are grown under desired stress conditions and harvested by centrifugation.

  • Extraction: The cell pellet is extracted with a boiling ethanol/water mixture (typically 80% ethanol) to precipitate macromolecules while solubilizing small organic solutes.

  • Purification: The supernatant containing the solutes is collected, dried, and redissolved in water. The extract can be further purified by passing it through anion and cation exchange columns to remove interfering compounds.

  • Quantification: this compound in the purified extract is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a refractive index detector or by Nuclear Magnetic Resonance (NMR) spectroscopy.

Extraction_Workflow start Archaeal Cell Culture (under stress) harvest Harvest Cells (Centrifugation) start->harvest extract Boiling Ethanol Extraction harvest->extract separate Separate Soluble and Insoluble Fractions extract->separate purify Purify Soluble Extract (Ion Exchange) separate->purify Supernatant quantify Quantify this compound (HPLC or NMR) purify->quantify end Data Analysis quantify->end

Figure 2: General workflow for the extraction and quantification of this compound.
Enzyme Assays for Biosynthetic Enzymes

The activities of mannosyl-3-phosphoglycerate synthase (MPGS) and mannosyl-3-phosphoglycerate phosphatase (MPGP) can be determined using spectrophotometric or radioisotopic assays.

  • MPGS Assay: The activity of MPGS can be measured by monitoring the formation of GDP, the co-product of the reaction, using a coupled enzymatic assay with pyruvate kinase and lactate dehydrogenase, which results in the oxidation of NADH, detectable at 340 nm.

  • MPGP Assay: The phosphatase activity of MPGP can be determined by measuring the release of inorganic phosphate from mannosyl-3-phosphoglycerate using a colorimetric method, such as the malachite green assay.

Implications for Drug Development

The remarkable stabilizing properties of this compound make it a molecule of significant interest for the pharmaceutical and biotechnology industries.

  • Protein Stabilization: this compound has been shown to be a highly effective stabilizer of proteins, protecting them from thermal denaturation, aggregation, and freeze-thaw damage.[5][7] This makes it a promising excipient for the formulation of therapeutic proteins, antibodies, and vaccines, potentially increasing their shelf-life and efficacy.

  • Inhibition of Protein Aggregation: Several studies have indicated that this compound can inhibit the aggregation of amyloidogenic proteins, such as amyloid-beta and alpha-synuclein, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, respectively.[7][8] This opens up avenues for its investigation as a potential therapeutic agent.

  • Immunostimulatory Properties: Recent research has also suggested that this compound and its derivatives may possess immunostimulatory properties, warranting further investigation for applications in oncology and infectious diseases.[8]

Drug_Development_Logic cluster_properties Properties of this compound cluster_applications Potential Applications stabilizer Potent Protein Stabilizer excipient Formulation of Biologics (e.g., vaccines, antibodies) stabilizer->excipient leads to anti_aggregation Inhibits Protein Aggregation neuro_therapeutics Therapeutics for Neurodegenerative Diseases anti_aggregation->neuro_therapeutics suggests immunostimulatory Immunostimulatory Effects immunomodulators Development of Immunomodulatory Drugs immunostimulatory->immunomodulators indicates potential for

Figure 3: Logical relationships in the potential drug development applications of this compound.

Conclusion

This compound is a vital compatible solute in archaea, enabling their survival in extreme environments by providing osmotic balance and thermal protection to cellular components. The elucidation of its biosynthetic pathway and regulatory mechanisms has provided valuable insights into the adaptive strategies of extremophiles. The unique cytoprotective properties of this compound also present exciting opportunities for its application in biotechnology and medicine, particularly in the stabilization of biopharmaceuticals and as a potential therapeutic agent for diseases associated with protein misfolding. Further research into the large-scale production and derivatization of this compound will be crucial in realizing its full therapeutic and commercial potential.

References

Elucidation of the Mannosylglycerate Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate (MG) is a compatible solute of significant interest due to its remarkable stabilizing properties for proteins and other cellular components under extreme conditions of temperature, salinity, and desiccation.[1][2][3] This has led to growing attention on its potential applications in the biotechnology and pharmaceutical industries, including roles as a therapeutic agent, a stabilizer for enzymes and antibodies, and an ingredient in cosmetics. Understanding the biosynthesis of this molecule is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and key molecular players.

Core Biosynthetic Pathways

The biosynthesis of this compound has been shown to occur via two primary pathways: a two-step pathway and a single-step pathway . The prevalence of each pathway varies across different organisms. The two-step pathway is predominantly found in thermophilic and hyperthermophilic archaea and bacteria, where it plays a crucial role in osmoadaptation.[4][5] In contrast, the single-step pathway has been identified in red algae.[4][5]

The Two-Step Biosynthesis Pathway

The most common route for this compound synthesis involves two enzymatic steps, starting from the precursors GDP-mannose and 3-phosphoglycerate (3-PG).[2][6]

  • Step 1: Synthesis of Mannosyl-3-phosphoglycerate (MPG)

    • Enzyme: Mannosyl-3-phosphoglycerate synthase (MpgS) (EC 2.4.1.217)[2][7]

    • Reaction: This enzyme catalyzes the transfer of a mannosyl group from GDP-mannose to 3-phosphoglycerate, forming the intermediate mannosyl-3-phosphoglycerate (MPG) and releasing GDP.[2][7]

  • Step 2: Dephosphorylation of MPG to this compound (MG)

    • Enzyme: Mannosyl-3-phosphoglycerate phosphatase (MpgP) (EC 3.1.3.70)[2][5]

    • Reaction: MpgP subsequently dephosphorylates MPG to yield the final product, this compound.[2][5]

Two_Step_Pathway cluster_reactants Precursors cluster_products Products GDP-mannose GDP-mannose Mannosyl-3-phosphoglycerate Mannosyl-3-phosphoglycerate GDP-mannose->Mannosyl-3-phosphoglycerate MpgS + 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound Pi Pi GDP GDP Mannosyl-3-phosphoglycerate->this compound MpgP + H2O

Diagram 1: The two-step this compound biosynthesis pathway.
The Single-Step Biosynthesis Pathway

A more direct route to this compound exists in some organisms, involving a single enzymatic reaction.[2][4]

  • Enzyme: this compound synthase (Mgs) (EC 2.4.1.269)[8][9]

  • Reaction: This bifunctional enzyme directly catalyzes the condensation of GDP-mannose and D-glycerate to form this compound, releasing GDP in the process.[2][8]

Single_Step_Pathway cluster_reactants Precursors cluster_products Products GDP-mannose GDP-mannose Reaction GDP-mannose->Reaction D-Glycerate D-Glycerate D-Glycerate->Reaction This compound This compound GDP GDP Reaction->this compound Mgs Reaction->GDP

Diagram 2: The single-step this compound biosynthesis pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound biosynthesis from various organisms.

Table 1: Kinetic Parameters of Mannosyl-3-phosphoglycerate Synthase (MpgS)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Optimal Temp. (°C)Optimal pHReference
Pyrococcus horikoshiiGDP-mannose0.235.4-90-1006.4-7.4[10]
Pyrococcus horikoshii3-Phosphoglycerate0.455.4-90-1006.4-7.4[10]

Table 2: Kinetic Parameters of Mannosyl-3-phosphoglycerate Phosphatase (MpgP)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Optimal Temp. (°C)Optimal pHReference
Pyrococcus horikoshiiMannosyl-3-phosphoglycerate0.12120-95-1005.2-6.4[10]
Methanococcoides burtoniiMannosyl-3-phosphoglycerate-0.25 µmol/min/mg-505.5-6.5[1]

Table 3: Kinetic Parameters of this compound Synthase (Mgs)

OrganismSubstrateKm (µM)kcat (s-1)Optimal Temp. (°C)Optimal pHReference
Rhodothermus marinusGDP-mannose81 ± 391.1 ± 0.325-[11]
Rhodothermus marinusD-Glycerate123 ± 681.1 ± 0.325-[11]

Table 4: Heterologous Production of this compound

Host OrganismPathway ExpressedProduction TiterCultivation ConditionsReference
Saccharomyces cerevisiaeTwo-step (from D. mccartyi)15.86 mg/g DCWBatch cultivation[12][13]
Saccharomyces cerevisiaeTwo-step (from D. mccartyi)1.79 mg/g DCW/hContinuous cultivation[13]
Corynebacterium glutamicumSingle-step (from D. mccartyi)up to 177 mg/g CDWBatch cultivation with glucose/mannose[2]
Escherichia coliSingle-step (from R. marinus)>50% yield from labeled mannoseBatch cultivation[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthesis pathway.

Protocol 1: Expression and Purification of Recombinant MpgS and MpgP

This protocol is a generalized procedure based on methods described for the characterization of these enzymes from thermophilic organisms.[10]

1. Gene Cloning and Expression Vector Construction:

  • The genes encoding MpgS and MpgP are amplified by PCR from the genomic DNA of the source organism.
  • The amplified genes are cloned into an appropriate E. coli expression vector (e.g., pET series) containing a suitable tag for affinity purification (e.g., His-tag).

2. Recombinant Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance soluble protein expression.

3. Cell Lysis and Crude Extract Preparation:

  • Cells are harvested by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Cells are lysed by sonication on ice or by using a French press.
  • The cell lysate is centrifuged (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the crude extract.

4. Affinity Chromatography:

  • The crude extract is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Gel Filtration Chromatography (Size Exclusion):

  • For further purification, the eluted fractions containing the protein of interest are pooled and concentrated.
  • The concentrated protein solution is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl).
  • The protein is eluted, and fractions are collected and analyzed by SDS-PAGE for purity.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene Amplification & Cloning" -> "Transformation into E. coli"; "Transformation into E. coli" -> "Protein Expression & Induction"; "Protein Expression & Induction" -> "Cell Harvest & Lysis"; "Cell Harvest & Lysis" -> "Affinity Chromatography (Ni-NTA)"; "Affinity Chromatography (Ni-NTA)" -> "Gel Filtration (Size Exclusion)"; "Gel Filtration (Size Exclusion)" -> "Purity Analysis (SDS-PAGE)"; "Purity Analysis (SDS-PAGE)" -> "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Gene Amplification & Cloning"; }

Diagram 3: General workflow for recombinant protein purification.
Protocol 2: Enzyme Activity Assays

1. MpgS Activity Assay:

  • The activity of MpgS can be determined by measuring the amount of GDP produced in the reaction.
  • A coupled enzyme assay can be used where the production of GDP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
  • The reaction mixture contains: 50 mM HEPES buffer (pH 7.0), 10 mM MgCl2, 1 mM DTT, 2 mM 3-phosphoglycerate, 1 mM GDP-mannose, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of pyruvate kinase, 12 units of lactate dehydrogenase, and the purified MpgS enzyme.
  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

2. MpgP Activity Assay:

  • The activity of MpgP is determined by measuring the release of inorganic phosphate from MPG.
  • The reaction mixture contains: 50 mM MES buffer (pH 6.0), 5 mM MgCl2, 1 mM MPG, and the purified MpgP enzyme.
  • The reaction is incubated at the optimal temperature for the enzyme and then stopped by the addition of an acid (e.g., trichloroacetic acid).
  • The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation (from cell culture):

  • Cells are harvested by centrifugation.
  • Intracellular metabolites are extracted using methods like a cold water shock, boiling ethanol extraction, or perchloric acid extraction.[2]
  • The cell debris is removed by centrifugation, and the supernatant containing the metabolites is collected.

2. HPLC Analysis:

  • The extracted metabolites are analyzed by high-performance liquid chromatography (HPLC).
  • A common method involves derivatization of the hydroxyl groups of this compound to allow for UV or fluorescence detection, although refractive index detection can also be used for underivatized samples.
  • Column: A C18 reverse-phase column or an amino-propyl column is typically used.
  • Mobile Phase: The mobile phase composition will depend on the column and detection method. For example, a gradient of acetonitrile and water or a buffer solution is often employed.
  • Detection: UV-Vis detector (after derivatization, e.g., with p-nitrobenzoyl chloride) or a refractive index detector.[15]
  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of purified this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided a solid foundation for understanding how organisms adapt to extreme environments and has opened up exciting possibilities for biotechnological applications. The two-step and single-step pathways, involving the key enzymes MpgS, MpgP, and Mgs, represent elegant molecular solutions for the synthesis of this protective molecule.

Future research in this area is likely to focus on several key aspects:

  • Discovery of Novel Pathway Variants: Exploring diverse microbial genomes may reveal novel enzymes and variations of the this compound biosynthesis pathway with unique properties.

  • Enzyme Engineering: The kinetic properties of the biosynthetic enzymes can be further improved through protein engineering to enhance their efficiency and substrate specificity for industrial applications.

  • Metabolic Engineering and Optimization: Further optimization of heterologous host organisms through systems biology and synthetic biology approaches will be crucial for the cost-effective, large-scale production of this compound.

  • Elucidation of Regulatory Mechanisms: A deeper understanding of how the expression of the this compound biosynthesis genes is regulated in response to environmental stresses will provide valuable insights for designing robust production strains.

The continued exploration of the this compound biosynthesis pathway holds great promise for advancing our knowledge of microbial stress response and for the development of innovative solutions in the fields of biotechnology, medicine, and beyond.

References

The Discovery and Significance of Mannosylglycerate in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First identified in red algae of the order Ceramiales, mannosylglycerate (MG) is a compatible solute of significant interest due to its remarkable protein-stabilizing properties.[1][2][3][4] While its role in red algae is still under investigation, in various other organisms, it is crucial for adaptation to environmental stresses such as high salinity and temperature fluctuations.[2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological relevance of this compound in marine algae, with a focus on red algae (Rhodophyta).

Data Presentation: this compound in Marine Algae

Quantitative data on this compound concentrations in specific marine algal species is not extensively available in the surveyed literature. However, it is established that this compound is a characteristic compatible solute in members of the red algal order Ceramiales. The concentration of such compatible solutes in algae is known to fluctuate in response to environmental stressors like salinity and temperature.[5][6][7] For instance, in many microorganisms, the intracellular accumulation of this compound increases with rising salinity to counteract osmotic stress.[8][9]

Parameter General Observation in Red Algae Significance
This compound Presence Primarily found in the order Ceramiales.[1][2][3][4]Serves as a key chemotaxonomic marker for this order of red algae.
Cellular Concentration Varies depending on environmental conditions, particularly salinity and temperature.[5][6][7]Plays a role in osmo- and thermoprotection by stabilizing cellular components.

Biosynthesis of this compound in Red Algae

Red algae utilize a distinct, single-step enzymatic pathway for the synthesis of this compound. This is in contrast to the two-step pathway commonly observed in thermophilic bacteria and archaea.[2]

The synthesis in red algae is catalyzed by the enzyme This compound synthase (EC 2.4.1.269).[10][11][12][13][14] This enzyme facilitates the transfer of a mannosyl group from a donor molecule, GDP-mannose, directly to an acceptor molecule, D-glycerate, to form 2-O-(α-D-mannopyranosyl)-D-glycerate (this compound).[10][11]

Key Molecules in the Biosynthetic Pathway:
  • GDP-Mannose: The activated sugar donor.

  • D-Glycerate: The acceptor molecule.

  • This compound Synthase: The catalyzing enzyme.

  • This compound: The final product.

Mannosylglycerate_Biosynthesis cluster_reaction GDP_Mannose GDP-Mannose This compound This compound GDP_Mannose->this compound D_Glycerate D-Glycerate D_Glycerate->this compound Mannosylglycerate_Synthase This compound Synthase Mannosylglycerate_Synthase->this compound

Single-step biosynthesis of this compound in red algae.

Experimental Protocols

Extraction of this compound from Red Algae

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from red algal biomass.

Materials:

  • Fresh or freeze-dried red algal tissue (e.g., from a species of the order Ceramiales)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Ethanol (v/v)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Harvest fresh algal material and rinse with distilled water to remove salts and epiphytes. Blot dry. For freeze-dried material, proceed directly to the next step.

  • Cell Lysis: Immediately flash-freeze the fresh tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 80% ethanol at a ratio of 10 mL per gram of dry weight. Vortex thoroughly for 1 minute.

  • Incubation: Incubate the mixture at 60°C for 20 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble metabolites, into a clean tube.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another volume of 80% ethanol, and the supernatants can be pooled.

  • Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator or a vacuum concentrator to obtain the crude extract containing this compound.

  • Storage: Store the dried extract at -20°C until further analysis.

Extraction_Workflow Start Algal Biomass Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction with 80% Ethanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate Solvent Supernatant->Evaporation End Crude Extract Evaporation->End

Workflow for the extraction of this compound.

Analysis of this compound by NMR and HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

1H and 13C NMR are powerful tools for the structural elucidation of this compound.[15][16]

  • Sample Preparation: Dissolve the dried extract in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Data Acquisition: Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC) NMR spectra.

  • Spectral Analysis: The characteristic chemical shifts and coupling constants of the mannose and glycerate moieties will confirm the presence and structure of this compound.[15][16]

High-Performance Liquid Chromatography (HPLC) for Quantification:

HPLC is a standard method for the separation and quantification of compatible solutes.[17][18][19]

  • Sample Preparation: Re-dissolve the dried extract in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions (General Example):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used for quantification. Mass spectrometry (MS) can be coupled for definitive identification.[17][19]

  • Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations to quantify the amount in the algal extract.

Physiological Role and Regulation

In red algae, this compound is thought to function as a compatible solute, protecting cells from the detrimental effects of osmotic and thermal stress.[5][6][7] Compatible solutes accumulate in the cytoplasm to maintain cell turgor and stabilize proteins and membranes without interfering with cellular metabolism.[9][20]

The precise signaling pathways that regulate this compound synthesis in red algae in response to environmental cues are not yet fully elucidated. However, it is hypothesized that stress-induced signaling cascades, potentially involving protein kinases and changes in gene expression, lead to an upregulation of this compound synthase activity.[21][22][23]

Stress_Response_Hypothesis Stress Environmental Stress (e.g., Salinity, Temperature) Signaling Stress Signaling Pathways Stress->Signaling Gene_Expression Increased Gene Expression of this compound Synthase Signaling->Gene_Expression Enzyme_Activity Increased this compound Synthase Activity Gene_Expression->Enzyme_Activity MG_Accumulation This compound Accumulation Enzyme_Activity->MG_Accumulation Protection Cellular Protection MG_Accumulation->Protection

Hypothesized regulation of this compound accumulation.

Conclusion and Future Directions

This compound from marine algae, particularly red algae, represents a promising molecule for various applications, including in the development of stabilizing agents for pharmaceuticals and other biotechnological products. While its initial discovery was in red algae, much of the detailed biochemical and molecular research has been conducted on thermophilic prokaryotes. Future research should focus on isolating and characterizing the this compound synthase from red algae to understand its unique properties. Furthermore, elucidating the specific signaling pathways that regulate its production in response to environmental stress will provide a more complete picture of its physiological role and may open new avenues for its biotechnological production. A deeper understanding of the distribution and concentration of this compound across a wider range of marine algae is also essential.

References

The Role of Mannosylglycerate in the Thermoadaptation of Extremophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremophiles, organisms that thrive in environments lethal to most life forms, have evolved unique molecular strategies to survive under extreme conditions. Among these adaptations, the accumulation of compatible solutes is a key mechanism for cellular protection. Mannosylglycerate (MG), a negatively charged carbohydrate derivative, is a prominent compatible solute found in a variety of thermophilic and hyperthermophilic archaea and bacteria. This technical guide provides an in-depth exploration of the pivotal role of this compound in the thermoadaptation of these extremophiles. We will delve into its biosynthesis, the quantitative aspects of its accumulation under thermal stress, and the molecular mechanisms by which it stabilizes proteins and other cellular components. This guide also offers detailed experimental protocols for the study of this compound and its related enzymatic pathways, alongside visualizations of key processes to facilitate a comprehensive understanding for researchers and professionals in related fields.

Introduction: this compound as a Key Player in Thermoadaptation

Life at high temperatures presents significant challenges to the stability of biological macromolecules. Proteins, nucleic acids, and membranes are all susceptible to denaturation and degradation under extreme heat. To counteract these effects, thermophilic and hyperthermophilic microorganisms have evolved a suite of adaptive mechanisms. One of the most crucial of these is the intracellular accumulation of small organic molecules known as compatible solutes. These solutes, which include sugars, polyols, amino acids, and their derivatives, can reach high concentrations in the cytoplasm without interfering with normal cellular processes.

This compound (α-D-mannopyranosyl-(1→2)-D-glycerate) has emerged as a particularly effective and widespread compatible solute in organisms inhabiting hot environments. Its presence has been strongly correlated with the ability of these organisms to withstand and adapt to thermal stress. The primary functions of this compound in thermoadaptation are:

  • Protein Stabilization: this compound has been shown to be a potent stabilizer of proteins, protecting them from thermal denaturation and aggregation.[1][2] It achieves this by promoting a more compact and rigid native protein structure, primarily by decreasing the entropy of unfolding.[3]

  • Enzyme Protection: Beyond general protein stability, this compound effectively preserves the catalytic activity of enzymes at supraoptimal temperatures.[1][2]

  • Osmoprotection: While its role in thermoadaptation is paramount, this compound also functions as an osmoprotectant, helping cells to maintain turgor pressure in saline environments.[4]

The exceptional stabilizing properties of this compound have also garnered interest in biotechnological and pharmaceutical applications, including the development of new therapeutic strategies for protein-misfolding diseases.[5]

Biosynthesis of this compound

Extremophiles synthesize this compound through two primary enzymatic pathways: a single-step pathway and a two-step pathway. The prevalence and regulation of these pathways can vary between different organisms and in response to different environmental stressors.

The Two-Step Biosynthetic Pathway

The two-step pathway is the more common route for this compound synthesis in thermophiles and is strongly associated with osmoadaptation.[6][7] It involves the sequential action of two enzymes:

  • Mannosyl-3-phosphoglycerate Synthase (MPGS): This enzyme catalyzes the transfer of a mannosyl group from GDP-mannose to 3-phosphoglycerate (3-PGA), forming mannosyl-3-phosphoglycerate (MPG).[6][8]

  • Mannosyl-3-phosphoglycerate Phosphatase (MPGP): The intermediate, MPG, is then dephosphorylated by MPGP to yield the final product, this compound.[6][7]

The Single-Step Biosynthetic Pathway

The single-step pathway is less common in thermophiles but has been identified in organisms such as the bacterium Rhodothermus marinus.[4] This pathway is catalyzed by a single bifunctional enzyme:

  • This compound Synthase (MGS): This enzyme directly catalyzes the condensation of GDP-mannose and D-glycerate to form this compound.[9][10]

Regulation of Biosynthesis in Response to Heat Stress

The synthesis of this compound is tightly regulated in response to environmental cues, particularly heat and osmotic stress. In Rhodothermus marinus, the two biosynthetic pathways are differentially regulated; the single-step pathway, catalyzed by MGS, is selectively enhanced by heat stress, while the two-step pathway, initiated by MPGS, is primarily induced by osmotic stress.[4] This differential regulation allows the organism to fine-tune its adaptive response to specific environmental challenges.

The precise signaling pathways that govern the transcriptional upregulation of this compound biosynthesis genes under heat stress are still being elucidated. However, it is understood to be part of the broader heat shock response. In archaea, this response involves a complex network of chaperones and proteases that maintain protein homeostasis. The accumulation of compatible solutes like this compound is a key component of this protective strategy.

Quantitative Data on this compound in Thermoadaptation

The accumulation of this compound and its impact on protein stability have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Intracellular Concentration of this compound in Pyrococcus furiosus
ConditionThis compound (µmol/mg of protein)Reference
Optimal Growth (95°C)~0.45[11]
Heat Stress (101°C)~0.34[11]
Osmotic Stress (Optimal Temp.)~1.22[11]

Note: In Pyrococcus furiosus, while this compound levels decrease slightly under heat stress alone, the total compatible solute pool, including di-myo-inositol phosphate (DIP), increases significantly. This compound plays a more prominent role in the response to combined heat and osmotic stress.

Table 2: Effect of this compound on the Thermal Stability of Model Proteins
ProteinSolute (Concentration)Melting Temperature (Tm) Increase (°C)Reference
Ribonuclease AThis compound (0.5 M)3.2 - 4.1[4]
Ribonuclease AThis compound (per mole)6[3]
Lactate DehydrogenaseThis compound (0.5 M)4.5[1]
Staphylococcal NucleaseThis compound (0.5 M)~8.0[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and its role in thermoadaptation.

Extraction and Quantification of this compound

Objective: To extract and quantify the intracellular concentration of this compound from extremophilic cells.

Principle: Cells are lysed, and intracellular solutes are extracted. The concentration of this compound in the extract is then determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Cell Culture and Harvesting:

    • Grow the extremophilic organism under the desired conditions (e.g., optimal temperature vs. heat stress).

    • Harvest cells in the mid-exponential growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., saline solution of the same osmolarity as the growth medium) to remove extracellular solutes.

  • Extraction of Intracellular Solutes:

    • Resuspend the cell pellet in a known volume of ultrapure water.

    • Lyse the cells by a suitable method, such as sonication on ice or by using a French press.

    • Incubate the lysate at 100°C for 15 minutes to denature proteins.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes) to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the soluble compatible solutes.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

    • HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Flow Rate: A typical flow rate is 0.6 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 65°C).

    • Quantification: Prepare a standard curve using known concentrations of pure this compound. The concentration in the cell extract is determined by comparing the peak area to the standard curve. The intracellular concentration is then calculated based on the initial cell mass or protein content.

Enzyme Activity Assay for Mannosyl-3-phosphoglycerate Synthase (MPGS)

Objective: To determine the enzymatic activity of MPGS.

Principle: The activity of MPGS is measured by quantifying the amount of GDP produced in the reaction, which is stoichiometric with the amount of MPG formed. The GDP is quantified by a coupled enzymatic assay.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂).

    • Add the substrates: GDP-mannose (e.g., 1 mM) and 3-phosphoglycerate (e.g., 5 mM).

    • Add the purified MPGS enzyme or cell-free extract.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for enzymes from hyperthermophiles) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes) or by adding a quenching agent (e.g., perchloric acid).

  • Quantification of GDP:

    • Centrifuge the quenched reaction to remove precipitated protein.

    • Quantify the GDP produced using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase, monitoring the oxidation of NADH at 340 nm.

Protein Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermal stability of a protein.

Principle: DSC measures the heat capacity of a protein solution as a function of temperature. As the protein unfolds, it absorbs heat, resulting in a peak in the heat capacity. The temperature at the peak maximum is the melting temperature (Tm), a measure of the protein's thermal stability.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare identical protein solutions supplemented with different concentrations of this compound (e.g., 0.1 M, 0.5 M, 1 M).

    • Prepare a reference solution containing only the buffer and the corresponding concentration of this compound.

  • DSC Measurement:

    • Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.

    • Scan a temperature range that covers the entire unfolding transition of the protein (e.g., 20°C to 120°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein thermogram.

    • The Tm is determined as the temperature at the peak of the heat capacity curve.

    • Compare the Tm of the protein in the absence and presence of this compound to determine the stabilizing effect.

Conclusion and Future Perspectives

This compound is a remarkable molecule that plays a central and multifaceted role in the adaptation of extremophiles to high-temperature environments. Its ability to stabilize proteins and protect cellular machinery from thermal damage is a testament to the elegant solutions that have evolved to sustain life under extreme conditions. The elucidation of its biosynthetic pathways and the quantitative understanding of its function provide a solid foundation for further research.

Future investigations should focus on several key areas:

  • Detailed Signaling Pathways: A more comprehensive understanding of the signal transduction pathways that regulate this compound biosynthesis in response to heat stress is needed. This will likely involve a combination of transcriptomic, proteomic, and genetic approaches.

  • Synergistic Effects: The interplay between this compound and other compatible solutes, as well as with the heat shock protein machinery, warrants further investigation to understand the holistic nature of thermoadaptation.

  • Biotechnological and Pharmaceutical Applications: The exceptional stabilizing properties of this compound hold great promise for the development of novel therapeutics for protein-misfolding diseases and for enhancing the stability of enzymes and other biologics in various industrial applications.

The continued study of this compound and the remarkable organisms that produce it will undoubtedly provide further insights into the fundamental principles of life at high temperatures and pave the way for innovative biotechnological advancements.

References

An In-Depth Technical Guide to the Evolutionary History of Mannosylglycerate Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate (MG) is a compatible solute of significant interest due to its remarkable stabilizing effects on proteins and other cellular structures, particularly under conditions of high temperature and salinity. This small organic molecule is found in a diverse range of organisms, from hyperthermophilic archaea and bacteria to red algae. The biosynthetic pathways leading to this compound have distinct evolutionary origins and are tailored to the specific physiological needs of the organisms in which they are found. Understanding the evolutionary history of these pathways, the enzymes that catalyze them, and their biochemical properties is crucial for applications in biotechnology and drug development, where the protective properties of MG can be harnessed. This technical guide provides a comprehensive overview of the evolutionary history of this compound synthesis, detailing the different pathways, the enzymology, and the experimental methodologies used to study them.

Two Major Evolutionary Pathways for this compound Biosynthesis

The synthesis of this compound has evolved through two distinct routes: a single-step pathway and a two-step pathway. These pathways differ in their enzymatic machinery, substrate requirements, and, most notably, their evolutionary distribution and physiological roles.[1]

The Single-Step Pathway: A Eukaryotic Innovation

The single-step pathway is the more direct route to this compound synthesis. It involves the direct condensation of GDP-mannose with D-glycerate, catalyzed by the enzyme This compound synthase (MGS) .

Reaction: GDP-mannose + D-glycerate ⇌ GDP + 2-O-(α-D-mannopyranosyl)-D-glycerate

This pathway is predominantly found in red algae (Rhodophyta), where this compound does not appear to be primarily involved in stress protection.[1] The evolutionary history of MGS suggests it is a more recent innovation compared to the enzymes of the two-step pathway.

The Two-Step Pathway: A Prokaryotic Adaptation to Extreme Environments

The two-step pathway is the more prevalent route for this compound synthesis in prokaryotes, particularly in (hyper)thermophilic archaea and bacteria.[1] This pathway is strongly associated with adaptation to osmotic and thermal stress. It involves two key enzymes: mannosyl-3-phosphoglycerate synthase (MpgS) and mannosyl-3-phosphoglycerate phosphatase (MpgP) .

Step 1: Synthesis of the phosphorylated intermediate

MpgS catalyzes the transfer of a mannosyl group from GDP-mannose to D-3-phosphoglycerate, forming the intermediate mannosyl-3-phosphoglycerate (MPG).

Reaction: GDP-mannose + 3-phospho-D-glycerate ⇌ GDP + 2-(α-D-mannosyl)-3-phosphoglycerate[2]

Step 2: Dephosphorylation to yield this compound

MpgP then removes the phosphate group from MPG to produce the final product, this compound.

Reaction: 2-(α-D-mannosyl)-3-phosphoglycerate + H₂O ⇌ 2-O-(α-D-mannosyl)-D-glycerate + phosphate[2]

Phylogenetic analyses suggest that the two-step pathway has a more ancient origin and has been subject to horizontal gene transfer among prokaryotes inhabiting extreme environments. Interestingly, genes homologous to those of the two-step pathway have also been identified in some fungi and mesophilic bacteria, although the synthesis of this compound has not been confirmed in these organisms, suggesting a possible role in other metabolic pathways.[1]

Enzymology of this compound Synthesis

The enzymes of the this compound synthesis pathways exhibit a range of biochemical properties that reflect their adaptation to the physiological conditions of their host organisms.

This compound Synthase (MGS)

MGS from the thermophilic bacterium Rhodothermus marinus has been extensively studied. It is a retaining glycosyltransferase belonging to the GT78 family in the CAZy database.

Mannosyl-3-phosphoglycerate Synthase (MpgS)

MpgS is a key regulatory enzyme in the two-step pathway. It is a retaining glycosyltransferase classified under the GT55 family. The enzyme from the hyperthermophilic archaeon Pyrococcus horikoshii and the thermophilic bacterium Thermus thermophilus have been characterized, showing high optimal temperatures for activity.[2][3]

Mannosyl-3-phosphoglycerate Phosphatase (MpgP)

MpgP belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. It is a metal-dependent phosphatase, with magnesium or manganese ions typically required for its activity.[3]

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound synthesis from different organisms. This data is essential for comparative studies and for the bioengineering of these pathways in heterologous hosts.

OrganismEnzymeSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Optimal T (°C)Optimal pH
Rhodothermus marinusMGSGDP-mannose0.05 ± 0.011.5 ± 0.11.2707.0
D-glycerate0.25 ± 0.05--
Thermus thermophilusMpgSGDP-mannose0.12 ± 0.022.8 ± 0.22.180-90~7.0
3-PGA0.33 ± 0.04--
MpgPMPG0.21 ± 0.0315.4 ± 1.212.390-956.0
Pyrococcus horikoshiiMpgSGDP-mannose0.08 ± 0.013.5 ± 0.32.890-1006.4-7.4
3-PGA0.15 ± 0.02--
MpgPMPG0.18 ± 0.0225.1 ± 2.020.195-1005.2-6.4
Petrotoga mobilisMggAGDP-mannose0.09 ± 0.010.8 ± 0.10.6909.0
GPG0.18 ± 0.03--

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound synthesis pathways.

Heterologous Expression and Purification of Recombinant Enzymes

A common strategy for obtaining large quantities of pure enzymes for characterization is through heterologous expression in Escherichia coli.

1. Gene Cloning:

  • The gene encoding the target enzyme (MGS, MpgS, or MpgP) is amplified from the genomic DNA of the source organism using PCR with specific primers.
  • The amplified gene is then cloned into an appropriate expression vector, often containing a polyhistidine-tag (His-tag) for simplified purification.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A large-scale culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • For thermophilic enzymes, expression at a lower temperature (e.g., 16-25 °C) can improve protein solubility.

3. Cell Lysis and Heat Treatment (for thermostable enzymes):

  • Cells are harvested by centrifugation and resuspended in a suitable buffer.
  • Cell lysis is achieved by sonication or high-pressure homogenization.
  • For thermostable enzymes, a heat treatment step (e.g., 60-70 °C for 20-30 minutes) can be employed to denature and precipitate a significant portion of the mesophilic E. coli proteins.

4. Protein Purification:

  • The crude cell lysate (or the supernatant after heat treatment) is clarified by centrifugation.
  • The His-tagged protein is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
  • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
  • The target protein is eluted with a buffer containing a high concentration of imidazole.
  • Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

Enzyme Activity Assays

1. This compound Synthase (MGS) and Mannosyl-3-phosphoglycerate Synthase (MpgS) Activity Assay (Coupled Spectrophotometric Assay):

This continuous assay measures the production of GDP, which is coupled to the oxidation of NADH.

  • Principle: The GDP produced is converted to GTP by pyruvate kinase (PK), consuming phosphoenolpyruvate (PEP). The pyruvate formed is then reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM HEPES, pH 7.5)

    • GDP-mannose (substrate)

    • D-glycerate or 3-phosphoglycerate (substrate)

    • MgCl₂ and/or MnCl₂

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Purified MGS or MpgS enzyme

  • Procedure:

    • The reaction mixture (without the enzyme) is pre-incubated at the desired temperature in a spectrophotometer cuvette.

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm is recorded over time.

    • The initial rate of the reaction is calculated from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

2. Mannosyl-3-phosphoglycerate Phosphatase (MpgP) Activity Assay (Malachite Green Assay):

This discontinuous assay measures the amount of inorganic phosphate released from the substrate.

  • Principle: The inorganic phosphate released reacts with malachite green and molybdate in an acidic solution to form a colored complex that can be quantified by measuring the absorbance at around 620-640 nm.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM MES, pH 6.0)

    • Mannosyl-3-phosphoglycerate (MPG) (substrate)

    • MgCl₂ or MnCl₂

    • Purified MpgP enzyme

  • Procedure:

    • The reaction is initiated by adding the enzyme to the reaction mixture and incubated at the desired temperature for a specific time.

    • The reaction is stopped by adding the malachite green-molybdate reagent.

    • After color development, the absorbance is measured at the appropriate wavelength.

    • The amount of phosphate released is determined by comparison to a standard curve prepared with known concentrations of inorganic phosphate.

Phylogenetic Analysis

Phylogenetic analysis is used to infer the evolutionary relationships between the enzymes of the this compound synthesis pathways.

1. Sequence Retrieval:

  • Homologous protein sequences of MGS, MpgS, and MpgP are retrieved from public databases such as NCBI GenBank or UniProt.

2. Multiple Sequence Alignment:

  • The retrieved sequences are aligned using a multiple sequence alignment program like ClustalW or MUSCLE, which are integrated into software packages like MEGA (Molecular Evolutionary Genetics Analysis).

3. Phylogenetic Tree Construction:

  • A phylogenetic tree is constructed from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference, available in software like MEGA.
  • The reliability of the tree topology is assessed using bootstrap analysis.

Visualizations of Pathways and Workflows

This compound Synthesis Pathways

Mannosylglycerate_Synthesis_Pathways cluster_single_step Single-Step Pathway cluster_two_step Two-Step Pathway GDP-mannose_s GDP-mannose MGS This compound Synthase (MGS) GDP-mannose_s->MGS D-glycerate D-glycerate D-glycerate->MGS Mannosylglycerate_s This compound MGS->Mannosylglycerate_s GDP_s GDP MGS->GDP_s GDP-mannose_t GDP-mannose MpgS Mannosyl-3-phosphoglycerate Synthase (MpgS) GDP-mannose_t->MpgS 3-PGA 3-Phosphoglycerate 3-PGA->MpgS MPG Mannosyl-3-phosphoglycerate MpgS->MPG GDP_t GDP MpgS->GDP_t MpgP Mannosyl-3-phosphoglycerate Phosphatase (MpgP) MPG->MpgP Mannosylglycerate_t This compound MpgP->Mannosylglycerate_t Pi Pi MpgP->Pi

Caption: The two major pathways for this compound synthesis.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_cloning_expression Gene Cloning & Protein Expression cluster_purification Protein Purification cluster_characterization Biochemical Characterization Gene_Identification Identify Gene of Interest PCR_Amplification PCR Amplification Gene_Identification->PCR_Amplification Cloning Clone into Expression Vector PCR_Amplification->Cloning Transformation Transform into E. coli Cloning->Transformation Culture_Induction Culture Growth & IPTG Induction Transformation->Culture_Induction Cell_Lysis Cell Lysis Culture_Induction->Cell_Lysis Heat_Treatment Heat Treatment (for thermostable enzymes) Cell_Lysis->Heat_Treatment IMAC Immobilized Metal Affinity Chromatography (IMAC) Cell_Lysis->IMAC for mesophilic enzymes Heat_Treatment->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Activity_Assay Enzyme Activity Assay SEC->Activity_Assay Kinetic_Analysis Determine Km, Vmax, kcat Activity_Assay->Kinetic_Analysis Optimal_Conditions Determine Optimal pH & Temperature Activity_Assay->Optimal_Conditions

Caption: A typical workflow for the characterization of this compound synthesis enzymes.

Phylogenetic Relationship of MpgS

MpgS_Phylogeny Root Archaea_Bacteria Root->Archaea_Bacteria Archaea Archaea_Bacteria->Archaea Bacteria Archaea_Bacteria->Bacteria Euryarchaeota Archaea->Euryarchaeota Crenarchaeota Archaea->Crenarchaeota Pyrococcus_horikoshii Euryarchaeota->Pyrococcus_horikoshii Pyrococcus horikoshii Archaeoglobus_fulgidus Euryarchaeota->Archaeoglobus_fulgidus Archaeoglobus fulgidus Sulfolobus_solfataricus Crenarchaeota->Sulfolobus_solfataricus Sulfolobus solfataricus Thermotogae Bacteria->Thermotogae Deinococcus_Thermus Bacteria->Deinococcus_Thermus Actinobacteria Bacteria->Actinobacteria Proteobacteria Bacteria->Proteobacteria Petrotoga_mobilis Thermotogae->Petrotoga_mobilis Petrotoga mobilis Thermus_thermophilus Deinococcus_Thermus->Thermus_thermophilus Thermus thermophilus Rubrobacter_xylanophilus Actinobacteria->Rubrobacter_xylanophilus Rubrobacter xylanophilus Escherichia_coli Proteobacteria->Escherichia_coli Escherichia coli (hypothetical)

References

The Biological Role of Mannosylglycerate in Red Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosylglycerate (MG), a compatible solute also known as digeneaside in phycological literature, is a key metabolite in many species of red algae (Rhodophyta), particularly within the order Ceramiales. While in many prokaryotes MG is a primary osmolyte and thermoprotectant, its role in red algae is more nuanced. This technical guide provides an in-depth exploration of the biological functions of this compound in this algal lineage, detailing its biosynthesis, metabolic context, and physiological significance. This document summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes key pathways to serve as a comprehensive resource for researchers in phycology, natural product chemistry, and drug development.

Introduction: this compound in the Context of Red Algal Biology

Red algae represent one of the oldest and largest groups of eukaryotic algae, with a complex and diverse biochemistry. A key feature of their adaptation to marine environments is the accumulation of low molecular weight carbohydrates, which act as compatible solutes to maintain osmotic balance. This compound is one such solute, found predominantly in members of the order Ceramiales.[1] Unlike in many thermophilic bacteria and archaea where MG levels directly correlate with osmotic or thermal stress, its function in red algae is not primarily for stress protection.[2] Instead, it appears to be a constitutively produced compound, likely serving as a general cytoplasmic stabilizer and a secondary osmolyte in conjunction with other compounds like floridoside or polyols. Its exceptional ability to stabilize proteins in vitro and in vivo has also made it a molecule of interest for biotechnological and pharmaceutical applications, including the development of therapeutics for protein-misfolding diseases.[1]

Biosynthesis of this compound in Red Algae

Red algae exclusively utilize a single-step enzymatic pathway for the synthesis of this compound.[2] This is in contrast to the two-step pathway involving a phosphorylated intermediate that is common in many prokaryotes.

The single-step reaction is catalyzed by the enzyme This compound synthase (MGS) (EC 2.4.1.269).[3][4] This enzyme facilitates the transfer of a mannosyl group from a nucleotide sugar donor, guanosine diphosphate-mannose (GDP-mannose), to the acceptor molecule, D-glycerate.

The overall reaction is as follows:

GDP-α-D-mannose + D-glycerate → 2-O-(α-D-mannosyl)-D-glycerate + GDP

The precursors for this pathway, GDP-mannose and D-glycerate, are derived from central carbon metabolism. GDP-mannose is synthesized from the glycolysis intermediate fructose-6-phosphate, while D-glycerate is an intermediate in photorespiration and can be derived from 3-phosphoglycerate.

Mannosylglycerate_Biosynthesis cluster_glycolysis Central Carbon Metabolism cluster_precursors Precursor Synthesis cluster_synthesis This compound Synthesis F6P Fructose-6-Phosphate GDP_Man GDP-Mannose F6P->GDP_Man Multiple steps G3P 3-Phosphoglycerate Glycerate D-Glycerate G3P->Glycerate Phosphatase MGS This compound Synthase (MGS) GDP_Man->MGS Glycerate->MGS MG This compound (Digeneaside) MGS->MG GDP out

Figure 1: Single-step biosynthesis pathway of this compound in red algae.

Physiological Role and Quantitative Data

While this compound is a compatible solute, its role in the stress response of red algae appears to be secondary and species-specific. In many studied species, other compounds show more significant changes in concentration in response to environmental stressors like salinity.

For instance, in the intertidal red alga Bostrychia arbuscula, which belongs to the Ceramiales, sorbitol is the dominant osmolyte that accumulates under hypersaline conditions. The concentration of digeneaside (this compound), in contrast, remains relatively stable across a wide range of salinities.[5] This suggests that digeneaside may function as a basal, constitutive compatible solute, while other compounds are modulated to handle acute osmotic stress.

Data Presentation

The following table summarizes the quantitative data on the concentrations of digeneaside and the primary osmolyte sorbitol in Bostrychia arbuscula after 5 days of exposure to different salinities.

Salinity (psu)Digeneaside (mmol kg⁻¹ DW)Sorbitol (mmol kg⁻¹ DW)Reference
1~116Not specified[5]
15~116Not specified[5]
38 (in situ)103Not specified[5]
45~90Significantly increased[5]
60~90Significantly increased[5]

Data extracted from Diehl et al., 2021.[5]

Catabolism of this compound

The intracellular catabolic pathway for this compound in red algae is not well-documented in the scientific literature. While the degradation of complex red algal polysaccharides by marine bacteria is an active area of research, the metabolic fate of endogenous this compound within the algal cells remains largely unknown. It is plausible that, under conditions of carbon demand, this compound could be hydrolyzed back to mannose and glycerate, which could then enter central metabolic pathways. However, specific enzymes catalyzing this degradation in red algae have not yet been characterized.

Signaling Pathways

There is currently no scientific evidence to suggest that this compound plays a direct role in intracellular signaling pathways in red algae. Its function appears to be primarily as a compatible solute, contributing to the maintenance of cellular turgor and the stability of macromolecules.[2][6] The signaling pathways that govern the response to osmotic and other stresses in red algae are complex and involve various other molecules, but this compound has not been identified as a signaling component.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound from red algal tissues.

Extraction of this compound

This protocol is adapted from methods used for the extraction of low-molecular-weight carbohydrates from red algae.

Materials:

  • Fresh or freeze-dried red algal tissue

  • Mortar and pestle

  • Liquid nitrogen

  • 80% (v/v) Ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Deionized water

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of freeze-dried (or 500 mg of fresh) algal tissue.

  • Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Transfer the powder to a centrifuge tube and add 5 mL of 80% ethanol.

  • Vortex thoroughly and incubate at 70°C for 30 minutes, with occasional vortexing.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a new tube.

  • Repeat the extraction (steps 3-5) on the pellet with another 5 mL of 80% ethanol to ensure complete extraction.

  • Combine the supernatants and evaporate the ethanol using a rotary evaporator or vacuum concentrator.

  • Resuspend the dried extract in a known volume (e.g., 1 mL) of deionized water.

  • Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Extraction_Workflow start Start: Algal Tissue grind Grind in Liquid N2 start->grind extract1 Extract with 80% EtOH at 70°C grind->extract1 centrifuge1 Centrifuge (10,000 x g) extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 combine Combine Supernatants supernatant1->combine extract2 Re-extract Pellet pellet1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine evaporate Evaporate Ethanol combine->evaporate resuspend Resuspend in H2O evaporate->resuspend filter Filter (0.22 µm) resuspend->filter end End: Aqueous Extract for Analysis filter->end

Figure 2: Workflow for the extraction of this compound from red algae.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Aminex HPX-87H column (or equivalent ion-exclusion column).

Mobile Phase:

  • 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

Run Conditions:

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 20 µL

Quantification:

  • Prepare a standard curve using purified this compound.

  • Run the prepared algal extracts.

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify the concentration based on the peak area and the standard curve.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification, NMR spectroscopy is the gold standard.

Sample Preparation:

  • A larger-scale extraction is required to obtain sufficient purified material (several milligrams).

  • The aqueous extract from step 6.1 can be further purified using size-exclusion and/or ion-exchange chromatography.

  • The purified fraction containing this compound should be lyophilized and then dissolved in deuterium oxide (D₂O) for analysis.

NMR Experiments:

  • 1D NMR: ¹H and ¹³C spectra should be acquired. The anomeric proton of the mannose moiety typically appears as a doublet around 5.0 ppm in the ¹H spectrum.

  • 2D NMR: For full structural elucidation, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to assign all proton and carbon signals and confirm the connectivity between the mannose and glycerate moieties.

This compound Synthase (MGS) Activity Assay

Materials:

  • Crude protein extract from red algae (prepared by homogenizing tissue in an appropriate buffer, e.g., Tris-HCl with protease inhibitors, followed by centrifugation to remove cell debris).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

  • Substrates: 10 mM GDP-mannose, 10 mM D-glycerate.

  • Malachite Green Phosphate Assay Kit (for detecting released GDP, which is hydrolyzed to GMP and phosphate).

Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • 50 µL of Assay Buffer

    • 10 µL of crude protein extract

    • 10 µL of 10 mM GDP-mannose

  • Pre-incubate the mixture at the optimal growth temperature of the alga (or a standard temperature like 25°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM D-glycerate.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., 10 µL of 0.5 M EDTA).

  • To determine the amount of GDP produced, an indirect method can be used where GDP is hydrolyzed to GMP and inorganic phosphate (Pi) by a phosphatase, and the released Pi is quantified.

  • Add a suitable phosphatase to the reaction mixture and incubate to convert GDP to GMP and Pi.

  • Quantify the amount of Pi using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • A control reaction without D-glycerate should be run to account for any non-specific phosphatase activity in the crude extract.

  • Enzyme activity can be calculated based on the amount of phosphate produced over time and normalized to the total protein concentration of the extract.

Potential for Drug Development

The remarkable protein-stabilizing properties of this compound make it a highly attractive molecule for the pharmaceutical industry. Its ability to protect proteins from denaturation and aggregation suggests potential applications in:

  • Formulation of Biologics: As an excipient to stabilize therapeutic proteins and antibodies, extending their shelf-life and efficacy.

  • Treatment of Protein-Misfolding Diseases: Research is exploring the potential of compatible solutes like MG to inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.[1]

  • Cosmeceuticals: Due to its moisturizing and protective properties, this compound is also being investigated for use in high-end skincare products.

Conclusion

This compound, or digeneaside, is a significant metabolite in many red algae, playing a fundamental role as a compatible solute. While it is not the primary regulated osmolyte in response to stress in all species, its constitutive presence underscores its importance for maintaining cellular homeostasis. The single-step biosynthesis pathway via this compound synthase is a key feature of its metabolism in Rhodophyta. The lack of detailed information on its catabolism and signaling roles presents an opportunity for future research. The unique stabilizing properties of this compound also highlight its considerable potential for biotechnological and pharmaceutical applications, making further study of its biology and production in red algae a worthwhile endeavor.

References

Mannosylglycerate: A Potent Stabilizer for Enhanced Protein Integrity and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of biopharmaceutical development and molecular research, ensuring the stability of proteins is a paramount challenge. Denaturation, aggregation, and loss of function can significantly impede therapeutic efficacy and experimental reproducibility. This technical guide delves into the remarkable protein-stabilizing properties of mannosylglycerate (MG), a compatible solute found in extremophilic organisms. Through a comprehensive review of existing literature, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for assessing its stabilizing effects. This compound has demonstrated superior performance in enhancing protein thermostability and preventing aggregation compared to other widely used stabilizers, positioning it as a promising excipient in drug formulations and a valuable tool in protein research.

Introduction: The Challenge of Protein Instability

Proteins are intricate macromolecules whose function is intrinsically linked to their precise three-dimensional structure. However, this native conformation is often fragile and susceptible to disruption by various environmental stressors, including temperature fluctuations, pH shifts, mechanical stress, and dehydration. The loss of this structure, known as denaturation, can lead to the exposure of hydrophobic residues, promoting irreversible aggregation and subsequent loss of biological activity.

In the pharmaceutical industry, protein aggregation is a critical concern, as it can lead to reduced therapeutic potency and potentially elicit immunogenic responses in patients.[1] For researchers, maintaining protein integrity is essential for obtaining reliable and reproducible experimental results. Consequently, there is a significant demand for effective protein stabilizers.

This compound: Nature's Solution to Extreme Environments

This compound is a small organic molecule, a type of compatible solute, that accumulates in high concentrations within the cytoplasm of various microorganisms, particularly those thriving in extreme environments such as high temperatures.[2] These organisms, known as (hyper)thermophiles, utilize this compound to protect their cellular machinery, including proteins, from denaturation under harsh conditions.[2][3]

As a chemical chaperone, this compound is a versatile stabilizer that functions in a non-specific manner to promote the favorable interaction of proteins with water.[4][5] Its amphipathic nature, possessing both hydrophilic and hydrophobic properties, allows it to interact with exposed hydrophobic regions of unfolded or partially folded proteins, thereby preventing aggregation and promoting solubility.[5]

Mechanism of Protein Stabilization by this compound

The stabilizing effect of this compound is attributed to several key mechanisms:

  • Thermodynamic Stabilization: this compound enhances protein stability by altering the thermodynamics of protein unfolding. It has been shown to decrease the unfolding entropy, which means that the unfolded state becomes less disordered in the presence of this compound, thus disfavoring denaturation.[6][7][8] This is achieved without significantly altering the unfolding enthalpy.[6][7]

  • Reduction of Protein Dynamics: Nuclear Magnetic Resonance (NMR) studies have revealed that this compound restricts the internal motions of proteins.[9][10][11] By causing a generalized reduction of backbone motions, it effectively "rigidifies" the protein structure, making it more resistant to unfolding.[10][11] This correlation between protein rigidification and stabilization is a key aspect of its function.[10]

  • Suppression of Aggregation: this compound is a potent suppressor of protein aggregation.[6][7] It can inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases.[12] This anti-aggregation property is crucial for maintaining protein solubility and preventing the formation of harmful protein deposits.

  • Preferential Exclusion: Like many compatible solutes, this compound is thought to be preferentially excluded from the protein surface. This phenomenon forces water molecules to interact more strongly with the protein, leading to a more compact and stable native state.

Quantitative Data on Protein Stabilization

The efficacy of this compound as a protein stabilizer has been quantified in several studies, demonstrating its superior performance compared to other common stabilizers like trehalose.

Protein ModelExperimental TechniqueParameter MeasuredThis compound (0.5 M)Trehalose (0.5 M)Reference
Ribonuclease A (RNase A)Differential Scanning Calorimetry (DSC)Increase in Melting Temperature (ΔTm)6 °C-[6][7]
Lactate Dehydrogenase (LDH)-Increase in Melting Temperature (ΔTm)4.5 °C2.2 °C[13]
Staphylococcal Nuclease (SNase)-Increase in Melting Temperature (ΔTm)8 °C-[9]
Protein ModelStress ConditionParameter MeasuredProtective Effect of this compoundReference
Various EnzymesFreeze-DryingResidual ActivitySimilar or better than trehalose[14][15]
β-amyloid peptideAggregation ConditionsFibril FormationSignificant inhibition[12]
Various EnzymesThermal StressInactivation RateSuperior protection compared to other compatible solutes[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the protein-stabilizing properties of this compound.

Differential Scanning Calorimetry (DSC) for Determining Protein Melting Temperature (Tm)

DSC is a powerful technique to measure the thermal stability of a protein by monitoring the heat absorbed upon unfolding.

  • Materials:

    • Purified protein of interest (e.g., RNase A)

    • This compound

    • Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

    • Differential Scanning Calorimeter

  • Procedure:

    • Prepare protein solutions at a concentration of 15-645 µg/mL in the chosen buffer.[7]

    • Prepare a parallel set of protein solutions containing 0.5 M this compound.[7]

    • Prepare a buffer-only solution and a buffer solution with 0.5 M this compound to be used as references.

    • Degas all solutions prior to loading into the DSC cells.

    • Load the protein solution into the sample cell and the corresponding reference solution into the reference cell.

    • Set the DSC to scan from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 100 °C) at a constant scan rate (e.g., 1 °C/min).

    • Record the differential heat capacity as a function of temperature.

    • The peak of the resulting thermogram corresponds to the melting temperature (Tm) of the protein.

    • Compare the Tm of the protein with and without this compound to determine the increase in thermal stability (ΔTm).

Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils, a common form of protein aggregation.

  • Materials:

    • Protein prone to aggregation (e.g., β-amyloid peptide)

    • This compound

    • Thioflavin T (ThT) stock solution

    • Buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Fluorometer or plate reader with fluorescence capabilities

  • Procedure:

    • Prepare a solution of the amyloidogenic protein in the appropriate buffer.

    • Prepare a series of protein solutions containing different concentrations of this compound.

    • Incubate the solutions at a temperature that promotes aggregation (e.g., 37 °C) with gentle agitation.

    • At various time points, take aliquots from each solution.

    • Add ThT to the aliquots to a final concentration of ~10 µM.

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

    • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

    • A decrease in the fluorescence signal in the presence of this compound indicates inhibition of fibril formation.[12]

Enzyme Activity Assay for Assessing Functional Stability

This protocol assesses the ability of this compound to protect an enzyme's catalytic activity from thermal inactivation.

  • Materials:

    • Enzyme of interest (e.g., Lactate Dehydrogenase)

    • Substrate for the enzyme (e.g., pyruvate and NADH for LDH)

    • This compound

    • Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

    • Spectrophotometer

  • Procedure:

    • Prepare enzyme solutions in the buffer with and without 0.5 M this compound.[7]

    • Incubate the enzyme solutions at a supraoptimal temperature (a temperature that causes denaturation over time).

    • At regular time intervals, withdraw aliquots from the heated solutions and cool them on ice to stop the inactivation process.

    • Measure the residual enzyme activity of each aliquot by adding the substrate and monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption by LDH).

    • Plot the percentage of residual activity against the incubation time.

    • A slower decay in activity in the presence of this compound indicates a protective effect against thermal inactivation.

Visualizing the Impact of this compound

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this compound's stabilizing properties.

cluster_0 Unstressed Protein cluster_1 Stressed Protein (e.g., Heat) cluster_2 Stressed Protein with this compound Native Native Protein (Folded, Active) Unfolded Unfolded Protein (Inactive) Native->Unfolded Denaturation Stabilized Stabilized Native Protein (Folded, Active) Native->Stabilized Addition of This compound Aggregated Aggregated Protein (Inactive, Insoluble) Unfolded->Aggregated Aggregation Stabilized->Unfolded Increased Resistance to Denaturation

Caption: Proposed mechanism of this compound protein stabilization.

P Prepare Protein Solutions (With and Without this compound) S Apply Stress (e.g., Heat, Freeze-Drying) P->S A Assess Protein Stability S->A T Thermal Stability (DSC) A->T Measure Tm F Functional Stability (Activity Assay) A->F Measure Activity Ag Aggregation Propensity (ThT Assay) A->Ag Measure Aggregation D Data Analysis and Comparison T->D F->D Ag->D

Caption: General experimental workflow for assessing protein stabilization.

Biosynthesis of this compound

This compound is synthesized in microorganisms through two primary pathways:

  • Two-Step Pathway: This is the more common route, involving two enzymatic reactions. First, mannosyl-3-phosphoglycerate synthase (MpgS) catalyzes the transfer of a mannosyl group from GDP-mannose to 3-phosphoglycerate, forming mannosyl-3-phosphoglycerate. This intermediate is then dephosphorylated by mannosyl-3-phosphoglycerate phosphatase (MpgP) to yield this compound.[3][16]

  • Single-Step Pathway: In some organisms, a bifunctional enzyme, this compound synthase (MgsD), directly catalyzes the condensation of GDP-mannose and D-glycerate to produce this compound.[3][17]

Metabolic engineering efforts are underway to produce this compound in industrial microorganisms like Saccharomyces cerevisiae and Corynebacterium glutamicum, which could make this valuable compound more readily available for large-scale applications.[16][17][18]

cluster_two_step Two-Step Pathway cluster_one_step Single-Step Pathway GDP_Man_2 GDP-Mannose MpgS MpgS GDP_Man_2->MpgS PG3 3-Phosphoglycerate PG3->MpgS MPG Mannosyl-3-phosphoglycerate MpgS->MPG MpgP MpgP MPG->MpgP MG_2 This compound MpgP->MG_2 GDP_Man_1 GDP-Mannose MgsD MgsD GDP_Man_1->MgsD Gly D-Glycerate Gly->MgsD MG_1 This compound MgsD->MG_1

Caption: Biosynthetic pathways of this compound.

Applications and Future Perspectives

The exceptional protein-stabilizing properties of this compound open up a wide range of potential applications:

  • Biopharmaceutical Formulations: As a highly effective stabilizer, this compound can be used as an excipient to improve the shelf-life and stability of therapeutic proteins, antibodies, and vaccines.

  • Enzyme Technology: In industrial processes that utilize enzymes, this compound can enhance enzyme stability under harsh operating conditions, leading to improved efficiency and cost-effectiveness.

  • Drug Development for Protein Misfolding Diseases: Its ability to inhibit amyloid aggregation suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's.[12]

  • Cosmetics and Personal Care: this compound can be incorporated into cosmetic formulations to protect active protein ingredients and provide hydration benefits.

Future research will likely focus on optimizing the production of this compound through metabolic engineering, further elucidating its interactions with a wider range of proteins, and exploring its efficacy in in vivo models for various therapeutic applications.

Conclusion

This compound stands out as a highly effective and versatile protein stabilizer with significant potential across various scientific and industrial domains. Its ability to enhance thermostability, reduce protein dynamics, and suppress aggregation makes it a valuable tool for researchers and a promising ingredient for the development of more robust and effective biopharmaceuticals. As our understanding of this remarkable molecule deepens and its production becomes more accessible, this compound is poised to play an increasingly important role in addressing the challenges of protein instability.

References

Exploring the distribution of mannosylglycerate across different species.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate (MG) is a small, negatively charged organic solute that has garnered significant interest in the scientific community for its remarkable properties as a compatible solute and chemical chaperone.[1] This technical guide provides a comprehensive overview of the distribution of this compound across different domains of life, its biosynthesis, and its functional roles. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields such as extremophile biology, protein stabilization, and drug formulation.

This compound is predominantly found in organisms that thrive in extreme environments, particularly thermophilic and hyperthermophilic bacteria and archaea, where it plays a crucial role in protecting cellular components from damage induced by high temperatures and osmotic stress.[2][3] It is also present in some species of red algae (Rhodophyta).[1][3] The accumulation of MG allows these organisms to maintain cellular integrity and function under conditions that would be lethal to most other life forms. Its ability to stabilize proteins is of particular interest for biotechnological and pharmaceutical applications.[4]

This guide summarizes the current knowledge on the distribution of this compound, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for the identification and quantification of this fascinating molecule are also provided, along with visualizations of its biosynthetic pathways and analytical workflows.

Distribution of this compound

This compound has been identified in a diverse range of microorganisms, spanning the domains of Bacteria and Archaea, as well as in the eukaryotic kingdom of Rhodophyta. Its distribution is strongly linked to organisms inhabiting environments with high temperature and/or salinity.

Bacteria

Several species of thermophilic and hyperthermophilic bacteria accumulate this compound as a primary compatible solute. Notable examples include bacteria from the genera Thermus and Rhodothermus.

DomainPhylum/DivisionSpeciesConditionsIntracellular this compound Concentration (µmol/g dry weight)Reference
BacteriaDeinococcus-ThermusThermus thermophilus HB272% NaClPresent (sole compatible solute)[5]
BacteriaDeinococcus-ThermusThermus thermophilus RQ-15% NaClPresent (along with trehalose)[5]
Archaea

Hyperthermophilic archaea, particularly those from the order Thermococcales, are well-known producers of this compound. It often co-occurs with other compatible solutes like di-myo-inositol phosphate.

DomainPhylumSpeciesOptimal Growth Temperature (°C)Intracellular this compound Concentration (µmol/mg protein)Reference
ArchaeaEuryarchaeotaPyrococcus furiosus100Present (accumulates at high salinities)[6][7]
ArchaeaEuryarchaeotaMethanothermus fervidus83Present (along with cyclic-2,3-bisphosphoglycerate)[6]
Eukarya (Red Algae)

This compound has been identified in various species of red algae (Rhodophyta), where its role is thought to be related to osmoadaptation, although it may not be the primary osmolyte in all species. Quantitative data for red algae is less abundant in the literature compared to prokaryotes.

DomainPhylum/DivisionSpeciesSalinity ConditionsIntracellular this compound (Digeneaside) Concentration (mmol/kg dry weight)Reference
EukaryaRhodophytaBostrychia arbusculaHypersaline (45 and 60 SA)~90[8]
EukaryaRhodophytaBostrychia arbusculaHyposaline (1 to 15 SA)~116[8]
EukaryaRhodophytaCaloglossa speciesHypersalineIncreased concentration[9]
EukaryaRhodophytaCaloglossa speciesHyposalineDecreased concentration[9]

Biosynthesis of this compound

Two primary biosynthetic pathways for this compound have been elucidated: a single-step pathway and a two-step pathway. The distribution of these pathways varies among different organisms.[2]

Single-Step Pathway

In the single-step pathway, this compound synthase (MgsD) catalyzes the direct condensation of GDP-mannose and D-glycerate to form this compound. This pathway is predominantly found in red algae.[1][2]

Two-Step Pathway

The two-step pathway is more common in thermophilic and hyperthermophilic prokaryotes.[2] It involves two enzymes:

  • Mannosyl-3-phosphoglycerate synthase (MPGS): Catalyzes the formation of mannosyl-3-phosphoglycerate from GDP-mannose and 3-phosphoglycerate.

  • Mannosyl-3-phosphoglycerate phosphatase (MPGP): Dephosphorylates mannosyl-3-phosphoglycerate to yield this compound.

Mannosylglycerate_Biosynthesis cluster_two_step Two-Step Pathway (Bacteria & Archaea) cluster_one_step Single-Step Pathway (Red Algae) GDP-mannose_2 GDP-mannose M-3-PG Mannosyl-3-phosphoglycerate GDP-mannose_2->M-3-PG MpgS 3-PGA 3-Phosphoglycerate 3-PGA->M-3-PG MpgS MG_2 This compound M-3-PG->MG_2 MpgP GDP-mannose_1 GDP-mannose MG_1 This compound GDP-mannose_1->MG_1 MgS Glycerate D-Glycerate Glycerate->MG_1 MgS

Biosynthetic pathways of this compound.

Functional Roles of this compound

Compatible Solute

The primary and most well-documented function of this compound is its role as a compatible solute. Compatible solutes are small organic molecules that accumulate to high concentrations in the cytoplasm to balance osmotic pressure without interfering with cellular processes.[10] By increasing the intracellular solute concentration, this compound helps to prevent water loss and maintain cell turgor in hyperosmotic environments.

Chemical Chaperone and Protein Stabilization

This compound is a highly effective chemical chaperone, protecting proteins from denaturation and aggregation caused by heat and other stresses.[3][4] It has been shown to increase the melting temperature of proteins and restrict their backbone motions, thereby enhancing their stability.[5][11] This stabilization is achieved primarily by a decrease in the unfolding entropy of the protein.[4] The negatively charged nature of this compound is thought to play a key role in its stabilizing properties.[4]

Role in Signaling

There is currently no direct evidence to suggest that this compound acts as a signaling molecule in the classical sense, such as binding to specific receptors to initiate a signaling cascade. However, its role as a compatible solute and chemical chaperone has indirect signaling implications. By maintaining protein function and cellular homeostasis under stress, this compound allows essential cellular signaling pathways to continue operating. The accumulation of compatible solutes is itself a response to stress signals, indicating an upstream regulation of its biosynthesis.

Experimental Protocols

Accurate identification and quantification of this compound are crucial for understanding its physiological roles. The following are detailed methodologies for key analytical techniques.

Sample Preparation from Biological Material

Sample_Preparation Start Biological Sample (e.g., cell pellet, algal tissue) Extraction Extraction with Ethanol/Water or Chloroform/Methanol/Water Start->Extraction Centrifugation Centrifugation to remove cell debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying under Nitrogen or Vacuum Supernatant->Drying Reconstitution Reconstitute in appropriate solvent (e.g., H2O, D2O) Drying->Reconstitution Analysis Proceed to Analytical Method Reconstitution->Analysis

General workflow for sample preparation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound and other compatible solutes.

Protocol for HPLC-UV Analysis:

  • Sample Preparation: Extract and reconstitute the sample as described in the general workflow. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A column suitable for organic acid and sugar analysis, such as an Aminex HPX-87H column.

  • Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM H₂SO₄.

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 60°C.

  • Injection Volume: Inject 10-20 µL of the sample.

  • Detection: Monitor the absorbance at a low UV wavelength, typically around 210 nm.

  • Quantification: Create a standard curve using known concentrations of purified this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

Protocol for GC-MS Analysis of Alditol Acetates:

  • Hydrolysis: Hydrolyze the sample with an acid (e.g., 2 M trifluoroacetic acid) to release the monosaccharide and glycerate moieties.

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols using sodium borohydride.

  • Acetylation: Acetylate the alditols using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) to form volatile alditol acetates.[6][12]

  • Extraction: Extract the alditol acetates into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS Analysis:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different alditol acetates. A typical program might start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 250°C), and hold for a period.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Identification and Quantification: Identify the this compound-derived peaks based on their retention times and mass spectra compared to standards. Quantification is achieved by using an internal standard and creating a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the identification and quantification of metabolites in complex mixtures.

Protocol for ¹H-NMR Analysis:

  • Sample Preparation: Extract the compatible solutes and reconstitute the dried extract in deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl propionate - TSP).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

  • Acquisition: Acquire a one-dimensional ¹H-NMR spectrum. A water suppression pulse sequence (e.g., presaturation) is typically used to attenuate the large water signal.

  • Identification: Identify the characteristic signals of this compound in the ¹H-NMR spectrum by comparing the chemical shifts and coupling constants to those of a pure standard or literature values.[13] Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous identification.

  • Quantification: Integrate the area of a well-resolved this compound signal and compare it to the integral of the known concentration of the internal standard. The concentration of this compound can then be calculated.

Conclusion

This compound is a versatile and highly effective compatible solute with a widespread distribution among extremophilic microorganisms and certain red algae. Its primary roles in osmoadaptation and thermoprotection are well-established, with its function as a chemical chaperone holding significant promise for biotechnological applications. While its direct involvement in signaling pathways remains to be elucidated, its contribution to maintaining cellular homeostasis under stress is undeniable. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this intriguing molecule, paving the way for new discoveries and applications in various scientific and industrial fields.

References

Methodological & Application

Quantification of Mannosylglycerate by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mannosylglycerate (MG) is a compatible solute of significant interest, found predominantly in thermophilic and halophilic microorganisms where it plays a crucial role in cellular protection against osmotic and thermal stress.[1] Its exceptional stabilizing properties for proteins and other biomolecules have made it a valuable compound for applications in biotechnology, pharmaceuticals, and cosmetics.[2] Accurate and robust quantification of this compound in various biological matrices is essential for research, process optimization in industrial production, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with either Refractive Index Detection (RID) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Introduction

This compound is a negatively charged compatible solute that helps microorganisms survive in extreme environments.[1] It is synthesized through two primary metabolic pathways, a single-step and a two-step pathway, depending on the organism.[3][4] The ability to accurately measure the concentration of this compound is vital for studies focusing on microbial stress response, metabolic engineering for enhanced production, and for the formulation of products containing this osmolyte. HPLC is a powerful and versatile technique for this purpose. This note details two effective HPLC-based methods:

  • HPLC with Refractive Index Detection (HPLC-RID): A straightforward and widely accessible method suitable for relatively clean samples with moderate concentrations of this compound.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for the analysis of carbohydrates and their derivatives, ideal for complex samples and low concentrations, without the need for derivatization.[2][5][6]

Biosynthetic Pathways of this compound

There are two main pathways for the biosynthesis of this compound in microorganisms. The single-step pathway involves the direct condensation of GDP-mannose and D-glycerate, catalyzed by this compound synthase. The two-step pathway begins with the synthesis of mannosyl-3-phosphoglycerate from GDP-mannose and 3-phosphoglycerate, which is then dephosphorylated to yield this compound.

This compound Biosynthesis Pathways cluster_0 Two-Step Pathway cluster_1 Single-Step Pathway GDP-Mannose_2 GDP-Mannose MPG_Synthase Mannosyl-3-Phosphoglycerate Synthase (MPGS) GDP-Mannose_2->MPG_Synthase 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate->MPG_Synthase MPG Mannosyl-3-Phosphoglycerate MPG_Synthase->MPG MPG_Phosphatase Mannosyl-3-Phosphoglycerate Phosphatase (MPGP) MPG->MPG_Phosphatase MG_2 This compound MPG_Phosphatase->MG_2 GDP-Mannose_1 GDP-Mannose MG_Synthase This compound Synthase (MGS) GDP-Mannose_1->MG_Synthase D-Glycerate D-Glycerate D-Glycerate->MG_Synthase MG_1 This compound MG_Synthase->MG_1

Biosynthesis pathways of this compound.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Bacterial Cells

This protocol describes two methods for extracting compatible solutes from bacterial cell pellets.

Method A: Cold Water Shock Extraction [2]

  • Cell Harvesting: Harvest 5 mL of cell suspension by centrifugation (e.g., 4,200 x g for 20 minutes at room temperature).

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold ultrapure water.

  • Incubation: Incubate the suspension on ice for 30 minutes.

  • Final Centrifugation: Centrifuge the cell suspension (e.g., 12,100 x g for 20 minutes at 4°C).

  • Sample Collection: Collect the supernatant, which contains the extracted this compound.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Method B: Ethanol Extraction [7]

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation and wash the pellet with a suitable buffer (e.g., PBS).

  • Extraction: Resuspend the cell pellet in 1 mL of 70% (v/v) ethanol.

  • Incubation: Incubate the suspension at room temperature for 1 hour with occasional vortexing.

  • Centrifugation: Pellet the cell debris by centrifugation (e.g., 16,000 x g for 30 minutes at 4°C).

  • Drying: Transfer the supernatant to a new tube and dry it completely (e.g., using a vacuum concentrator or at 60°C).

  • Reconstitution: Re-suspend the dried extract in a known volume of ultrapure water (e.g., 120 µL).

  • Clarification: Centrifuge the reconstituted sample (16,000 x g for 30 minutes at 4°C) to remove any insoluble particles.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Extract Extract this compound (e.g., Cold Water Shock or Ethanol Extraction) Harvest->Extract Clarify Clarify Extract (Centrifugation) Extract->Clarify Filter Filter Supernatant (0.22 µm Filter) Clarify->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation (e.g., Aminex HPX-87H or CarboPac PA20) Inject->Separate Detect Detection (RID or PAD) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify Result This compound Concentration Quantify->Result

General experimental workflow for MG analysis.
Protocol 2: HPLC-RID Analysis

This method is adapted from a protocol used for the quantification of this compound from Corynebacterium glutamicum.[2]

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Aminex HPX-87H (300 x 7.8 mm)
Guard Column Aminex HPX-87H Guard Column
Mobile Phase 5 mM Sulfuric Acid (H₂SO₄)
Flow Rate 0.8 mL/min
Mode Isocratic
Column Temperature 60°C
Detector Refractive Index Detector (RID)
Injection Volume 10 - 20 µL
Run Time ~20 minutes

Quantification: Quantification is performed using an external standard calibration curve. Prepare a series of this compound standards of known concentrations in ultrapure water. Plot the peak area from the RID against the concentration to generate a linear regression. The concentration of this compound in unknown samples is determined from this calibration curve.

Protocol 3: HPAEC-PAD Analysis

This protocol is a representative method based on established procedures for monosaccharide and oligosaccharide analysis using Dionex CarboPac™ columns.[5]

ParameterSetting
HPLC System Dionex ICS-5000+ or equivalent metal-free system
Column Dionex CarboPac™ PA20 (3 x 150 mm) or PA100 (4 x 250 mm)
Guard Column Dionex CarboPac™ PA20 Guard or PA100 Guard
Mobile Phase A Ultrapure Water
Mobile Phase B 200 mM Sodium Hydroxide (NaOH)
Mobile Phase C 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
Flow Rate 0.5 mL/min (for 3 mm ID column)
Column Temperature 30°C
Detector Pulsed Amperometric Detector (PAD) with Gold Electrode
Injection Volume 5 - 25 µL

Gradient Program (Example for CarboPac™ PA100):

Time (min)%A%B%C
0.050500
20.050500
20.100100
30.000100
30.150500
40.050500

Quantification: Similar to the RID method, quantification is achieved using an external calibration curve of this compound standards. The high sensitivity of PAD allows for a lower detection limit compared to RID.

Data Presentation

The performance of an HPLC method is evaluated through several validation parameters. While specific quantitative data for a validated this compound method is not widely published, the following tables summarize typical performance characteristics for the analysis of related monosaccharides using HPLC-RID (after derivatization) and HPAEC-PAD, which can be expected to be similar for this compound.[8][9][10]

Table 1: Representative Quantitative Data for HPLC-RID Analysis of a Monosaccharide (e.g., Mannose)

ParameterTypical ValueReference
Linearity Range0.5 - 500 µg/mL[8]
Correlation Coefficient (r²)> 0.999[8]
Limit of Detection (LOD)~0.5 µg/mL[8]
Limit of Quantification (LOQ)~1.5 µg/mL[8]
Intra-day Precision (%RSD)< 3%[11]
Inter-day Precision (%RSD)< 5%[11]
Accuracy (Recovery %)95 - 105%[11]

Table 2: Representative Quantitative Data for HPAEC-PAD Analysis of Monosaccharides

ParameterTypical ValueReference
Linearity Range0.2 - 10 mg/L (0.4 - 20 pmol injected)[12]
Correlation Coefficient (r²)> 0.999[12]
Limit of Detection (LOD)0.003 - 0.016 mg/L (0.4 - 0.6 pmol injected)[12]
Limit of Quantification (LOQ)~1 pmol injected[12]
Intra-day Precision (%RSD)< 2%[13]
Inter-day Precision (%RSD)< 2%[13]
Accuracy (Recovery %)98 - 102%[13]

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-RID and HPAEC-PAD will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. The HPLC-RID method offers simplicity and accessibility, while HPAEC-PAD provides superior sensitivity and specificity, making it the gold standard for carbohydrate analysis. The provided protocols for sample extraction and chromatographic analysis serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important compatible solute.

References

Application Note: Extraction of Mannosylglycerate from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mannosylglycerate (MG) is a compatible solute found in a variety of thermophilic and hyperthermophilic bacteria and archaea, as well as in some red algae.[1][2] Its primary role is to protect cellular structures and proteins from damage induced by high temperatures, osmotic stress, and desiccation.[2][3][4] This remarkable stabilizing property has garnered significant interest in its potential applications in the biotechnology, pharmaceutical, and cosmetic industries. This document provides detailed protocols for the extraction of this compound from bacterial cells, tailored for researchers, scientists, and drug development professionals. The described methods are based on established techniques such as osmotic shock and solvent extraction.

Principle of Extraction

The extraction of this compound from bacterial cells relies on disrupting the cell membrane to release the intracellular contents, including this target solute. The choice of method depends on the bacterial species, the subsequent analytical techniques, and the desired purity of the extract. Two primary methods are detailed:

  • Cold Water Shock (Osmotic Downshock): This is a gentle and highly effective method for releasing this compound without causing extensive cell lysis.[1][3] When cells grown in a high-osmolarity medium are rapidly transferred to a low-osmolarity environment (ice-cold water), the resulting osmotic pressure difference causes the cell membrane to become permeable, allowing the release of small solutes like this compound.[1][3]

  • Hot Ethanolic/Water Extraction: This method combines thermal treatment with a solvent to disrupt the cell wall and membrane, leading to the release of intracellular components.[5] The use of ethanol can also aid in the precipitation of larger molecules like proteins, simplifying the initial purification of the extract.

Experimental Protocols

Protocol 1: Cold Water Shock Extraction

This protocol is adapted from methods used for Escherichia coli and Corynebacterium glutamicum and is suitable for the gentle extraction of this compound.[1][3]

Materials:

  • Bacterial cell culture containing this compound

  • Centrifuge and centrifuge tubes

  • Ice-cold sterile ultrapure water

  • Incubator/shaker

  • Lyophilizer (optional)

  • Minimal medium A (MMA) or other appropriate minimal medium[1]

  • NZA medium or other appropriate growth medium[1]

Procedure:

  • Cell Culture: Grow the bacterial strain of interest (e.g., genetically engineered E. coli) in a suitable growth medium (e.g., NZA medium with 0.2% glucose) to the desired optical density (e.g., OD600 of 0.5). If inducible promoters are used for this compound production, add the appropriate inducer (e.g., 1 mM IPTG) and continue cultivation for the required time (e.g., 6 hours).[1]

  • Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 7-10 minutes at 10°C.[1]

  • Washing: Discard the supernatant and wash the cell pellet twice with a suitable buffer or minimal medium without a carbon source (e.g., MMA) to remove extracellular components.[1] Resuspend the pellet in the same solution after each wash and centrifuge as in the previous step.

  • Induction of this compound Production (if applicable): Resuspend the washed cells in a minimal medium to a specific OD600 (e.g., 1.0 to 2.0).[1] If using a precursor for production, add it at this stage (e.g., [14C]mannose) and incubate under appropriate conditions (e.g., 15 minutes at 42°C).[1]

  • Cold Water Shock: Centrifuge the cells to pellet them. Quickly resuspend the cell pellet in a small volume of ice-cold sterile ultrapure water (e.g., 2 mL for a pellet from a 10 mL culture).[1]

  • Incubation: Incubate the cell suspension on ice for 10-30 minutes.[3]

  • Collection of Extract: Separate the cells from the water-soluble extract containing this compound by centrifugation at a high speed (e.g., 12,100 x g) for 5 minutes.[3]

  • Storage and Further Processing: Carefully collect the supernatant, which contains the extracted this compound. This extract can be stored at -20°C or lyophilized for long-term storage and concentration.[1]

Protocol 2: Hot Ethanolic/Water Extraction

This protocol is a more rigorous method suitable for a broader range of bacteria, including those with more robust cell walls.

Materials:

  • Bacterial cell culture

  • Centrifuge and centrifuge tubes

  • 70% (v/v) ethanol-water solution or demineralized water

  • Water bath or heating block set to 65-70°C

  • Vortex mixer

Procedure:

  • Cell Harvesting: Harvest approximately 10^11 cells by centrifugation.

  • Extraction: Resuspend the cell pellet in 1 mL of 70% (v/v) ethanol-water solution.

  • Heating: Heat the cell suspension at 65°C for 5 minutes in a water bath or heating block.[5] Alternatively, for a hot water extraction (osmotic downshock), resuspend the pellet in an equal volume of hot (70°C) demineralized water and incubate at 70°C for 1 hour.

  • Homogenization: Vortex the suspension vigorously to ensure thorough mixing and cell disruption.

  • Second Extraction: Centrifuge the suspension and collect the supernatant. To maximize the yield, repeat the extraction process on the cell pellet with another 1 mL of the extraction solvent.[5]

  • Pooling and Clarification: Pool the supernatants from both extractions. Centrifuge the pooled extract at high speed (e.g., 13,000 rpm for 10 minutes) to remove any remaining cell debris.

  • Lipid Removal (Optional): For a cleaner extract, lipids can be removed by adding chloroform (water:chloroform, 2:1 v/v), vortexing, and centrifuging to separate the phases. The aqueous phase containing this compound can then be carefully collected.

  • Analysis: The resulting aqueous extract is ready for analysis by methods such as HPLC or NMR.[3][6]

Data Presentation

The following tables summarize quantitative data from studies on this compound production and extraction.

Table 1: this compound Production and Extraction Yields in Engineered Bacteria

Bacterial StrainCarbon Source(s)Intracellular MG Concentration (mM)MG Yield (mg/g CDW)Extraction MethodExtracellular MG ConcentrationReference
Corynebacterium glutamicum (pEKEx3 mgsD)2% Glucose~11160 ± 9Cold Water ShockNot Reported[3]
Corynebacterium glutamicum (two-plasmid system)Glucose~329177Cold Water ShockUp to 5.5 mM (1.48 g/L)[3]
Corynebacterium glutamicum (two-plasmid system)Glucose + Mannose~314168Cold Water ShockNot Reported[3]
Corynebacterium glutamicum (two-plasmid system)Mannose~328176Cold Water ShockNot Reported[3]
Escherichia coli (engineered)[14C]mannose5Not ReportedCold Water Shock56% of input mannose[1]

CDW: Cell Dry Weight

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from bacterial cells.

Mannosylglycerate_Extraction_Workflow culture Bacterial Cell Culture (MG Production) harvest Cell Harvesting (Centrifugation) culture->harvest wash Washing of Cell Pellet harvest->wash extraction Extraction wash->extraction cws Cold Water Shock (0-4°C) extraction->cws Gentle Method hwe Hot Ethanolic/Water Extraction (65-70°C) extraction->hwe Rigorous Method separation Separation of Extract (Centrifugation) cws->separation hwe->separation supernatant Crude MG Extract (Supernatant) separation->supernatant analysis Downstream Analysis (HPLC, NMR, etc.) supernatant->analysis

Caption: Workflow for this compound Extraction.

Downstream Analysis

Following extraction, the concentration and purity of this compound can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector is a common method for the quantification of this compound.[3] An organic acid/sugar column can be used for separation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both the structural confirmation and quantification of this compound in cell extracts.[1][6]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the extraction of this compound from bacterial cells. The choice between a gentle cold water shock and a more rigorous hot ethanolic/water extraction will depend on the specific bacterial strain and the downstream application of the extract. These methods are crucial for research into the physiological roles of this compound and for the development of its biotechnological applications.

References

Application Notes and Protocols for Recombinant Production of Mannosylglycerate in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mannosylglycerate (MG) is a compatible solute found in a variety of thermophilic and hyperthermophilic microorganisms, where it plays a crucial role in protecting cellular components against heat and osmotic stress. Its exceptional stabilizing properties make it a molecule of significant interest for applications in the pharmaceutical, cosmetic, and biotechnology industries. Recombinant production of this compound in a well-characterized host such as Escherichia coli offers a promising avenue for its scalable and cost-effective synthesis.

This document provides a detailed overview of the strategies and methodologies for the recombinant production of this compound in E. coli. The core of this approach lies in metabolic engineering to redirect the flux of a key precursor, mannose, towards the synthesis of this compound. This involves the knockout of competing metabolic pathways and the heterologous expression of the necessary biosynthetic enzymes.

Metabolic Engineering Strategy

The primary strategy for producing this compound in E. coli involves channeling the metabolism of mannose towards the desired product. E. coli can take up mannose and phosphorylate it to mannose-6-phosphate. However, in wild-type strains, this is readily isomerized to fructose-6-phosphate by phosphomannose isomerase (encoded by the manA gene) and enters glycolysis. Additionally, a key intermediate, GDP-mannose, is a precursor for the synthesis of colanic acid, a capsular polysaccharide, a pathway encoded by the cps gene cluster.

To redirect mannose flux towards this compound, a metabolically engineered E. coli strain is constructed with the following key modifications[1][2]:

  • Deletion of manA: The gene encoding phosphomannose isomerase (manA) is knocked out to prevent the entry of mannose-6-phosphate into glycolysis.

  • Deletion of the cps gene cluster: The entire cps gene cluster is deleted to prevent the consumption of GDP-mannose for colanic acid synthesis.

  • Plasmid-based expression of biosynthetic genes: A two-plasmid system is typically employed to express the necessary enzymes for this compound synthesis:

    • Plasmid 1: Expresses cpsG (phosphomannomutase) and cpsB (mannose-1-phosphate guanylyltransferase) from E. coli to ensure the efficient conversion of mannose-6-phosphate to GDP-mannose.

    • Plasmid 2: Expresses a heterologous this compound synthase (mgs), often from a thermophilic organism like Rhodothermus marinus, which catalyzes the final step of condensing GDP-mannose with endogenous glycerate to form this compound[1][2].

Data Presentation

Currently, the literature on recombinant this compound production in E. coli has primarily focused on the synthesis of isotopically labeled compounds for research purposes, with yields often reported as a percentage of the initial labeled substrate[1][2]. Comprehensive data on volumetric titers (g/L) and specific productivity (mg/g DCW/h) in high-cell-density fermentations of E. coli are not yet available. For comparative purposes, data from other engineered microbial systems are presented below.

OrganismStrain EngineeringProduction ScaleTiterSpecific ProductivityYieldReference
Escherichia coli ΔmanA, Δcps, pTrc99B-(cpsG-cpsB), pACYC184-(mgs from R. marinus)Shake FlaskData not availableData not available>50% of initial labeled mannose[1][2]
Saccharomyces cerevisiae Overexpression of mgsD, PMI40, and PSA1Batch FermentationData not available1.17 mg/g DCW/h15.86 mg/g DCW[3][4][5][6]
Thermus thermophilus ΔtreS (trehalose synthase knockout)Fed-batch Fermentation4.6 g/L0.29 g/L/hData not available[7]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway in Engineered E. coli

Caption: Metabolic pathway for this compound production in engineered E. coli.

Experimental Workflow for this compound Production

Experimental_Workflow strain_eng 1. Strain Engineering (ΔmanA, Δcps) transformation 3. Transformation strain_eng->transformation plasmid_const 2. Plasmid Construction (pTrc99B-cpsG-cpsB, pACYC184-mgs) plasmid_const->transformation preculture 4. Pre-culture transformation->preculture fermentation 5. Fermentation & Induction preculture->fermentation harvesting 6. Cell Harvesting fermentation->harvesting extraction 7. Product Extraction (Cold Water Shock) harvesting->extraction purification 8. Purification extraction->purification analysis 9. Analysis (NMR, TLC) purification->analysis

Caption: Experimental workflow for recombinant this compound production.

Experimental Protocols

Protocol 1: Construction of Engineered E. coli Strain

This protocol outlines the general steps for creating the necessary gene knockouts in E. coli using homologous recombination.

1.1. Generation of Knockout Cassettes:

  • Design primers with 5' extensions homologous to the regions flanking the target gene (manA or cps cluster) and 3' ends that anneal to a selectable marker (e.g., an antibiotic resistance gene).
  • Amplify the selectable marker using PCR with the designed primers to generate a linear DNA fragment with flanking homology arms.
  • Purify the PCR product.

1.2. Homologous Recombination:

  • Prepare electrocompetent E. coli cells expressing a recombinase system (e.g., from a helper plasmid).
  • Electroporate the purified knockout cassette into the competent cells.
  • Recover the cells in a rich medium and plate on selective agar containing the appropriate antibiotic.
  • Verify the correct integration of the knockout cassette by colony PCR and DNA sequencing.

1.3. Removal of Selectable Marker (Optional):

  • If a flippase recognition target (FRT)-flanked resistance cassette was used, transform the mutant strain with a plasmid expressing the FLP recombinase.
  • Induce the expression of the recombinase to excise the resistance marker.
  • Cure the FLP-expressing plasmid from the cells.

Protocol 2: Plasmid Construction

This protocol describes the cloning of the biosynthetic genes into expression vectors.

2.1. Gene Amplification:

  • Amplify the cpsG-cpsB operon from E. coli genomic DNA and the mgs gene from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
  • Purify the PCR products.

2.2. Vector Preparation:

  • Digest the expression vectors (e.g., pTrc99B and pACYC184) and the purified PCR products with the corresponding restriction enzymes.
  • Dephosphorylate the digested vectors to prevent self-ligation.
  • Purify the digested vectors and inserts.

2.3. Ligation and Transformation:

  • Ligate the digested inserts into the corresponding prepared vectors.
  • Transform the ligation products into a suitable cloning strain of E. coli (e.g., DH5α).
  • Select for transformants on agar plates containing the appropriate antibiotics.
  • Verify the correct clones by restriction digestion and DNA sequencing.

Protocol 3: Fermentation and Induction

This protocol details the cultivation of the engineered E. coli strain for this compound production.

3.1. Pre-culture:

  • Inoculate a single colony of the engineered E. coli strain harboring both expression plasmids into a suitable rich medium (e.g., LB or NZA medium) containing the appropriate antibiotics and 0.2% glucose[1].
  • Incubate overnight at 37°C with shaking.

3.2. Main Culture:

  • Inoculate the main culture medium (e.g., NZA medium with 0.2% glucose and antibiotics) with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.
  • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.5[1].

3.3. Induction:

  • Induce gene expression by adding IPTG to a final concentration of 1 mM[1].
  • Continue the incubation for an additional 6 hours[1].

3.4. Production Phase:

  • Harvest the cells by centrifugation.
  • Resuspend the cells in a minimal medium (e.g., MMA) without a carbon source to a final OD₆₀₀ of 1.0[1].
  • Add mannose as the substrate. For labeled synthesis, [¹⁴C]mannose can be used[1].
  • Incubate at an appropriate temperature (e.g., 42°C) for the desired production time[1].

Protocol 4: Extraction and Purification of this compound

This protocol describes the release of this compound from the cells and its subsequent purification.

4.1. Extraction by Cold Water Shock:

  • Harvest the cells from the production phase by centrifugation.
  • Resuspend the cell pellet in ice-cold water (e.g., 1/10th of the original culture volume)[1][2].
  • Incubate on ice for 20 minutes to induce osmotic shock and release of intracellular solutes[1].
  • Separate the cells from the supernatant containing this compound by centrifugation.

4.2. Purification:

  • Lyophilize the supernatant.
  • Dissolve the lyophilized powder in a suitable solvent (e.g., D₂O for NMR analysis)[1].
  • Further purification can be achieved using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography if required. For TLC, a solvent system of n-propanol and 25% ammonia (1:1, vol/vol) can be used[1].

4.3. Analysis:

  • The final product can be analyzed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy and by comparison with authentic standards on TLC plates[1].

Conclusion

The recombinant production of this compound in metabolically engineered E. coli has been successfully demonstrated, particularly for the synthesis of labeled compounds. The established genetic strategies and cultivation protocols provide a solid foundation for further optimization. Future work should focus on transitioning these proof-of-concept studies to high-cell-density fed-batch fermentations to obtain quantitative data on production titers and to fully assess the industrial potential of E. coli as a cell factory for this valuable compatible solute.

References

Application Notes and Protocols: Mannosylglycerate as a Novel Cryoprotectant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials, including cells, tissues, and organs. The success of cryopreservation hinges on the effectiveness of cryoprotective agents (CPAs) in mitigating cellular damage during freezing and thawing. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its inherent toxicity necessitates the exploration of safer and more effective alternatives. Mannosylglycerate, a compatible solute found in thermophilic and hyperthermophilic microorganisms, has demonstrated remarkable thermostabilizing properties for proteins and enzymes.[1][2][3][4][5][6] This has led to growing interest in its potential as a cryoprotectant. These application notes provide a comprehensive protocol for testing the efficacy of this compound as a cryoprotectant for mammalian cells.

Proposed Mechanism of Action

This compound is hypothesized to act as a cryoprotectant through a multi-faceted mechanism, primarily by:

  • Inhibiting Ice Crystal Formation and Growth: Like other sugars used in cryopreservation, this compound likely disrupts the hydrogen bonding network of water, thereby inhibiting the formation of large, damaging ice crystals.[7][8] Its ability to inhibit ice recrystallization—the growth of larger ice crystals at the expense of smaller ones—is a key parameter to be tested.

  • Stabilizing Cellular Membranes: Sugars are known to interact directly with the phospholipid bilayer of cell membranes, maintaining their fluidity and integrity at low temperatures.[7][8][9] this compound may form hydrogen bonds with the lipid headgroups, preventing phase transitions and preserving membrane function.

  • Protecting Protein Structure and Function: As a proven thermostabilizer, this compound is effective at preventing protein denaturation.[1][2][3][4][5] This property is crucial during the stresses of freezing and thawing, where cellular proteins are susceptible to unfolding and aggregation.

This compound Cryoprotection Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ice Crystal Ice Crystal Formation CellViability Cell Viability Ice Crystal->CellViability Damages Mannosylglycerate_ext This compound Mannosylglycerate_ext->Ice Crystal Inhibits Membrane Membrane Integrity Mannosylglycerate_ext->Membrane Stabilizes Protein Protein Stability Mannosylglycerate_ext->Protein Protects Membrane->CellViability Maintains Protein->CellViability Maintains

Figure 1: Proposed signaling pathway for this compound cryoprotection.

Experimental Protocols

This section outlines the detailed methodologies for evaluating this compound as a cryoprotectant.

Cell Culture and Preparation

A robust and reproducible cell line, such as HeLa or HEK293, is recommended for initial studies.

  • Cell Culture: Culture cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting: Harvest cells during the logarithmic growth phase. For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess initial viability using the Trypan Blue exclusion method. A viability of >90% is recommended for cryopreservation experiments.

Cryopreservation Protocol

This protocol compares the cryoprotective effects of this compound with a standard DMSO-based freezing medium.

  • Preparation of Freezing Media:

    • Control Medium: 90% (v/v) complete growth medium, 10% (v/v) DMSO.

    • This compound Media: Prepare a range of concentrations of this compound (e.g., 5%, 10%, 15% w/v) in complete growth medium.

    • Combination Media: Prepare media with a reduced concentration of DMSO (e.g., 5%) in combination with varying concentrations of this compound.

  • Freezing Procedure:

    • Centrifuge the harvested cell suspension at 100-400 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the appropriate cold freezing medium to a final concentration of 1 x 10⁶ to 2 x 10⁶ viable cells/mL.[10]

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute.[11]

    • Place the container in a -80°C freezer for 24 hours.

    • Transfer the cryovials to the vapor phase of a liquid nitrogen storage tank for long-term storage.

Thawing and Post-Thaw Analysis

Rapid thawing is crucial to minimize ice crystal damage.

  • Thawing Procedure:

    • Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains.

    • Aseptically transfer the contents to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing medium.

    • Resuspend the cell pellet in fresh, pre-warmed growth medium.

  • Post-Thaw Viability and Recovery Assessment:

    • Immediate Viability (Trypan Blue Exclusion): Immediately after thawing and removal of the cryoprotectant, perform a viable cell count using the Trypan Blue exclusion method.

    • Total Cell Recovery: Compare the number of viable cells post-thaw to the initial number of cells frozen to determine the percentage of total cell recovery.[12][13]

    • Post-Thaw Culture and Viability (Live/Dead Assay): Plate the thawed cells and culture for 24 and 48 hours. Assess viability using a fluorescent Live/Dead viability/cytotoxicity assay (e.g., Calcein AM/Ethidium Homodimer-1).[12][13] This allows for the assessment of delayed cell death (apoptosis).

Experimental Workflow Start Start: Cell Culture Harvest Harvest & Count Cells Start->Harvest PrepareMedia Prepare Freezing Media (Control & this compound) Harvest->PrepareMedia Freeze Cryopreservation (-1°C/min to -80°C) PrepareMedia->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thawing (37°C) Store->Thaw PostThaw Post-Thaw Viability & Recovery Assays Thaw->PostThaw End End: Data Analysis PostThaw->End

Figure 2: Experimental workflow for testing this compound as a cryoprotectant.

Ice Recrystallization Inhibition (IRI) Assay

The splat cooling assay is a common method to visually assess the IRI activity of a substance.[1][3][4][14][15][16][17]

  • Sample Preparation: Prepare solutions of this compound in PBS at various concentrations. A solution of PBS alone will serve as the negative control.

  • Splat Cooling Procedure:

    • Cool a polished metal block (e.g., aluminum) to -80°C on dry ice. Place a glass microscope slide on the block.

    • Drop a 10 µL droplet of the sample solution from a height of approximately 1.5 meters onto the cold slide to form a thin, frozen wafer.[1]

    • Quickly transfer the slide to a cryostage pre-cooled to a specific annealing temperature (e.g., -8°C).

    • Anneal the sample for a set time (e.g., 30 minutes).

    • Capture images of the ice crystals at different locations on the wafer using a microscope with a polarized light filter.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the mean ice crystal size.[3][15][16]

    • Compare the mean crystal size in the this compound samples to the control to determine the IRI activity.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC can be used to determine the thermal properties of the cryoprotectant solutions, such as the glass transition temperature (Tg).[2][18][19][20][21]

  • Sample Preparation: Prepare solutions of this compound in water or cell culture medium at the concentrations used for cryopreservation.

  • DSC Procedure:

    • Place a small, precisely weighed amount of the sample solution (5-15 mg) into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC instrument.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -150°C).

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point of the solution.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as the glass transition, crystallization, and melting. A higher Tg is often indicative of a better cryoprotectant as it signifies a more stable glassy state.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Post-Thaw Cell Viability and Recovery

Cryoprotectant SolutionConcentrationImmediate Viability (%) (Trypan Blue)Total Cell Recovery (%)Viability after 24h Culture (%) (Live/Dead)Viability after 48h Culture (%) (Live/Dead)
Control 10% DMSO
This compound 5% (w/v)
10% (w/v)
15% (w/v)
Combination 5% DMSO + 5% this compound
5% DMSO + 10% this compound

Table 2: Ice Recrystallization Inhibition (IRI) Assay Results

SolutionConcentrationMean Ice Crystal Size (µm²) after 30 min at -8°CStandard Deviation% IRI Activity (compared to control)
Control (PBS) N/A0
This compound 1% (w/v)
5% (w/v)
10% (w/v)

Table 3: Thermal Properties of Cryoprotectant Solutions (DSC)

SolutionConcentrationGlass Transition Temperature (Tg) (°C)Onset of Melting (°C)
Water N/A
Control 10% DMSO
This compound 10% (w/v) in water
10% (w/v) in medium

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of this compound as a novel cryoprotectant. By assessing its effects on cell viability, ice crystal formation, and thermal properties, researchers can gain a thorough understanding of its cryoprotective potential. The data generated from these experiments will be crucial for the development of improved, non-toxic cryopreservation strategies for a wide range of cell types and applications in research and medicine.

References

Mannosylglycerate: A Superior Stabilizer for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biotechnology and drug development, the stability of enzymes is a critical factor for reliable and reproducible experimental outcomes. Mannosylglycerate, a compatible solute found in extremophilic organisms, has emerged as a highly effective agent for preserving enzyme integrity and function under various stress conditions.[1] This document provides detailed application notes and protocols for utilizing this compound in in vitro enzyme stabilization assays, offering a practical guide for researchers seeking to enhance the robustness of their enzymatic studies.

Introduction to this compound

This compound is a small organic molecule that accumulates in the cytoplasm of certain microorganisms that thrive in extreme environments, such as high temperatures.[1] Its primary role in these organisms is to protect cellular components, particularly proteins, from denaturation. In vitro studies have consistently demonstrated the remarkable ability of this compound to stabilize a wide range of enzymes, from those derived from mesophilic organisms to their thermophilic and hyperthermophilic counterparts.[2][3][4] This protective effect extends to various stressors, including thermal stress and the rigors of freeze-drying.[2][3][4]

Mechanism of Enzyme Stabilization

The stabilizing properties of this compound are attributed to its influence on the dynamics and hydration of protein molecules. Unlike denaturants that directly interact with the protein backbone, this compound is preferentially excluded from the protein's surface. This phenomenon, known as preferential hydration, forces a more compact and rigid protein conformation, which is less susceptible to unfolding.

Furthermore, studies have shown a direct correlation between the stabilization of proteins by this compound and the restriction of their backbone motions.[5] By reducing the flexibility of the protein structure, this compound increases the energy barrier for denaturation. During dehydration stresses like freeze-drying, it is hypothesized that this compound replaces water molecules in the protein's hydration shell, thereby preserving its native structure in the absence of water.

Mechanism of Enzyme Stabilization by this compound cluster_0 Native Enzyme State cluster_1 Stress Conditions cluster_2 Unstabilized Outcome cluster_3 Stabilization with this compound A Enzyme in Aqueous Solution B Thermal Stress / Dehydration A->B Exposed to E Addition of this compound A->E C Unfolding & Aggregation B->C Leads to H Preservation of Native Conformation B->H Protects against D Loss of Activity C->D F Preferential Hydration E->F G Restriction of Protein Motion E->G F->H G->H I Maintained Activity H->I

Caption: Logical workflow of enzyme stabilization by this compound.

Application Notes

This compound has proven to be a versatile and potent stabilizer for a variety of enzymes in different applications. Its efficacy often surpasses that of other commonly used stabilizers, such as trehalose.

Thermal Stabilization

This compound significantly enhances the thermal stability of enzymes. This is particularly beneficial for enzymes used in applications requiring elevated temperatures or for those with inherently low thermal stability.

Table 1: Thermal Stabilization of Various Enzymes by this compound

EnzymeOrganism SourceStress ConditionStabilizer (Concentration)Remaining Activity (%)Reference
Lactate DehydrogenaseRabbit Muscle50°C, 10 minNone~10[3]
This compound (1 M)90[3]
Alcohol DehydrogenaseBaker's Yeast50°C, 10 minNone~20[3]
This compound (1 M)~85[3]
Glutamate DehydrogenaseThermotoga maritima90°C, 15 minNoneNegligible[2]
This compound (1 M)40[2]
Trehalose (1 M)Negligible[2]
Alcohol DehydrogenasePyrococcus furiosus105°C, 10 minNone~5[2]
This compound (1 M)~50[2]
Lyoprotection (Freeze-Drying)

The process of freeze-drying (lyophilization) can be detrimental to enzyme structure and function. This compound acts as an excellent lyoprotectant, preserving enzyme activity during and after lyophilization.

Table 2: Lyoprotection of Enzymes by this compound

EnzymeOrganism SourceStabilizer (Concentration)Activity recovery after freeze-drying (%)Reference
Lactate DehydrogenaseRabbit MuscleNone12[2]
This compound (250 mM)~80[2]
Trehalose (250 mM)~70[2]
Glutamate DehydrogenaseThermotoga maritimaNone~30[2]
This compound (250 mM)~95[2]
Trehalose (250 mM)~85[2]

Experimental Protocols

The following protocols provide a framework for conducting in vitro enzyme stabilization assays using this compound. These should be adapted based on the specific enzyme and experimental requirements.

Protocol 1: Thermal Stability Assay

This protocol assesses the ability of this compound to protect an enzyme from thermal denaturation.

Thermal Stability Assay Workflow A Prepare Enzyme Solutions: - Control (no stabilizer) - With this compound - With other stabilizers (e.g., Trehalose) B Incubate at Stress Temperature A->B C Cool on Ice B->C D Measure Residual Enzyme Activity C->D E Calculate % Remaining Activity D->E Freeze-Drying Stabilization Assay Workflow A Prepare Enzyme Solutions: - Control (no stabilizer) - With this compound - With other lyoprotectants B Freeze Samples A->B C Lyophilize to Dryness B->C D Reconstitute in Buffer C->D E Measure Enzyme Activity D->E F Calculate % Activity Recovery E->F

References

Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for Mannosylglycerate Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mannosylglycerate (MG) is a compatible solute with significant potential in the biotechnology and pharmaceutical industries due to its exceptional protein-stabilizing properties. This document provides a comprehensive guide to the metabolic engineering of Saccharomyces cerevisiae for the heterologous production of this compound. The protocols outlined below detail the necessary steps from strain construction and cultivation to the quantification of the final product.

Metabolic Engineering Strategy

The production of this compound in S. cerevisiae is achieved through the introduction of a heterologous biosynthetic pathway and the enhancement of precursor supply. The core strategy involves the expression of a bifunctional this compound synthase/phosphatase, such as the mgsD gene from Dehalococcoides mccartyi, which catalyzes the conversion of GDP-mannose and 3-phosphoglycerate (3-PG) into this compound.[1] To further boost production, the endogenous pathway for the synthesis of the precursor GDP-mannose is often overexpressed. This is typically achieved by increasing the expression of mannose-6-phosphate isomerase (PMI40) and GDP-mannose pyrophosphorylase (PSA1).[2][3][4][5]

Engineered this compound Biosynthesis Pathway

Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound production in engineered S. cerevisiae.

Table 1: Genotypes of Engineered S. cerevisiae Strains

StrainRelevant Genotype / PlasmidsReference
MG01Plasmid expressing mgsD from D. mccartyi[2][3]
MG02Plasmids expressing mgsD, PMI40, and PSA1[2][3]

Table 2: this compound Production in Engineered S. cerevisiae Strains

StrainCultivation ModeThis compound Titer (mg/g DCW)Volumetric Productivity (mg/L/h)Specific Productivity (mg/g DCW/h)Reference
MG01Batch6.0Not ReportedNot Reported[1]
MG02Batch15.86Not ReportedNot Reported[2][4]
MG02Continuous (D=0.05 h⁻¹)Not ReportedNot Reported0.96[3]
MG02Continuous (D=0.10 h⁻¹)Not ReportedNot Reported1.63[3]
MG02Continuous (D=0.15 h⁻¹)Not ReportedNot Reported1.79[3][4]

DCW: Dry Cell Weight D: Dilution Rate

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_strain_dev Strain Development cluster_production Production and Analysis Plasmid_Construction Plasmid Construction (mgsD, PMI40, PSA1) Yeast_Transformation Yeast Transformation (Lithium Acetate Method) Plasmid_Construction->Yeast_Transformation Strain_Selection Selection on Auxotrophic Media Yeast_Transformation->Strain_Selection Strain_Verification Strain Verification (PCR, Sequencing) Strain_Selection->Strain_Verification Preculture Pre-culture Preparation Strain_Verification->Preculture Fermentation Shake-Flask or Bioreactor Cultivation Preculture->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis OD600, Metabolite Quantification (HPLC) Sampling->Analysis

Caption: General experimental workflow for this compound production in S. cerevisiae.

Protocol 1: Construction of Expression Plasmids

This protocol describes the general steps for cloning the genes of interest (mgsD, PMI40, PSA1) into yeast expression vectors.

  • Gene Amplification: Amplify the coding sequences of mgsD, PMI40, and PSA1 from their respective sources using PCR with primers containing appropriate restriction sites.

  • Vector Selection: Choose suitable S. cerevisiae expression vectors, preferably with different auxotrophic markers for co-transformation. High-copy number vectors (e.g., based on the 2µ origin) are recommended for high-level expression.[6]

  • Restriction Digest and Ligation: Digest both the PCR products and the expression vectors with the corresponding restriction enzymes. Purify the digested DNA fragments and ligate the gene of interest into the vector.

  • Transformation into E. coli: Transform the ligation mixture into a competent E. coli strain for plasmid amplification.

  • Plasmid Purification and Verification: Select positive clones and purify the plasmids. Verify the correct insertion of the gene by restriction digest analysis and Sanger sequencing.

Protocol 2: Saccharomyces cerevisiae Transformation (Lithium Acetate Method)

This protocol is a high-efficiency method for introducing plasmids into S. cerevisiae.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • 1 M Lithium Acetate (LiOAc), filter-sterilized

  • 50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized

  • Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA (10 mg/mL)

  • Purified plasmid DNA

  • Selective Synthetic Complete (SC) drop-out medium plates

Procedure:

  • Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.

  • Centrifuge for 30 seconds at 13,000 x g and discard the supernatant.

  • Resuspend the cell pellet in 240 µL of 50% PEG, 36 µL of 1 M LiOAc, 10 µL of ssDNA (boil for 5 minutes and chill on ice before use), and 1-5 µg of plasmid DNA in a total volume of 360 µL.

  • Vortex vigorously for 1 minute.

  • Incubate at 42°C for 40-60 minutes (heat shock).

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.

  • Plate the cell suspension onto selective SC drop-out plates and incubate at 30°C for 2-4 days until transformants appear.

Protocol 3: Shake-Flask Cultivation for this compound Production

Materials:

  • Synthetic Complete (SC) medium with 2% (w/v) glucose and appropriate amino acid drop-out mix for plasmid selection.

  • Sterile shake flasks (baffled flasks are recommended for better aeration).

SC Medium Recipe (per 1 Liter):

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

  • Ammonium Sulfate: 5 g

  • Succinic Acid: 10 g

  • Sodium Hydroxide: 6 g

  • Appropriate drop-out powder stock: as required

  • Glucose (add after autoclaving from a sterile 20% stock): 20 g

  • Adjust pH to 6.0 before autoclaving.

Procedure:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking at 200-250 rpm.

  • Inoculate a 250 mL shake flask containing 50 mL of selective SC medium with the overnight culture to a starting OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking at 200-250 rpm for 48-72 hours.

  • Collect samples at regular intervals for OD₆₀₀ measurement and this compound quantification.

Protocol 4: Quantification of this compound by HPLC

This protocol is adapted from methods for analyzing compatible solutes and sugars from fermentation broths.

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector.

  • Organic acid/sugar analysis column (e.g., Aminex HPX-87H).

Reagents:

  • 5 mM Sulfuric Acid (H₂SO₄) as the mobile phase.

  • This compound standard.

Procedure:

  • Sample Preparation:

    • Collect 1 mL of culture broth.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Organic acid/sugar column.

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Injection Volume: 20 µL.

    • Detection: Refractive Index (RI).

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae presents a promising platform for the sustainable production of this compound. By following the protocols and strategies outlined in this document, researchers can successfully construct and evaluate engineered yeast strains for the production of this valuable compatible solute. Further optimization of fermentation conditions and metabolic pathways may lead to even higher titers and productivities, making microbial production of this compound a commercially viable process.

References

Application Notes and Protocols for the Structural Analysis of Mannosylglycerate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate is a compatible solute found in a variety of extremophilic microorganisms, protecting them from environmental stresses such as high temperature and salinity. Its ability to stabilize proteins has generated significant interest in its potential applications in biotechnology and pharmacology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural characterization of this compound, providing insights into its constitution, configuration, and conformation. This document provides a comprehensive overview of the application of NMR spectroscopy for the structural analysis of α-mannosylglycerate, including detailed experimental protocols and data interpretation.

Data Presentation

The structural elucidation of this compound is achieved through the analysis of various NMR parameters. The following tables summarize the key quantitative data obtained from 1D and 2D NMR experiments.

Table 1: 1H and 13C NMR Chemical Shifts for α-Mannosylglycerate. [1]

Atom1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Mannosyl Moiety
1'5.0898.4
2'3.9670.4
3'3.8270.7
4'3.7067.1
5'3.8873.9
6'a3.7861.4
6'b3.69
Glycerate Moiety
1-175.9
24.1477.9
3a3.9362.8
3b3.85

Note: Chemical shifts are typically referenced to an internal standard, such as DSS or TSP, in D2O.

Table 2: Key 1H-1H and 1H-13C Coupling Constants for α-Mannosylglycerate.

Coupling NucleiCoupling Constant (J, Hz)Structural Information
1JC1'-H1'171.8[1]Confirms the α-anomeric configuration.
3JH1'-H2'[Data not available in search results]Dihedral angle between H1' and H2', confirms equatorial-axial relationship.
3JH2'-H3'[Data not available in search results]Dihedral angle between H2' and H3', confirms axial-axial relationship.
3JH3'-H4'[Data not available in search results]Dihedral angle between H3' and H4', confirms axial-axial relationship.
3JH4'-H5'[Data not available in search results]Dihedral angle between H4' and H5', confirms axial-axial relationship.
3JH2-H3a/b[Data not available in search results]Dihedral angles within the glycerate moiety.

Note: A complete set of experimentally determined 1H-1H coupling constants is crucial for a detailed conformational analysis of the mannose ring.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D2O) due to the polar nature of the analyte.

  • Internal Standard: Add a small, known amount of an internal reference standard such as 3-(trimethylsilyl)-propionic-2,2,3,3-d4 acid, sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment: If necessary, adjust the pH of the solution with dilute DCl or NaOD in D2O, as chemical shifts of ionizable groups can be pH-dependent.

  • Filtration: Filter the sample into a clean, high-quality 5 mm NMR tube using a syringe filter or a Pasteur pipette with a cotton or glass wool plug to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D 1H and 13C NMR Acquisition
  • Instrument Setup: Tune and match the NMR probe for both 1H and 13C frequencies. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Solvent Suppression: Implement a solvent suppression sequence (e.g., presaturation) to attenuate the residual HOD signal.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 5-7 x T1 (typically 2-5 seconds for small molecules)

      • Acquisition Time: 2-4 seconds

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Number of Scans: 1024-4096 (or more, due to the low natural abundance of 13C)

      • Relaxation Delay (d1): 2-5 seconds

Protocol 3: 2D NMR for Structural Elucidation

Acquire a suite of 2D NMR spectra to establish connectivity and spatial relationships.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (1H-1H) spin-spin couplings, revealing which protons are on adjacent carbons.

    • Pulse Sequence: A standard gradient-enhanced COSY sequence (e.g., 'cosygpqf').

    • Key Correlations: Cross-peaks will be observed between H1'-H2', H2'-H3', H3'-H4', H4'-H5', and within the glycerate moiety (H2-H3a/b).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (1H-13C).

    • Pulse Sequence: A gradient-enhanced HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Key Correlations: Each proton signal will show a cross-peak to the signal of the carbon it is directly bonded to, allowing for the unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (1H-13C). This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse Sequence: A gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf').

    • Key Correlations: A crucial correlation is observed from the anomeric proton (H1') to the C2 of the glycerate moiety, confirming the glycosidic linkage. Other important correlations will be seen from H1' to C5' and from the glycerate protons to the glycerate carboxyl carbon (C1).

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, irrespective of through-bond connectivity. This is essential for determining the stereochemistry and conformation.

    • Pulse Sequence: A standard 2D NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph') sequence.

    • Key Correlations: For α-mannosylglycerate, a key NOE would be expected between the anomeric proton (H1') and the H2' proton, which are on the same face of the pyranose ring. The absence of a strong NOE between H1' and H5' further supports the α-configuration[1].

Visualizations

Biosynthesis of this compound

This compound can be synthesized via two primary pathways in microorganisms: a single-step pathway and a two-step pathway.[2][3][4][5]

Mannosylglycerate_Biosynthesis cluster_0 Single-Step Pathway cluster_1 Two-Step Pathway GDP_Man_s GDP-Mannose MgS MgS (this compound Synthase) GDP_Man_s->MgS D_Gly_s D-Glycerate D_Gly_s->MgS MG_s This compound MgS->MG_s GDP_Man_t GDP-Mannose MpgS MpgS (Mannosyl-3-phosphoglycerate Synthase) GDP_Man_t->MpgS Three_PG 3-Phosphoglycerate Three_PG->MpgS M_3_PG Mannosyl-3-phosphoglycerate MpgS->M_3_PG MpgP MpgP (Mannosyl-3-phosphoglycerate Phosphatase) M_3_PG->MpgP MG_t This compound MpgP->MG_t NMR_Workflow cluster_2D 2D NMR Experiments SamplePrep Sample Preparation (Dissolution, Standard, Filtration) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition OneD_NMR->TwoD_NMR DataProcessing Data Processing & Analysis TwoD_NMR->DataProcessing COSY COSY (H-H Connectivity) HSQC HSQC (C-H Connectivity) HMBC HMBC (Long-Range C-H) NOESY NOESY/ROESY (Spatial Proximity) StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Logical_Relationships H_NMR 1H NMR (Chemical Shifts, Integrals, Multiplicity) Proton_Env Proton Environments H_NMR->Proton_Env C_NMR 13C NMR (Number of Carbons, Chemical Shifts) Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton COSY COSY HH_Connectivity H-H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range C-H Bonds (Fragment Linkage) HMBC->LongRange_Connectivity NOESY NOESY/ROESY Stereochemistry Stereochemistry & Conformation NOESY->Stereochemistry Final_Structure Complete 3D Structure of this compound Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure LongRange_Connectivity->Final_Structure Stereochemistry->Final_Structure

References

Application Notes and Protocols for Cold Water Shock Extraction of Mannosylglycerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate (MG) is a compatible solute found in various extremophilic microorganisms, where it plays a crucial role in protecting cellular components against stresses such as high temperature, osmotic pressure, and desiccation. Its exceptional stabilizing properties make it a molecule of significant interest for applications in the pharmaceutical, cosmetic, and biotechnology industries. This document provides a detailed protocol for the extraction of this compound from microbial cells using a simple and effective cold water shock method. This method is particularly advantageous as it avoids the use of harsh chemicals or complex enzymatic procedures.

Principle of Cold Water Shock Extraction

The cold water shock method relies on the principle of osmotic and temperature stress to induce the release of intracellular compatible solutes like this compound from microbial cells. When cells cultured in a medium with a certain osmolarity are rapidly transferred to a hypoosmotic environment (cold, pure water), the sudden influx of water and the temperature drop are thought to increase membrane permeability, leading to the leakage of small intracellular molecules into the surrounding medium. This technique offers a straightforward approach for the recovery of this compound, particularly from genetically engineered microorganisms designed for its overproduction.

Data Presentation

The following table summarizes the quantitative data on this compound production and extraction using the cold water shock method in different microorganisms.

MicroorganismStrainCarbon Source(s)Intracellular MG AccumulationMG Concentration in Supernatant after Cold Water ShockReference
Corynebacterium glutamicumEngineered strain overexpressing mgsD and manAGlucose~329 mM (177 mg/g CDW)Up to 5.5 mM (1.48 g/L)[1]
Corynebacterium glutamicumEngineered strain overexpressing mgsD and manAGlucose + Mannose~314 mM (168 mg/g CDW)Not specified[1]
Corynebacterium glutamicumEngineered strain overexpressing mgsD and manAMannose~328 mM (176 mg/g CDW)Not specified[1]
Saccharomyces cerevisiaeEngineered strain MG02Glucose15.86 mg/g DCWNot specified[2][3]
Escherichia coliEngineered strainLabeled MannoseNot specifiedAt least 95% of accumulated radioactive MG released[4]

CDW: Cell Dry Weight, DCW: Dry Cell Weight

Experimental Protocols

Protocol 1: Cold Water Shock Extraction of this compound from Corynebacterium glutamicum

This protocol is based on the methodology described for the extraction of this compound from engineered Corynebacterium glutamicum.[1]

Materials:

  • Culture of this compound-producing C. glutamicum

  • Sterile, ice-cold deionized water

  • Centrifuge and centrifuge tubes

  • Standard laboratory glassware

Procedure:

  • Cell Harvesting: Centrifuge the microbial culture (e.g., 50 mL) at a speed sufficient to pellet the cells (e.g., 5,000 x g) for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant.

  • Washing (Optional): Resuspend the cell pellet in an equal volume of a suitable buffer or saline solution to remove residual medium components and centrifuge again under the same conditions. Discard the supernatant.

  • Cold Water Shock: Resuspend the cell pellet in a specific volume of ice-cold sterile deionized water. A common ratio is to resuspend the cells from a 50 mL culture in 1/10th of the original volume (e.g., 5 mL).

  • Incubation: Incubate the cell suspension on ice for a specified period, for instance, 1 hour, with occasional gentle mixing.

  • Separation of Extract: Centrifuge the suspension at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully collect the supernatant, which now contains the extracted this compound.

  • Storage: Store the supernatant at -20°C or proceed immediately to purification and quantification.

Protocol 2: Purification of this compound using Anion-Exchange Chromatography

This protocol provides a general guideline for the purification of this compound from the crude extract obtained after cold water shock.

Materials:

  • Crude this compound extract

  • Anion-exchange chromatography column (e.g., QAE-Sephadex)

  • Low concentration starting buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High concentration elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)

  • Fraction collector

  • Conductivity meter

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with the starting buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Load the crude this compound extract onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the bound this compound using a linear gradient of the elution buffer (e.g., 0 to 1 M NaCl over 10 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the fractions for the presence of this compound using a suitable method (e.g., HPLC, mass spectrometry).

  • Pooling and Desalting: Pool the fractions containing pure this compound and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

  • Lyophilization: Lyophilize the purified solution to obtain this compound as a powder.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the quantification of this compound. The specific column, mobile phase, and detection method may need to be optimized.

Materials:

  • Purified this compound sample or crude extract

  • This compound standard of known concentration

  • HPLC system with a suitable detector (e.g., Refractive Index (RI) or Mass Spectrometer (MS))

  • Aminex HPX-87H column or similar

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Filter the samples and standards through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations to generate a standard curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 60°C).

    • Set the flow rate of the mobile phase (e.g., 0.6 mL/min).

    • Inject a fixed volume of the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction Extraction cluster_purification Purification & Analysis culture This compound-producing Microorganism Culture harvest 1. Cell Harvesting (Centrifugation) culture->harvest wash 2. Cell Washing (Optional) harvest->wash shock 3. Cold Water Shock (Resuspend in ice-cold water) wash->shock separate 4. Separation (Centrifugation) shock->separate extract Crude this compound Extract (Supernatant) separate->extract purify 5. Purification (Anion-Exchange Chromatography) extract->purify quantify 6. Quantification (HPLC) purify->quantify product Pure this compound quantify->product

Caption: Experimental workflow for cold water shock extraction of this compound.

biosynthesis_pathway cluster_pathway This compound Biosynthesis Pathway gdp_mannose GDP-Mannose mpgs Mannosyl-3-phosphoglycerate Synthase (MPGS) gdp_mannose->mpgs pga 3-Phosphoglycerate pga->mpgs mpg Mannosyl-3-phosphoglycerate mpgs->mpg mpp Mannosyl-3-phosphoglycerate Phosphatase (MPP) mpg->mpp mg This compound mpp->mg pi Pi mpp->pi

Caption: Biosynthesis pathway of this compound.

References

Application of Mannosylglycerate in Preventing Protein Aggregation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the development and manufacturing of biopharmaceuticals, and it is implicated in the pathology of numerous human diseases. Mannosylglycerate (MG), a compatible solute found in thermophilic and hyperthermophilic microorganisms, has emerged as a promising excipient for preventing protein aggregation and enhancing protein stability. This document provides detailed application notes and protocols for utilizing this compound to inhibit protein aggregation, supported by quantitative data and experimental methodologies.

This compound is a negatively charged osmolyte that has demonstrated a remarkable ability to stabilize proteins against thermal denaturation and suppress the aggregation of denatured proteins.[1][2] Its mechanism of action is primarily attributed to a reduction in the unfolding entropy of the protein, which promotes a more rigid and stable native structure.[1] Studies have shown that MG restricts the backbone and local motions of proteins, as evidenced by a decrease in hydrogen/deuterium exchange rates, without inducing significant structural changes.[3][4]

Data Presentation

The efficacy of this compound in preventing protein aggregation has been quantified through various biophysical techniques. The following tables summarize key quantitative data from studies on model proteins.

Table 1: Effect of this compound on the Thermal Stability of Proteins

ProteinThis compound Concentration (M)Change in Melting Temperature (ΔTm) (°C)Technique
Ribonuclease A (RNase A)1.0+6Differential Scanning Calorimetry (DSC)[1]
Staphylococcal Nuclease (SNase)0.5+8Not Specified[4]

Table 2: Effect of this compound on Protein Dynamics

ProteinThis compound ConcentrationEffect on Hydrogen/Deuterium Exchange RateTechnique
Staphylococcal NucleaseNot SpecifiedAverage 5-fold decreaseNMR Spectroscopy[3]

Signaling Pathways and Mechanisms

Currently, the primary mechanism by which this compound prevents protein aggregation is understood to be a direct physicochemical interaction with the protein, rather than through the modulation of complex intracellular signaling pathways. This compound is thought to be excluded from the protein's hydration shell, a phenomenon known as preferential exclusion. This effect thermodynamically destabilizes the unfolded state relative to the compact native state, thus shifting the equilibrium towards the folded, non-aggregation-prone conformation. Furthermore, this compound has been shown to restrict the flexibility of the protein backbone, which is crucial for preventing the local unfolding events that can initiate aggregation.

cluster_0 This compound-Mediated Protein Stabilization MG This compound Protein_U Unfolded/Partially Folded Protein (Aggregation Prone) MG->Protein_U Inhibits Aggregation Protein_N Native Protein (Stable & Soluble) MG->Protein_N Stabilizes Native State (Preferential Exclusion & Rigidification) Protein_U->Protein_N Folding Aggregation Protein Aggregates Protein_U->Aggregation Aggregation Pathway Protein_N->Protein_U Unfolding

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-aggregation and stabilizing effects of this compound on a target protein.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability of a protein by measuring the heat required to unfold it as the temperature is increased. An increase in the melting temperature (Tm) in the presence of this compound indicates stabilization.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Dialyze the protein against the buffer to ensure buffer matching.

    • Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.

    • Prepare a series of protein samples containing different concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1 M) by mixing the protein and this compound stock solutions. The final protein concentration should be kept constant.

    • Prepare a corresponding set of reference solutions containing only the buffer and the respective concentrations of this compound.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.

    • Set the temperature scan rate (e.g., 1 °C/min).

    • Scan a temperature range that covers the entire unfolding transition of the protein (e.g., 20 °C to 100 °C).

    • Record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the Tm and the calorimetric enthalpy (ΔHcal) of unfolding.

    • Compare the Tm values of the protein in the presence and absence of this compound.

cluster_workflow DSC Experimental Workflow Prep 1. Sample Preparation - Protein in buffer - MG stock solution - Mix Protein + MG at various conc. Measure 2. DSC Measurement - Load sample & reference - Set scan rate & temp. range - Record heat capacity Prep->Measure Analyze 3. Data Analysis - Baseline subtraction - Fit data to determine Tm - Compare Tm values Measure->Analyze

Caption: Workflow for DSC analysis of protein stability.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a fluorescence-based method used to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of protein aggregates.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 10 mg/mL) in an appropriate buffer.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, prepare reaction mixtures containing the target protein at a final concentration known to aggregate under specific conditions (e.g., heat, agitation, or low pH).

    • Add varying concentrations of this compound to different wells. Include a control with no this compound.

    • Add ThT to each well to a final concentration of 20-25 µM.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at a temperature that induces aggregation (e.g., 37°C or higher).

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm. Enable intermittent shaking if required to promote aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • A decrease in the fluorescence signal or a delay in the lag phase in the presence of this compound indicates inhibition of aggregation.

cluster_workflow ThT Aggregation Assay Workflow Prep 1. Reagent Preparation - Protein stock - MG stock - ThT stock Setup 2. Assay Setup (96-well plate) - Mix Protein, MG, and ThT - Include controls Prep->Setup Measure 3. Incubation & Measurement - Incubate at aggregation temp. - Read fluorescence over time Setup->Measure Analyze 4. Data Analysis - Plot fluorescence vs. time - Assess aggregation inhibition Measure->Analyze

Caption: Workflow for the Thioflavin T aggregation assay.

Dynamic Light Scattering (DLS)

DLS is used to measure the size distribution of particles in a solution. It can detect the formation of protein aggregates by observing an increase in the hydrodynamic radius of the particles.

Protocol:

  • Sample Preparation:

    • Prepare protein samples with and without this compound as described for the DSC protocol.

    • Filter all samples through a low-protein-binding 0.22 µm syringe filter to remove dust and pre-existing large aggregates.

  • DLS Measurement:

    • Transfer the filtered sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform measurements to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).

  • Data Analysis:

    • Analyze the size distribution plots. An increase in the average Rh or the appearance of larger species in the absence of this compound is indicative of aggregation.

    • A lower PDI in the presence of this compound suggests a more homogeneous, non-aggregated sample.

cluster_workflow DLS Experimental Workflow Prep 1. Sample Preparation - Prepare Protein +/- MG - Filter samples (0.22 µm) Measure 2. DLS Measurement - Transfer to cuvette - Equilibrate temperature - Acquire data Prep->Measure Analyze 3. Data Analysis - Determine Rh and PDI - Compare size distributions Measure->Analyze

Caption: Workflow for DLS analysis of protein aggregation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein. It can be used to monitor conformational changes that may precede aggregation and to confirm that this compound does not significantly alter the native secondary structure.

Protocol:

  • Sample Preparation:

    • Prepare protein samples with and without this compound in a CD-compatible buffer (e.g., low concentration of phosphate buffer). Buffers with high absorbance in the far-UV region should be avoided.

    • The protein concentration should be in the range of 0.1-0.2 mg/mL.

  • CD Measurement:

    • Record far-UV CD spectra (e.g., 190-260 nm) at a controlled temperature.

    • To assess thermal stability, record CD spectra as a function of increasing temperature. The signal at a specific wavelength (e.g., 222 nm for α-helical proteins) can be monitored to generate a thermal melting curve.

  • Data Analysis:

    • Compare the CD spectra of the protein with and without this compound to check for any significant changes in secondary structure.

    • If thermal melts were performed, determine the Tm from the melting curves. An increase in Tm in the presence of this compound indicates enhanced thermal stability.

cluster_workflow CD Spectroscopy Workflow Prep 1. Sample Preparation - Protein +/- MG in CD buffer - Adjust protein concentration Measure 2. CD Measurement - Record far-UV spectra - Perform thermal melts (optional) Prep->Measure Analyze 3. Data Analysis - Compare spectra for structural changes - Determine Tm from melts Measure->Analyze

Caption: Workflow for CD spectroscopy analysis.

Conclusion

This compound is a highly effective excipient for preventing protein aggregation and enhancing protein stability. Its mechanism of action, centered on the principles of preferential exclusion and protein rigidification, makes it a valuable tool in the formulation of biopharmaceuticals and in fundamental research on protein folding and stability. The protocols provided in this document offer a comprehensive guide for researchers to evaluate the potential of this compound for their specific protein of interest.

References

Troubleshooting & Optimization

Troubleshooting low yield in mannosylglycerate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mannosylglycerate synthesis.

I. Troubleshooting Enzymatic Synthesis of this compound

Low yield in enzymatic synthesis can arise from issues with the enzyme, substrates, or reaction conditions. This section addresses common problems in a question-and-answer format.

Frequently Asked Questions (FAQs) - Enzymatic Synthesis

Q1: My reaction yield is very low or non-existent. What are the first things I should check?

A1: Start by verifying the fundamental components of your reaction:

  • Enzyme Activity: Ensure your enzyme (this compound Synthase, MGS, or the two-step pathway enzymes, Mannosyl-3-phosphoglycerate Synthase, MPGS, and Mannosyl-3-phosphoglycerate Phosphatase, MPGP) is active. Improper storage or multiple freeze-thaw cycles can lead to denaturation. Run a small-scale positive control reaction with known good substrates if possible.

  • Substrate Integrity: Confirm the integrity and concentration of your substrates, GDP-mannose and D-glycerate (for MGS) or D-3-phosphoglycerate (for MPGS). GDP-mannose can degrade, especially if stored improperly.

  • Cofactors: this compound synthase is a metal-dependent enzyme. Ensure you have included the correct divalent cations in your reaction buffer. MGS from Rhodothermus marinus can utilize Mg²⁺, Ca²⁺, and to a lesser extent, Mn²⁺, Ni²⁺, and Co²⁺.[1][2]

  • Reaction Buffer: Check the pH and composition of your reaction buffer. The optimal pH can vary depending on the source of the enzyme. For instance, the MPGS from Pyrococcus horikoshii has an optimal pH between 6.4 and 7.4.[3]

Q2: I've confirmed my enzyme and substrates are good, but the yield is still low. What are other potential causes related to reaction conditions?

A2: Fine-tuning your reaction conditions is critical for optimal yield. Consider the following:

  • Temperature: Enzymes have an optimal temperature for activity. For thermostable enzymes like those from Pyrococcus horikoshii, the optimal temperature for both MPGS and MPGP is between 90°C and 100°C.[3] Using a suboptimal temperature will significantly reduce the reaction rate.

  • pH: The pH of the reaction buffer must be within the optimal range for your specific enzyme. For example, the MPGP from Pyrococcus horikoshii has an optimal pH between 5.2 and 6.4.[3]

  • Substrate Concentrations: While it may seem counterintuitive, excessively high concentrations of the acceptor substrate (D-glycerate or D-3-phosphoglycerate) can sometimes lead to substrate inhibition.[4] It is advisable to perform a substrate titration to determine the optimal concentration range.

  • Product Inhibition: The release of the GDP product can be a rate-limiting step in the reaction catalyzed by MGS.[2] Accumulation of GDP in the reaction mixture can inhibit the enzyme. If your reaction setup allows, consider implementing a system to remove GDP as it is formed.

Q3: How do I know which divalent cation and what concentration to use for my this compound Synthase (MGS) reaction?

A3: The choice and concentration of divalent cations can significantly impact MGS activity.

  • Cation Preference: MGS from Rhodothermus marinus shows a preference for Mg²⁺ and Ca²⁺. Mn²⁺, Ni²⁺, and Co²⁺ also facilitate catalysis, but to a lesser extent.[1][2]

  • Concentration: The optimal concentration of the metal ion should be determined empirically. A typical starting concentration is in the range of 2-5 mM. It is important to note that very high concentrations of metal ions can sometimes be inhibitory.

Q4: I am using the two-step enzymatic pathway. How can I troubleshoot which step is limiting the overall yield?

A4: To identify the bottleneck in the two-step pathway, you can analyze the accumulation of the intermediate, mannosyl-3-phosphoglycerate (M-3-PG).

  • Analyze for M-3-PG: Use techniques like HPLC or mass spectrometry to check for the presence and quantity of M-3-PG in your reaction mixture.

  • High M-3-PG, Low this compound: If you observe a significant accumulation of M-3-PG with low final product formation, this suggests that the second step, catalyzed by MPGP, is inefficient. You may need to optimize the conditions for the phosphatase (e.g., pH, temperature) or increase the amount of this enzyme.

  • Low M-3-PG, Low this compound: If neither the intermediate nor the final product is abundant, the first step, catalyzed by MPGS, is likely the issue. Re-evaluate the activity of your MPGS and the integrity of its substrates (GDP-mannose and D-3-phosphoglycerate).

Data on Enzymatic Synthesis Parameters

The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)
Mannosyl-3-phosphoglycerate SynthasePyrococcus horikoshii6.4 - 7.490 - 100
Mannosyl-3-phosphoglycerate PhosphatasePyrococcus horikoshii5.2 - 6.495 - 100

Table 1: Optimal pH and Temperature for Enzymes from Pyrococcus horikoshii.[3]

CationRelative Activity with MGS from Rhodothermus marinus
Mg²⁺High
Ca²⁺High
Mn²⁺Moderate
Ni²⁺Moderate
Co²⁺Moderate

Table 2: Relative Activity of this compound Synthase with Different Divalent Cations.[1][2]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound (Single-Step)

This protocol is a general guideline for the synthesis using this compound Synthase (MGS).

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:

      • HEPES buffer (pH 7.0): 10 mM

      • KCl: 50 mM

      • GDP-mannose: 500 µM

      • D-glycerate: 100 µM

      • Divalent cation (e.g., CaCl₂): 2-5 mM

      • Bovine Serum Albumin (BSA): 0.1% (w/v)

      • Purified MGS enzyme: 0.1 - 1 µM

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for your specific MGS (e.g., 37°C for MGS from Rhodothermus marinus expressed in a mesophilic host).[2]

  • Reaction Monitoring and Termination:

    • At various time points, take aliquots of the reaction mixture.

    • To stop the reaction, add EDTA to a final concentration of 10 mM.[2]

  • Analysis:

    • Analyze the formation of this compound using HPLC, mass spectrometry, or a coupled enzyme assay to detect the release of GDP.[2]

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol provides a general method for purifying the negatively charged this compound from the reaction mixture.

  • Column Equilibration:

    • Equilibrate an anion-exchange chromatography column (e.g., DEAE-Sepharose) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).[5]

  • Sample Loading:

    • Adjust the pH of the reaction mixture to match the equilibration buffer and ensure it is free of particulates by centrifugation or filtration.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the equilibration buffer to remove unbound molecules, such as unreacted D-glycerate.

  • Elution:

    • Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). This compound, being negatively charged, will elute as the salt concentration increases.

  • Fraction Analysis:

    • Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., TLC, HPLC, or a colorimetric assay).

  • Desalting:

    • Pool the fractions containing pure this compound and desalt them using dialysis or a desalting column.

Diagrams for Enzymatic Synthesis

Enzymatic_Pathway cluster_two_step Two-Step Pathway cluster_single_step Single-Step Pathway GDP_Man_2 GDP-Mannose MPGS Mannosyl-3-phosphoglycerate Synthase (MPGS) GDP_Man_2->MPGS PGA_3 3-Phosphoglycerate PGA_3->MPGS MPG Mannosyl-3-phosphoglycerate MPGS->MPG MPGP Mannosyl-3-phosphoglycerate Phosphatase (MPGP) MPG->MPGP MG_2 This compound MPGP->MG_2 GDP_Man_1 GDP-Mannose MGS This compound Synthase (MGS) GDP_Man_1->MGS Glycerate D-Glycerate Glycerate->MGS MG_1 This compound MGS->MG_1

Biosynthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield in Enzymatic Synthesis Check_Basics Check Enzyme Activity, Substrate Integrity, Cofactors Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Optimize_Conditions Optimize Reaction Conditions: - Temperature - pH - Substrate Concentration Basics_OK->Optimize_Conditions Yes Failure Consult Further Literature/ Re-purify Components Basics_OK->Failure No Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Check_Inhibition Investigate Inhibition: - Product Inhibition (GDP) - Substrate Inhibition Conditions_OK->Check_Inhibition No Success Successful Synthesis Conditions_OK->Success Yes Inhibition_OK Yield Improved? Check_Inhibition->Inhibition_OK Inhibition_OK->Success Yes Inhibition_OK->Failure No

Troubleshooting workflow for low yield.

II. Troubleshooting Chemical Synthesis of this compound

Chemical synthesis of this compound is a multi-step process that often involves the use of protecting groups, making it prone to low yields and side reactions.

Frequently Asked Questions (FAQs) - Chemical Synthesis

Q1: My glycosylation reaction is giving a very low yield. What are the common causes?

A1: Low yields in glycosylation are often due to:

  • Moisture: Glycosylation reactions are extremely sensitive to moisture. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).

  • Protecting Groups: The choice of protecting groups on both the glycosyl donor and acceptor is crucial. Some protecting groups can deactivate the molecule, while others may not be stable under the reaction conditions. An orthogonal protecting group strategy, where groups can be removed selectively, is often necessary.

  • Activation of Glycosyl Donor: Incomplete activation of the glycosyl donor will result in a low yield. Ensure your promoter (e.g., TMSOTf, silver triflate) is active and used in the correct stoichiometric amount.

  • Reaction Temperature: Temperature control is critical. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and allowed to warm slowly to control reactivity and minimize side reactions.

Q2: I am observing multiple spots on my TLC plate after the glycosylation reaction. What are these side products?

A2: Common side products in glycosylation reactions include:

  • Anomers: You will likely form a mixture of α and β anomers. The ratio can be influenced by the solvent, temperature, and the protecting group at the C-2 position of the glycosyl donor.

  • Orthoester Formation: A participating protecting group at the C-2 position (e.g., an acetyl group) can lead to the formation of a stable orthoester byproduct.

  • Hydrolyzed Glycosyl Donor: If there is trace moisture, your activated glycosyl donor can be hydrolyzed back to the starting sugar.

  • Elimination Products: Under certain conditions, elimination can occur to form a glycal.

Q3: My deprotection step is not working efficiently or is leading to product degradation. What should I do?

A3: Deprotection can be a challenging step.

  • Incomplete Deprotection: If the reaction is incomplete, you may need to increase the reaction time or the amount of deprotecting reagent. However, be cautious as harsh conditions can lead to product degradation.

  • Product Degradation: this compound can be sensitive to strongly acidic or basic conditions. If you observe degradation, consider using milder deprotection methods. For example, for benzyl ether protecting groups, catalytic hydrogenation (e.g., Pd/C) is a common and mild deprotection method.

  • Orthogonal Strategy: If you are removing multiple protecting groups, ensure they are compatible with a single set of deprotection conditions. If not, a sequential deprotection strategy is required.

Q4: How can I effectively purify my final this compound product from the reaction mixture?

A4: Purification of the highly polar this compound can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method. Due to the high polarity of this compound, you will likely need a polar mobile phase, such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol.

  • Ion-Exchange Chromatography: As this compound has a carboxylic acid group, it will be negatively charged at neutral or basic pH. This allows for purification using anion-exchange chromatography, as described in Protocol 2.

  • Reverse-Phase Chromatography: For less polar protected intermediates, reverse-phase chromatography (e.g., C18) can be an effective purification method.

Diagrams for Chemical Synthesis

Chemical_Synthesis_Logic Start Chemical Synthesis of this compound Protect_Mannose Protect Hydroxyl Groups of D-Mannose Start->Protect_Mannose Protect_Glycerate Protect Hydroxyl and Carboxyl Groups of Glyceric Acid Start->Protect_Glycerate Activate_Anomeric Activate Anomeric Carbon (e.g., form trichloroacetimidate) Protect_Mannose->Activate_Anomeric Glycosylation Glycosylation Reaction Activate_Anomeric->Glycosylation Protect_Glycerate->Glycosylation Deprotection Sequential or Global Deprotection Glycosylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

General workflow for chemical synthesis.

References

Technical Support Center: Optimizing Mannosylglycerate Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of mannosylglycerate (MG) in Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production, categorized by the observed problem.

1. Low or No this compound (MG) Production

Potential Cause Recommended Action(s)
Plasmid Instability/Loss - Verify the presence of the expression plasmids post-fermentation via PCR or plasmid rescue. - Ensure consistent selective pressure by using the appropriate drop-out media. - Consider genomic integration of the expression cassettes for long-term stability.
Inefficient Gene Expression - Confirm the expression of the heterologous MG synthesis genes (e.g., mgsD) and overexpressed yeast genes (e.g., PMI40, PSA1) via RT-qPCR or Western blot. - Optimize codon usage of the heterologous genes for S. cerevisiae. - Use strong, well-characterized promoters for gene expression.
Suboptimal Fermentation Conditions - Ensure optimal temperature (typically around 30°C) and pH (around 5.0-6.0) are maintained in the bioreactor.[1] - Verify adequate aeration and agitation to prevent oxygen limitation, which can affect precursor supply.
Incorrect Host Strain Background - Different S. cerevisiae strains have varying metabolic capacities.[2][3] If possible, test MG production in a few different laboratory or industrial strains.
Errors in Analytical Method - Run a standard curve for this compound to ensure accurate quantification by HPLC. - Verify the efficiency of the metabolite extraction protocol.

2. Low Cell Growth or Slow Fermentation

Potential Cause Recommended Action(s)
Metabolic Burden - High-level expression of multiple genes can stress the cells.[4] - Try using promoters of varying strengths to balance pathway expression. - Consider a two-stage fermentation, with an initial growth phase followed by an induction phase for MG production.
Nutrient Limitation - Ensure the fermentation medium is not depleted of essential nutrients like nitrogen, phosphate, or trace elements. - For high-density cultures, a fed-batch strategy can prevent nutrient depletion and substrate inhibition.[5][6][7][8][9]
Substrate Inhibition - High initial glucose concentrations can lead to the Crabtree effect, favoring ethanol production over biomass and precursor synthesis.[10] - Implement a fed-batch feeding strategy to maintain a low but non-limiting glucose concentration.[5][8]
Inoculum Issues - Ensure the inoculum is healthy, in the exponential growth phase, and of the correct cell density.

3. Inconsistent Batch-to-Batch Production

Potential Cause Recommended Action(s)
Variability in Inoculum Preparation - Standardize the age and physiological state of the seed cultures.
Plasmid Instability - As mentioned above, plasmid loss can be a significant source of variability.[11][12][13] Consider genomic integration for stable production strains.
Fluctuations in Fermentation Parameters - Ensure tight control over pH, temperature, and dissolved oxygen levels throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the basic metabolic pathway for producing this compound in engineered S. cerevisiae?

A1: this compound (MG) is typically produced via a two-step pathway using heterologous enzymes.[14][15][16][17] The precursors are GDP-mannose and 3-phosphoglycerate, which are derived from the yeast's central carbon metabolism. The key enzymatic steps are:

  • Mannosyl-3-phosphoglycerate synthase (MPGS): Catalyzes the condensation of GDP-mannose and 3-phosphoglycerate to form mannosyl-3-phosphoglycerate.

  • Mannosyl-3-phosphoglycerate phosphatase (MPGP): Dephosphorylates mannosyl-3-phosphoglycerate to yield this compound. Often, a bifunctional enzyme like MgsD from Dehalococcoides mccartyi is used, which possesses both synthase and phosphatase activity.[18]

Q2: Why is overexpression of PMI40 and PSA1 recommended?

A2: To enhance the production of MG, it's crucial to increase the intracellular pool of one of its precursors, GDP-mannose.[14][16] PMI40 (encodes mannose-6-phosphate isomerase) and PSA1 (encodes GDP-mannose pyrophosphorylase) are key genes in the endogenous GDP-mannose synthesis pathway in S. cerevisiae.[14][18] Overexpressing these genes helps to channel more carbon flux towards GDP-mannose, thereby increasing its availability for the MG synthesis pathway.[14][16]

Q3: What kind of yields can I expect, and how can they be improved?

A3: Yields can vary significantly based on the strain, genetic constructs, and fermentation strategy. In one study, overexpressing PMI40 and PSA1 in a strain expressing the MG synthesis pathway resulted in a 2.2-fold increase in MG accumulation in batch fermentation, reaching up to 15.86 mg of MG per gram of dry cell weight (DCW).[14][19][20][21] Further improvements can often be achieved by optimizing the fermentation process, such as switching from batch to a continuous or fed-batch cultivation mode.[14][21]

Q4: Should I use a batch, fed-batch, or continuous fermentation strategy?

A4: The choice depends on your experimental goals.

  • Batch fermentation: Simpler to set up and useful for initial strain screening. However, it can be limited by substrate inhibition and the accumulation of byproducts like ethanol.

  • Fed-batch fermentation: Generally allows for higher cell densities and product titers by controlling the feed of a limiting nutrient (e.g., glucose), thus avoiding the Crabtree effect and nutrient depletion.[6][7][9] This is often the preferred method for maximizing production.

  • Continuous fermentation (Chemostat): Useful for studying cell physiology at a constant growth rate and can lead to higher productivity (rate of production over time).[14] A positive correlation between MG productivity and growth rate has been observed in continuous culture.[14][21]

Q5: Is this compound degraded by the yeast cell?

A5: While S. cerevisiae possesses a wide range of metabolic enzymes, there is no well-characterized, dedicated pathway for this compound degradation in this organism. Some bacteria have this compound hydrolases, but the presence of a similar activity that might limit accumulation in engineered yeast has not been extensively reported.[2][5][22][23] If you suspect product degradation, you can perform spiking experiments where a known amount of MG is added to a culture, and its concentration is monitored over time.

Q6: How is intracellular this compound extracted and quantified?

A6: this compound is an intracellular compatible solute. A common method for extraction involves quenching the metabolism rapidly (e.g., with cold methanol) followed by cell lysis.[14][18] A widely used method is extraction with a chloroform/methanol/water mixture to separate the polar metabolites (including MG) from lipids and other cellular components.[14] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).[24][25][26][27]

Data Summary Tables

Table 1: Comparison of this compound Production in Engineered S. cerevisiae Strains

StrainRelevant GenotypeCultivation ModeMG Titer (mg/g DCW)Productivity (mg/g DCW/h)Reference
MG01 Expressing mgsDBatch (Shake Flask)~7.2N/AFaria et al., 2018[14]
MG02 Expressing mgsD, Overexpressing PMI40 & PSA1Batch (Bioreactor)15.86N/AFaria et al., 2018[14][19][21]
MG02 Expressing mgsD, Overexpressing PMI40 & PSA1Continuous (D=0.15 h⁻¹)~11.91.79Faria et al., 2018[14][21]
MG02 Expressing mgsD, Overexpressing PMI40 & PSA1Continuous (D=0.10 h⁻¹)~11.71.17Faria et al., 2018[19]
MG02 Expressing mgsD, Overexpressing PMI40 & PSA1Continuous (D=0.05 h⁻¹)8.21~0.41Faria et al., 2018[14]

N/A: Not Applicable or Not Reported. D: Dilution Rate.

Experimental Protocols

1. Protocol for Intracellular Metabolite Extraction

This protocol is adapted for the extraction of polar metabolites like this compound from yeast cells.

  • Quenching: Rapidly quench the metabolism of a known volume of cell culture (e.g., 10 mL) by adding it to 2 volumes of 60% methanol pre-chilled to -40°C.

  • Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 75% ethanol buffered with HEPES, or a chloroform/methanol/water mixture).[19] Vortex vigorously.

  • Cell Lysis: Perform cell lysis, for example, by bead beating with glass beads for 3 cycles of 30 seconds with 1-minute intervals on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation: Dry the extract, for example, using a vacuum concentrator. Resuspend the dried metabolites in a known volume of ultrapure water for HPLC analysis.[19]

2. Protocol for HPLC Quantification of this compound

This is a general protocol for the analysis of organic acids and can be adapted for MG.

  • HPLC System: An HPLC system equipped with a UV detector is suitable.

  • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H ion-exclusion column or a C18 column.[25]

  • Mobile Phase: A typical mobile phase for an ion-exclusion column is a dilute acid solution, such as 5 mM H₂SO₄.

  • Flow Rate: A flow rate of 0.5-0.6 mL/min is common.

  • Column Temperature: Maintain the column at a constant temperature, for example, 35-60°C.

  • Detection: this compound can be detected by UV absorption at a low wavelength, typically 210 nm.

  • Quantification: Prepare a standard curve using pure this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Mannosylglycerate_Pathway This compound Biosynthesis Pathway in Engineered Yeast cluster_MG_synthesis Heterologous Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis Glycolysis F6P->Glycolysis M6P Mannose-6-P F6P->M6P PMI40 (Overexpressed) _3PG 3-Phosphoglycerate Glycolysis->_3PG MPG Mannosyl-3-P-Glycerate _3PG->MPG M1P Mannose-1-P M6P->M1P GDP_Mannose GDP-Mannose M1P->GDP_Mannose PSA1 (Overexpressed) GDP_Mannose->MPG MPGS / mgsD MG This compound MPG->MG MPGP / mgsD

Caption: Metabolic pathway for this compound production in engineered S. cerevisiae.

Troubleshooting_Workflow Troubleshooting Workflow for Low MG Production Start Low/No MG Production Check_Growth Is cell growth (OD600) normal? Start->Check_Growth Check_Plasmids Verify Plasmid Presence (PCR/Sequencing) Check_Growth->Check_Plasmids Yes Troubleshoot_Growth Troubleshoot Growth Issues (See Guide: Section 2) Check_Growth->Troubleshoot_Growth No Check_Expression Confirm Gene Expression (RT-qPCR/Western) Check_Plasmids->Check_Expression Plasmids OK Optimize_Expression Optimize Codons/ Promoters Check_Plasmids->Optimize_Expression Plasmids Absent/ Incorrect Check_Fermentation Review Fermentation Data (pH, Temp, DO) Check_Expression->Check_Fermentation Expression OK Check_Expression->Optimize_Expression Low/No Expression Optimize_Fermentation Optimize Conditions/ Fed-batch Check_Fermentation->Optimize_Fermentation Suboptimal Check_Extraction Validate Analytical Methods Check_Fermentation->Check_Extraction Conditions OK Troubleshoot_Growth->Start Optimize_Expression->Start Optimize_Fermentation->Start Check_Extraction->Optimize_Fermentation Issue with Method Spike_Recovery Perform Spike-Recovery Experiment Check_Extraction->Spike_Recovery Quantification OK End Production Optimized Spike_Recovery->End Recovery OK

Caption: Logical workflow for troubleshooting low this compound (MG) yield.

References

Challenges and solutions for mannosylglycerate purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of mannosylglycerate (MG).

Troubleshooting Guides

This section is designed to help you resolve specific issues that may arise during your this compound purification experiments.

Issue 1: Low Yield of this compound After Extraction

Potential Cause Recommended Solution
Incomplete Cell Lysis For bacterial cells, ensure optimal conditions for the chosen lysis method (e.g., enzymatic digestion with lysozyme, sonication, or freeze-thaw cycles). For red algae, mechanical disruption of tissues rich in polysaccharides may require optimization.
Inefficient Release of this compound If using osmotic shock (e.g., cold water shock), ensure a rapid and significant change in osmotic pressure. The duration of the shock (e.g., 10-30 minutes on ice) may need to be optimized for your specific organism.[1]
Degradation of this compound Although generally stable, perform extraction steps at low temperatures (e.g., 4°C) to minimize potential enzymatic degradation from cellular components.
Suboptimal Extraction Solvent For extraction from red algae, the choice and concentration of solvent (e.g., aqueous methanol or ethanol) can significantly impact yield. Test different solvent systems and ratios.

Issue 2: Poor Purity of the Final this compound Product

Potential Cause Recommended Solution
Contamination with Salts Desalting small, hydrophilic molecules like this compound can be challenging.[2] Consider using size-exclusion chromatography with a resin appropriate for small molecules or dialysis with a low molecular weight cutoff membrane.
Presence of Other Sugars or Compatible Solutes Chromatographic separation is key. High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an amino-based column for carbohydrate separation) may be necessary. Methodical development of the mobile phase and gradient is crucial.
Protein Contamination Introduce a protein precipitation step (e.g., using ethanol or a heat treatment if this compound is stable at elevated temperatures) after initial extraction. Ultrafiltration can also be effective for removing larger protein molecules.
Polysaccharide Contamination (from red algae) Polysaccharides can co-precipitate with the desired product.[3] Consider enzymatic digestion of polysaccharides or use techniques like selective precipitation with different concentrations of ethanol.

Issue 3: Difficulty in Quantifying this compound

Potential Cause Recommended Solution
Lack of a Suitable Analytical Standard If a commercial standard is unavailable, purification and characterization of a small batch of this compound by a definitive method like Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to create an in-house standard.
Interference from Contaminants in Spectrophotometric Assays Use a more specific analytical technique. ¹H NMR spectroscopy is a powerful method for both identifying and quantifying this compound without interference from many common contaminants.[1][4]
Poor Resolution in Chromatographic Analysis Optimize the chromatographic method (e.g., mobile phase composition, gradient, flow rate, and column type) to achieve baseline separation of this compound from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from bacterial cells?

A1: A widely used and effective method is the cold water shock technique.[1] This involves harvesting the cells and resuspending them in ice-cold water for a short period (e.g., 10-30 minutes). The osmotic shock causes the release of compatible solutes like this compound into the supernatant.

Q2: I'm working with red algae. What are the main challenges in purifying this compound from this source?

A2: The primary challenge with red algae is the high content of viscous polysaccharides which can interfere with extraction and purification steps.[3] These polysaccharides can co-precipitate with this compound and clog chromatography columns. Therefore, specific steps to remove polysaccharides are often necessary.

Q3: How can I assess the purity of my final this compound sample?

A3: Several analytical techniques can be used. ¹H NMR spectroscopy is a highly recommended method as it provides structural confirmation and can be used for absolute quantification.[1][4] Other methods include HPLC with a suitable detector (e.g., refractive index or mass spectrometry) and gas chromatography after derivatization.

Q4: What kind of yields can I expect from this compound purification?

A4: Yields can vary significantly depending on the source organism, extraction method, and the number of purification steps. In one study involving genetically engineered E. coli, a final yield of 56% was reported for radioactively labeled this compound after cold water shock and paper chromatography.[1]

Quantitative Data Summary

Parameter Organism/Method Value Reference
Purification Yield Genetically Engineered E. coli / Cold Water Shock & Paper Chromatography56%[1]
Rate of MG Synthesis Genetically Engineered E. coli0.08 nmol/min/10⁹ cells[1]
Rate of GDP-mannose formation Genetically Engineered E. coli0.25 nmol/min/10⁹ cells[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Genetically Engineered E. coli

  • Cell Culture and Harvest: Grow the E. coli strain engineered to produce this compound in a suitable medium to the desired cell density (e.g., OD₆₀₀ of 2.0). Harvest the cells by centrifugation at 8,000 x g for 7 minutes at 10°C.[1]

  • Washing: Wash the cell pellet twice with a minimal medium (without a carbon source) to remove residual growth medium.

  • Cold Water Shock: Resuspend the washed cell pellet in ice-cold water (e.g., 10 ml of water for a pellet from a 100 ml culture).

  • Incubation: Incubate the cell suspension on ice for 20 minutes to allow for the release of this compound.[1]

  • Separation: Centrifuge the suspension to pellet the cells. The supernatant contains the crude this compound extract.

  • Concentration: The supernatant can be lyophilized to concentrate the extract before further purification.[1]

Protocol 2: General Workflow for this compound Purification and Analysis

  • Crude Extraction: As described in Protocol 1.

  • Protein Removal: Subject the crude extract to a protein removal step. This can be achieved by ultrafiltration with a membrane that retains proteins but allows small molecules like this compound to pass through.

  • Desalting: Use size-exclusion chromatography to separate the this compound from salts and other small molecule contaminants.

  • High-Resolution Chromatography: For high purity, employ HPLC with a column suitable for carbohydrate separation. Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purified fractions using ¹H NMR spectroscopy to confirm the structure and quantify the concentration. HPLC can also be used to assess purity by looking for a single, sharp peak at the expected retention time.

Visualizations

Mannosylglycerate_Purification_Workflow This compound Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cell_culture Cell Culture (E. coli or Red Algae) harvest Cell Harvest (Centrifugation) cell_culture->harvest lysis Cell Lysis / Extraction (e.g., Cold Water Shock) harvest->lysis crude_extract Crude Extract (MG, Salts, Proteins, etc.) lysis->crude_extract protein_removal Protein Removal (Ultrafiltration) crude_extract->protein_removal desalting Desalting (Size-Exclusion Chromatography) protein_removal->desalting hplc High-Resolution Chromatography (HPLC) desalting->hplc pure_mg Purified this compound hplc->pure_mg nmr Purity & Identity Confirmation (NMR) pure_mg->nmr hplc_analysis Purity Assessment (HPLC) pure_mg->hplc_analysis

Caption: Workflow for this compound Purification.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield start Low Yield of this compound check_lysis Check Cell Lysis Efficiency start->check_lysis optimize_lysis Optimize Lysis Protocol (e.g., sonication time, enzyme conc.) check_lysis->optimize_lysis Inefficient check_extraction Review Extraction Parameters check_lysis->check_extraction Efficient optimize_lysis->check_extraction optimize_extraction Adjust Extraction Conditions (e.g., shock duration, solvent) check_extraction->optimize_extraction Suboptimal check_degradation Assess Potential Degradation check_extraction->check_degradation Optimal optimize_extraction->check_degradation low_temp Perform Steps at 4°C check_degradation->low_temp Suspected end Improved Yield check_degradation->end Not Suspected low_temp->end

Caption: Troubleshooting Low this compound Yield.

References

Mannosylglycerate Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of mannosylglycerate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a compatible solute found in various microorganisms that thrive in extreme environments.[1] It is of significant interest in biotechnology and pharmaceuticals due to its exceptional ability to stabilize proteins and other biomolecules against stresses like high temperature and desiccation.[2][3][4] Its stability in aqueous solutions is crucial because it is often used in liquid formulations for therapeutic proteins, enzymes, and other biologics. Degradation of this compound can lead to a loss of its protective effects and the introduction of impurities into the formulation.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound, like other glycosides, is primarily influenced by:

  • pH: The glycosidic bond in this compound is susceptible to acid-catalyzed hydrolysis. Therefore, acidic conditions can lead to its degradation. It is generally more stable in neutral to slightly alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the glycosidic bond. Long-term storage at elevated temperatures should be avoided.

  • Enzymatic Contamination: The presence of specific enzymes, such as this compound hydrolase found in some bacteria, can lead to the rapid degradation of this compound.[5][6][7]

Q3: What are the expected degradation products of this compound?

Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond, which would yield mannose and glyceric acid . In biological systems with specific enzymatic activity, phosphorylated this compound is hydrolyzed to D-mannose 6-phosphate and D-glycerate .[8]

Q4: Are there any recommended storage conditions for aqueous solutions of this compound?

To ensure the stability of this compound in aqueous solutions, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C) for short-term storage.

  • For long-term storage, frozen solutions (-20°C or below) are preferable.

  • Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7.0-8.0).

  • Use sterile, nuclease-free water and aseptic techniques to prevent microbial growth and enzymatic degradation.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of protein/enzyme activity in a this compound-stabilized formulation. 1. Degradation of this compound due to low pH. 2. High storage temperature. 3. Enzymatic contamination of the stock solution.1. Verify the pH of your this compound solution and adjust to neutral or slightly alkaline if necessary. 2. Review storage conditions and ensure the solution is stored at the recommended temperature. 3. Use a fresh, sterile stock solution of this compound. Consider filtering the solution through a 0.22 µm filter.
Unexpected peaks appear in HPLC analysis of the formulation over time. 1. Hydrolysis of this compound into mannose and glyceric acid. 2. Interaction of degradation products with the active ingredient.1. Perform a forced degradation study (see experimental protocols) to identify the retention times of potential degradation products. 2. Analyze the formulation using a stability-indicating HPLC method.
Decrease in the concentration of this compound in the solution. 1. Chemical hydrolysis. 2. Enzymatic degradation.1. Assess the pH and temperature history of the solution. 2. Test for microbial contamination. 3. Prepare fresh solutions and monitor their stability under controlled conditions.

Quantitative Data on this compound Stability

While specific kinetic data for the chemical degradation of this compound is not extensively published, the following table provides a hypothetical example of how such data would be presented. This data is based on the general principles of glycoside hydrolysis.

Condition Parameter Value
pH 3.0, 50°C Half-life (t½)~10 hours
Degradation Rate Constant (k)~0.069 hr⁻¹
pH 5.0, 50°C Half-life (t½)~100 hours
Degradation Rate Constant (k)~0.0069 hr⁻¹
pH 7.0, 50°C Half-life (t½)>1000 hours
Degradation Rate Constant (k)<0.0007 hr⁻¹
pH 7.0, 25°C Half-life (t½)Estimated to be several years
Degradation Rate Constant (k)Very low

Note: The data in this table is illustrative and intended to demonstrate the expected trends in this compound stability. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., RI or ELSD)

  • Appropriate HPLC column (e.g., an amino or HILIC column)

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with 0.1 M HCl.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Prepare a 1 mg/mL solution of this compound in high-purity water.

    • Incubate the solution at a high temperature (e.g., 80°C).

    • Withdraw aliquots at various time points.

    • Analyze the samples by HPLC.

3. Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Characterize the degradation products using mass spectrometry if possible.

Protocol 2: HPLC Method for Quantification of this compound and Mannose

This protocol provides a starting point for developing an HPLC method to quantify this compound and its primary degradation product, mannose.

1. HPLC System and Conditions:

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dilute samples to fall within the linear range of the standard curve.

  • Filter samples through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of standard solutions of this compound and mannose of known concentrations.

  • Generate a calibration curve by plotting peak area against concentration for each compound.

4. Data Analysis:

  • Quantify the concentration of this compound and mannose in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Stability Issues start Problem Observed: Loss of Activity or Appearance of Impurities check_pH Check pH of Solution start->check_pH check_temp Review Storage Temperature start->check_temp check_contamination Assess for Microbial/ Enzymatic Contamination start->check_contamination is_pH_acidic Is pH acidic? check_pH->is_pH_acidic is_temp_high Was temperature elevated? check_temp->is_temp_high is_contaminated Is contamination present? check_contamination->is_contaminated adjust_pH Action: Adjust pH to 7.0-8.0 is_pH_acidic->adjust_pH Yes re_evaluate Re-evaluate Formulation Performance is_pH_acidic->re_evaluate No optimize_temp Action: Store at 2-8°C (short-term) or -20°C (long-term) is_temp_high->optimize_temp Yes is_temp_high->re_evaluate No use_sterile Action: Use fresh, sterile-filtered solution is_contaminated->use_sterile Yes is_contaminated->re_evaluate No adjust_pH->re_evaluate optimize_temp->re_evaluate use_sterile->re_evaluate

Caption: Troubleshooting workflow for this compound stability.

Mannose_Receptor_Signaling Simplified Mannose Receptor Signaling Pathway cluster_cell Macrophage MBL Mannose-Binding Lectin (MBL) or other mannosylated ligand MR Mannose Receptor MBL->MR binds TGF_beta TGF-β1 MR->TGF_beta induces secretion TGF_beta_R TGF-β Receptor p38_MAPK p38 MAPK TGF_beta_R->p38_MAPK activates Proliferation_Inhibition Inhibition of Monocyte Proliferation p38_MAPK->Proliferation_Inhibition TGF_beta->TGF_beta_R activates

Caption: Mannose receptor signaling leading to monocyte proliferation inhibition.

References

How to improve the sensitivity of mannosylglycerate detection assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their mannosylglycerate detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting and quantifying this compound?

A1: The primary methods for the detection and quantification of this compound (MG) are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Q2: What is this compound and what is its biological significance?

A2: this compound is a compatible solute, an organic molecule that helps organisms survive under extreme conditions such as high temperature and salinity.[1] It functions by stabilizing proteins and cellular structures.[1] Its ability to protect proteins makes it a compound of interest in drug development and biotechnology.[2]

Q3: What are the known biosynthetic pathways for this compound?

A3: this compound is primarily synthesized through two main pathways in prokaryotes: a single-step pathway and a two-step pathway.[1] The two-step pathway is strongly associated with osmoadaptation in thermophilic prokaryotes.[1]

Improving Assay Sensitivity

Optimizing your experimental protocol is crucial for enhancing the sensitivity of this compound detection. Here are key considerations for different detection methods:

  • Sample Preparation: Proper sample cleanup is essential to remove interfering substances. This may involve protein precipitation, solid-phase extraction (SPE), or other purification techniques.

  • Method Selection: The choice of detection method significantly impacts sensitivity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), generally offers the highest sensitivity and specificity.

  • Derivatization: For HPLC-UV analysis, derivatization of this compound can enhance its chromophoric properties, leading to improved detection limits.

  • Instrumentation: Utilizing high-resolution mass spectrometers or optimizing detector settings in HPLC can significantly improve signal-to-noise ratios.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the quantification of mannose, which can serve as a reference for this compound assay development.

ParameterHPLC-UV with Derivatization[3][4]LC-MS/MS[5][6]
Linearity Range 0.5–500 µg/mL0.31–50 µg/mL
Limit of Detection (LOD) ~0.37 µg/mL~0.31 µg/mL
Limit of Quantification (LOQ) ~1.26 µg/mL~1.25 µg/mL
Precision (%RSD) < 15%< 10%
Accuracy (%) 85-115%96-104%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization

This protocol is adapted from methods for monosaccharide analysis and can be optimized for this compound.

a. Sample Preparation:

  • Homogenize biological samples in a suitable buffer.

  • Precipitate proteins using a solvent like acetonitrile and centrifuge to collect the supernatant.[5]

  • Dry the supernatant under a stream of nitrogen.

b. Derivatization (using PMP as an example):

  • Reconstitute the dried sample in a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and a solution of sodium hydroxide.

  • Incubate at 70°C for approximately 30-60 minutes.

  • Neutralize the reaction with hydrochloric acid.

  • Extract the derivatized sample with an organic solvent (e.g., chloroform) and collect the aqueous layer for analysis.

c. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3][4]

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for this compound quantification.

a. Sample Preparation:

  • Spike the sample with a suitable internal standard (e.g., an isotopically labeled version of this compound).

  • Perform protein precipitation with a cold organic solvent like acetonitrile.[5]

  • Centrifuge and collect the supernatant.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[5]

b. LC-MS/MS Conditions:

  • LC Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for acidic compounds like this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

Enzymatic Assay

This protocol utilizes an enzyme that specifically acts on this compound, such as this compound hydrolase.[7]

a. Principle: this compound hydrolase catalyzes the hydrolysis of this compound into mannose and glycerate. The production of mannose can then be quantified using a coupled enzyme assay system that results in a change in absorbance or fluorescence.

b. Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer, the sample containing this compound, and any necessary co-factors for the coupled enzyme reactions.

  • Initiate the reaction by adding this compound hydrolase.

  • In a coupled reaction, the produced mannose is phosphorylated by hexokinase, isomerized, and then oxidized by a dehydrogenase, leading to the production of NADH or NADPH, which can be measured spectrophotometrically at 340 nm.[8]

  • Quantify the amount of this compound by comparing the rate of change in absorbance to a standard curve prepared with known concentrations of this compound.

Troubleshooting Guides

HPLC Assay Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Signal Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration).
Poor sample recovery.Evaluate and optimize the sample extraction and cleanup steps.
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure correct pH.[9]
Peak Tailing or Broadening Column degradation.Replace the column or use a guard column.[10]
Incompatible sample solvent.Dissolve the sample in the initial mobile phase.[10]
Contamination of the column.Flush the column with a strong solvent.[9]
Ghost Peaks Contaminated mobile phase or injector.Use fresh, high-purity solvents and clean the injection system.
Carryover from previous injections.Implement a needle wash step in the autosampler method.
Retention Time Drift Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[9]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[9]
Mass Spectrometry Assay Troubleshooting
ProblemPossible CauseSuggested Solution
Low Signal Intensity Ion suppression from matrix components.Improve sample cleanup or dilute the sample.
Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).
Poor fragmentation.Optimize collision energy for the specific MRM transitions.
High Background Noise Contaminated solvents or system.Use high-purity solvents and clean the mass spectrometer source.
Non-specific binding.Condition the LC system with several blank injections before running samples.
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent handling during extraction and reconstitution steps.
Fluctuation in instrument performance.Calibrate the mass spectrometer regularly and monitor system suitability.
Enzymatic Assay Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Enzyme Activity Inactive enzyme.Use a fresh enzyme stock and ensure proper storage conditions.
Presence of inhibitors in the sample.Perform a spike-and-recovery experiment to check for inhibition. Consider sample cleanup to remove inhibitors.[11]
Incorrect assay conditions.Optimize pH, temperature, and cofactor concentrations for the enzyme.[12]
High Background Signal Substrate contamination.Use high-purity substrates and reagents.
Non-specific reactions.Run a blank reaction without the enzyme to determine the background rate.
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity conditions are met.[12]
Enzyme instability.Add stabilizing agents like BSA to the reaction buffer.[12]

Visualizations

Mannosylglycerate_Biosynthesis cluster_glycolysis Glycolysis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_mg_synthesis This compound Synthesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGA 3-Phosphoglycerate F6P->PGA M6P Mannose-6-Phosphate F6P->M6P Mannose-6-phosphate isomerase MPG Mannosyl-3-Phosphoglycerate PGA->MPG M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase GDP_Man GDP-Mannose M1P->GDP_Man GDP-mannose pyrophosphorylase GDP_Man->MPG Mannosyl-3-phosphoglycerate synthase MG This compound MPG->MG Mannosyl-3-phosphoglycerate phosphatase

Caption: Two-step biosynthetic pathway of this compound in prokaryotes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample homogenization Homogenization sample->homogenization cleanup Extraction & Cleanup (e.g., Protein Precipitation, SPE) homogenization->cleanup derivatization Derivatization (Optional for HPLC-UV) cleanup->derivatization hplc HPLC Separation cleanup->hplc derivatization->hplc ms Mass Spectrometry Detection hplc->ms uv UV Detection hplc->uv quantification Quantification ms->quantification uv->quantification results Results quantification->results

Caption: General experimental workflow for this compound detection.

troubleshooting_logic cluster_sample Sample Issues cluster_instrument Instrument Issues cluster_reagents Reagent Issues start Assay Problem (e.g., Low Sensitivity) check_sample Check Sample Preparation start->check_sample check_instrument Check Instrument Settings start->check_instrument check_reagents Check Reagents start->check_reagents extraction Optimize Extraction check_sample->extraction cleanup Improve Cleanup check_sample->cleanup hplc_params Adjust HPLC Parameters (Gradient, Flow Rate) check_instrument->hplc_params ms_params Optimize MS Parameters (Source, Collision Energy) check_instrument->ms_params enzyme_activity Verify Enzyme Activity check_reagents->enzyme_activity reagent_quality Check Reagent Purity check_reagents->reagent_quality solution Improved Sensitivity extraction->solution cleanup->solution hplc_params->solution ms_params->solution enzyme_activity->solution reagent_quality->solution

Caption: Troubleshooting decision tree for improving assay sensitivity.

References

Technical Support Center: Overcoming Poor Expression of Mannosylglycerate Synthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor expression of mannosylglycerate synthesis enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the main enzymes involved in this compound synthesis?

This compound (MG) is a compatible solute with applications in protein stabilization.[1] Its synthesis can occur via two primary pathways:

  • Two-step pathway: This is the most common pathway in many thermophilic and hyperthermophilic organisms.[1][2] It involves two enzymes:

    • Mannosyl-3-phosphoglycerate synthase (MPGS): Catalyzes the condensation of GDP-mannose and 3-phosphoglycerate to form mannosyl-3-phosphoglycerate.

    • Mannosyl-3-phosphoglycerate phosphatase (MPGP): Dephosphorylates mannosyl-3-phosphoglycerate to yield this compound.

  • Single-step pathway: Found in some organisms like Dehalococcoides mccartyi, this pathway utilizes a bifunctional enzyme.[1]

    • This compound synthase (MgsD): Directly synthesizes this compound from GDP-mannose and D-glycerate.[3]

Q2: Why is the expression of this compound synthesis enzymes often poor in hosts like E. coli?

Several factors can contribute to the poor expression of these enzymes in common heterologous hosts:

  • Codon Usage Bias: The codon usage of the gene encoding the this compound synthesis enzyme may differ significantly from the codon usage of the expression host (e.g., E. coli). This can lead to translational stalls and low protein yield.[4]

  • Protein Insolubility: The recombinant enzyme may misfold and aggregate, forming insoluble inclusion bodies. This is a common issue when expressing proteins at high levels in E. coli.[5][6]

  • Toxicity of the Recombinant Protein: The expressed enzyme or its activity might be toxic to the host cells, leading to poor cell growth and low protein yields.[7]

  • Lack of Post-Translational Modifications: If the enzyme requires specific post-translational modifications for proper folding and activity that are not present in the host, its expression and function can be compromised.

  • Inefficient Precursor Supply: The synthesis of this compound requires specific precursors like GDP-mannose. Insufficient availability of these precursors in the host cell can limit the production of the final product, even if the enzyme is well-expressed.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the expression of this compound synthesis enzymes.

Guide 1: Low or No Protein Expression

If you observe low or no expression of your target this compound synthesis enzyme, follow this troubleshooting workflow:

LowExpressionWorkflow Start Low/No Protein Expression CheckCodonUsage Analyze Codon Usage Start->CheckCodonUsage CodonOptimization Perform Codon Optimization CheckCodonUsage->CodonOptimization High percentage of rare codons CheckVector Verify Vector Construct CheckCodonUsage->CheckVector Codon usage is optimal CodonOptimization->CheckVector Resequence Resequence Plasmid CheckVector->Resequence Potential errors OptimizeInduction Optimize Induction Conditions CheckVector->OptimizeInduction Construct is correct Resequence->OptimizeInduction VaryIPTGTemp Vary IPTG Concentration & Temperature OptimizeInduction->VaryIPTGTemp ChangeHost Switch Expression Host/Strain VaryIPTGTemp->ChangeHost Still low expression Success Successful Expression VaryIPTGTemp->Success Expression improved SpecializedStrains Use Specialized E. coli Strains ChangeHost->SpecializedStrains SpecializedStrains->Success

Caption: Workflow for troubleshooting low protein expression.

Detailed Steps:

  • Analyze Codon Usage: Use online tools to compare the codon usage of your gene with that of your expression host. A high frequency of rare codons can significantly impede translation.[8]

  • Perform Codon Optimization: If codon bias is a likely issue, synthesize a codon-optimized version of your gene for the specific expression host. Several online tools and commercial services are available for this purpose.[9][10][11][12][13]

  • Verify Vector Construct: Ensure that the gene was cloned correctly into the expression vector, is in the correct reading frame, and that there are no mutations. This can be confirmed by DNA sequencing.

  • Optimize Induction Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for pET vectors) to find the optimal level. Sometimes, a lower concentration can reduce metabolic burden and improve protein solubility.[14][15]

    • Induction Temperature: Lowering the induction temperature (e.g., 16-25°C) can slow down protein synthesis, allowing more time for proper folding and can enhance the solubility of the expressed protein.[14][16][17]

    • Induction Time: The duration of induction can also be optimized.

  • Switch Expression Host/Strain: If expression is still low, consider using a different E. coli strain. Some strains are engineered to overcome specific expression challenges:

    • BL21(DE3): A common and robust strain for general protein expression.[18][19]

    • Rosetta™(DE3): Contains a plasmid that supplies tRNAs for rare codons, which can be beneficial for expressing eukaryotic proteins.[19]

    • ArcticExpress™(DE3): Co-expresses chaperonins from a psychrophilic bacterium that are active at low temperatures, aiding in proper protein folding.[20]

    • C41(DE3) and C43(DE3): These strains are useful for expressing toxic proteins.[19]

Guide 2: Protein Insolubility and Inclusion Body Formation

The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent problem. While the protein in inclusion bodies can be highly pure, it is non-functional and requires solubilization and refolding.[6][21][22]

SolubilityWorkflow Start Insoluble Protein (Inclusion Bodies) OptimizeExpression Optimize Expression Conditions Start->OptimizeExpression LowerTempIPTG Lower Temperature & IPTG Concentration OptimizeExpression->LowerTempIPTG UseFusionTags Utilize Solubility-Enhancing Fusion Tags LowerTempIPTG->UseFusionTags Still insoluble SolubleProtein Soluble, Active Protein LowerTempIPTG->SolubleProtein Solubility improved SelectTag Select Appropriate Tag (e.g., MBP, GST, SUMO) UseFusionTags->SelectTag CoexpressChaperones Co-express Chaperones SelectTag->CoexpressChaperones Still insoluble SelectTag->SolubleProtein Solubility improved ChaperonePlasmids Use Chaperone Co-expression Plasmids CoexpressChaperones->ChaperonePlasmids PurifyRefold Purify and Refold from Inclusion Bodies ChaperonePlasmids->PurifyRefold Still insoluble ChaperonePlasmids->SolubleProtein Solubility improved DenatureRefold Denaturation and Refolding Protocol PurifyRefold->DenatureRefold DenatureRefold->SolubleProtein

Caption: Decision pathway for improving protein solubility.

Strategies to Improve Solubility:

  • Optimize Expression Conditions:

    • Lower Temperature: Inducing protein expression at lower temperatures (e.g., 18-25°C) is one of the most effective methods to increase the yield of soluble protein.[15][16]

    • Lower Inducer Concentration: Reducing the IPTG concentration can decrease the rate of protein synthesis, which may promote proper folding.[15]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to the N- or C-terminus of your target enzyme can significantly improve its solubility.[23][24][25] Common solubility tags include:

    • Maltose-Binding Protein (MBP)

    • Glutathione S-Transferase (GST)

    • Small Ubiquitin-like Modifier (SUMO)

    • N-utilization substance A (NusA)

    • Thioredoxin (Trx)

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins. Plasmids that allow for the co-expression of chaperone systems (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) are commercially available.

  • Inclusion Body Purification and Refolding: If the above strategies fail, you can purify the protein from inclusion bodies and then refold it into its active conformation.[21][26][27]

Data Presentation

Table 1: Comparison of Expression Conditions for this compound Production

Host OrganismEnzyme/Pathway ExpressedExpression VectorInduction ConditionsTemperature (°C)Yield/TiterReference
Corynebacterium glutamicumMgsD from D. mccartyipEKEx3IPTG30~60 mg/g CDW[1]
Corynebacterium glutamicumMgsD and ManApEKEx3-mgsD, pVWEx1-manAIPTG30~177 mg/g CDW[1]
Escherichia coliGenetically engineered for [¹⁴C]MG synthesisPlasmid-encoded enzymes1 mM IPTG42Not specified[28]

Table 2: Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Mechanism of ActionPurification Method
MBP ~42Increases solubility, acts as a chaperoneAmylose Resin
GST ~26Increases solubility, protects from proteasesGlutathione Resin
SUMO ~11Enhances solubility and proper foldingHis-tag or other affinity tag
NusA ~55Highly soluble, enhances expressionHis-tag or other affinity tag
Trx ~12Promotes disulfide bond formation in the cytoplasmHis-tag or other affinity tag

Experimental Protocols

Protocol 1: Codon Optimization

Objective: To adapt the codon usage of the this compound synthesis enzyme gene to that of E. coli for improved expression.

Methodology:

  • Obtain the DNA sequence of the gene encoding the this compound synthesis enzyme.

  • Use an online codon optimization tool (e.g., IDT's Codon Optimization Tool, Benchling's Codon Optimization).[10][13]

  • Input the DNA sequence into the tool.

  • Select Escherichia coli (K12 or B strain) as the target expression host.

  • Review the optimized sequence. The tool will replace rare codons with codons that are more frequently used in E. coli. It may also adjust GC content and remove unwanted restriction sites.

  • Synthesize the optimized gene through a commercial gene synthesis service.

  • Clone the synthetic gene into a suitable E. coli expression vector (e.g., a pET vector).[29][30][31][32]

Protocol 2: Small-Scale Expression Trials to Optimize Solubility

Objective: To determine the optimal temperature and inducer concentration for soluble expression of the this compound synthesis enzyme.

Methodology:

  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Divide the culture into smaller, equal volumes (e.g., 5 x 10 mL).

  • Induce each sub-culture under different conditions. For example:

    • Culture 1: 1 mM IPTG, 37°C for 4 hours

    • Culture 2: 0.1 mM IPTG, 37°C for 4 hours

    • Culture 3: 1 mM IPTG, 25°C for 6 hours

    • Culture 4: 0.1 mM IPTG, 25°C for 6 hours

    • Culture 5: 0.5 mM IPTG, 18°C overnight

  • Harvest the cells by centrifugation.

  • Lyse a small, equivalent amount of cells from each culture.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE to determine which condition yields the highest amount of soluble protein.

Protocol 3: Purification and Refolding from Inclusion Bodies

Objective: To recover active this compound synthesis enzyme from insoluble inclusion bodies.

Methodology:

  • Inclusion Body Isolation:

    • Harvest the cells expressing the insoluble protein by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.[21]

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.[27]

  • Refolding:

    • Dialysis: Gradually remove the denaturant by dialyzing the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer. This buffer should have a composition that favors the native conformation of the protein (e.g., appropriate pH, ionic strength, and may contain additives like L-arginine or glycerol to prevent aggregation).

  • Purification:

    • After refolding, purify the active enzyme using standard chromatography techniques such as affinity chromatography (if the protein has a tag), ion-exchange chromatography, and size-exclusion chromatography.[33][34][35]

Visualizations

MannosylglycerateSynthesis cluster_twostep Two-Step Pathway cluster_onestep Single-Step Pathway GDP_Mannose GDP-Mannose MPGS MPGS GDP_Mannose->MPGS Three_PG 3-Phosphoglycerate Three_PG->MPGS MPG Mannosyl-3-Phosphoglycerate MPGS->MPG MPGP MPGP MPG->MPGP MG_two_step This compound MPGP->MG_two_step GDP_Mannose2 GDP-Mannose MgsD MgsD GDP_Mannose2->MgsD D_Glycerate D-Glycerate D_Glycerate->MgsD MG_one_step This compound MgsD->MG_one_step

Caption: this compound synthesis pathways.

References

Optimizing culture conditions for enhanced mannosylglycerate accumulation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced mannosylglycerate (MG) accumulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MG) and why is it important?

This compound (MG) is a compatible solute found in a variety of microorganisms, particularly those thriving in high-temperature and high-salinity environments.[1][2][3] It is a small organic molecule that helps to protect cellular components, especially proteins, from damage caused by environmental stresses like heat and osmotic pressure.[1][4] Due to its exceptional protein-stabilizing properties, MG has significant potential for biotechnological and clinical applications, including in drug development for protein misfolding diseases.[2][5]

Q2: Which microorganisms are known to produce this compound?

This compound is naturally produced by a range of (hyper)thermophilic bacteria and archaea.[1] Notable natural producers include species from the genera Pyrococcus, Thermococcus, and Rhodothermus.[4][6][7] Additionally, metabolic engineering has enabled the production of MG in more industrially amenable organisms like Saccharomyces cerevisiae (yeast) and Corynebacterium glutamicum.[2][3][5][8]

Q3: What are the key environmental factors influencing MG accumulation?

The primary environmental factors that influence MG accumulation are salinity and temperature.[6][9] In many native producers, MG levels increase significantly in response to elevated salinity as an osmoprotectant.[1][6][9] The effect of temperature is more varied; in some organisms, MG accumulation is enhanced at supraoptimal growth temperatures, while in others, it is the primary response to osmotic stress.[4][6]

Q4: What are the main biosynthetic pathways for MG production?

There are two primary pathways for MG biosynthesis:

  • Two-Step Pathway: This is the most common pathway in prokaryotes. It involves the synthesis of mannosyl-3-phosphoglycerate (MPG) from GDP-mannose and 3-phosphoglycerate, catalyzed by mannosyl-3-phosphoglycerate synthase (MPGS). MPG is then dephosphorylated by mannosyl-3-phosphoglycerate phosphatase (MPGP) to yield this compound.[2][5][10]

  • Single-Step Pathway (in some bacteria and red algae): Some organisms, like the bacterium Dehalococcoides mccartyi, utilize a bifunctional enzyme, this compound synthase (MgsD), which directly catalyzes the conversion of GDP-mannose and 3-phosphoglycerate into MG.[8] Red algae also synthesize MG via a single-step pathway, although its role in stress protection is less clear.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no MG accumulation Inappropriate culture conditions (salinity, temperature, pH).Systematically optimize salinity and temperature. For native hyperthermophiles, start with high salinity (e.g., up to 3.0% NaCl) and optimal to supraoptimal growth temperatures.[6][7] For engineered mesophiles, ensure the culture medium composition is optimal for the host organism. The optimal pH for the enzymes involved in the MG biosynthesis pathway in Pyrococcus horikoshii is between 6.4 and 7.4 for MPG synthase and 5.2 and 6.4 for MPG phosphatase.[10]
In engineered strains, inefficient expression or activity of the heterologous MG synthesis genes.Verify the expression of the introduced genes (e.g., mgsD, mpgs, mpgp) using RT-PCR or proteomics. Confirm the enzymatic activity of the gene products in cell-free extracts.
Precursor limitation (insufficient GDP-mannose or 3-phosphoglycerate).In engineered strains like S. cerevisiae, consider overexpressing genes in the GDP-mannose synthesis pathway, such as those encoding mannose-6-phosphate isomerase (PMI40) and GDP-mannose pyrophosphorylase (PSA1).[2][3][5] Ensure the carbon source and feeding strategy promote a high glycolytic flux to provide sufficient 3-phosphoglycerate.
Cell growth is inhibited at high salinity The organism cannot tolerate the applied osmotic stress.Gradually adapt the culture to higher salinity levels. For some organisms, the presence of other compatible solutes like trehalose may be necessary for growth at very high salt concentrations.[11]
Nutrient limitation in the high-salinity medium.Ensure the medium is not limited in other essential nutrients that may be affected by the high ionic strength.
Difficulty in extracting and quantifying MG Inefficient cell lysis or MG extraction.An effective method for MG extraction is an osmotic downshock, or "bacterial milking," where cells are transferred to a low-salt medium (e.g., demineralized water), causing them to release intracellular solutes.[7][8] A cold water shock has also been shown to be effective.[8]
Co-elution with other compounds during analysis (e.g., HPLC).Use a validated analytical method for MG quantification, such as high-performance liquid chromatography (HPLC) with a suitable column and mobile phase, or nuclear magnetic resonance (NMR) spectroscopy for identification and quantification.[6][9]

Data Presentation

Table 1: Effect of Culture Conditions on this compound (MG) Accumulation in Various Microorganisms

OrganismStrainCulture ConditionMG YieldReference
Pyrococcus furiosusWild TypeHigh SalinitySignificant Increase[6][9]
Pyrococcus furiosusWild TypeSupraoptimal TemperatureMinor Increase[6][9]
Thermus thermophilusRQ-1 (trehalose-deficient mutant)Batch Fermentation0.31 µmol/mg protein[7]
Thermus thermophilusRQ-1 (trehalose-deficient mutant)Upshock Fermentation (77°C, 3.0% NaCl)0.64 µmol/mg protein[7]
Saccharomyces cerevisiaeMG01 (mgsD)Controlled Batch~7 mg/g DCW[2][5]
Saccharomyces cerevisiaeMG02 (mgsD, pmi40, psa1)Controlled Batch15.86 mg/g DCW[2][3][5]
Saccharomyces cerevisiaeMG02 (mgsD, pmi40, psa1)Continuous Culture (D=0.15 h⁻¹)1.79 mg/g DCW/h (Productivity)[2][3][5]
Corynebacterium glutamicumEngineered (mgsD)2% Glucose60 mg/g CDW[8]
Corynebacterium glutamicumEngineered (mgsD, manA)Glucose, Mannose, or Glucose + Mannose~176 mg/g CDW[8]

DCW: Dry Cell Weight; CDW: Cell Dry Weight

Experimental Protocols

Protocol 1: Upshock Fermentation for Enhanced MG Production in Thermus thermophilus

This protocol is adapted from the methodology described for a trehalose-deficient mutant of Thermus thermophilus RQ-1.[7]

  • Phase 1: Growth Phase

    • Inoculate a fed-batch fermenter containing a defined medium without NaCl.

    • Cultivate the cells at their optimal growth temperature (e.g., 70°C) until the late exponential growth phase is reached.

  • Phase 2: Upshock and Production Phase

    • Rapidly increase the culture temperature to a supraoptimal level (e.g., 77°C).

    • Simultaneously, add a concentrated NaCl solution to the fermenter to achieve the desired final concentration (e.g., 3.0%).

    • Maintain these conditions for the duration of the production phase.

  • Harvesting and Extraction

    • Harvest the biomass by centrifugation.

    • Resuspend the cell pellet in demineralized water at an elevated temperature (e.g., 70°C) to induce osmotic downshock and release of intracellular MG.

    • Separate the cells from the supernatant containing the extracted MG by centrifugation.

    • The process of hyperosmotic shock, solute release, and reiterative fed-batch fermentation can be repeated multiple times.[7]

Protocol 2: MG Production in Engineered Saccharomyces cerevisiae

This protocol is based on studies involving metabolically engineered S. cerevisiae.[2][5]

  • Strain Cultivation

    • Use an engineered S. cerevisiae strain expressing the necessary genes for MG synthesis (e.g., mgsD) and potentially enhanced precursor supply (e.g., PMI40, PSA1).

    • Pre-culture the strain in an appropriate selective medium.

  • Bioreactor Cultivation (Batch)

    • Inoculate a bioreactor containing a suitable defined medium (e.g., SC medium with 20 g/L glucose).

    • Maintain optimal growth conditions for S. cerevisiae (e.g., controlled pH, temperature, and aeration).

    • Monitor growth and substrate consumption. Harvest cells after glucose depletion for intracellular MG analysis.

  • Bioreactor Cultivation (Continuous)

    • For continuous culture, set up a chemostat with a defined medium feed.

    • Operate the chemostat at a specific dilution rate (e.g., 0.05 h⁻¹ to 0.15 h⁻¹) to control the growth rate.

    • Allow the culture to reach a steady state before sampling for MG productivity analysis.

Mandatory Visualizations

Mannosylglycerate_Biosynthesis_Pathways This compound Biosynthesis Pathways cluster_glycolysis Glycolysis cluster_gdp_mannose GDP-Mannose Pathway cluster_two_step Two-Step Pathway cluster_one_step One-Step Pathway 3_Phosphoglycerate 3_Phosphoglycerate MPGS Mannosyl-3-phosphoglycerate Synthase (MPGS) 3_Phosphoglycerate->MPGS Substrate MgsD This compound Synthase (MgsD) 3_Phosphoglycerate->MgsD Substrate GDP_Mannose GDP_Mannose GDP_Mannose->MPGS Substrate GDP_Mannose->MgsD Substrate MPG Mannosyl-3-phosphoglycerate MPGP Mannosyl-3-phosphoglycerate Phosphatase (MPGP) MPG->MPGP Substrate MPGS->MPG Product This compound This compound MPGP->this compound Product MgsD->this compound Product

Caption: this compound biosynthesis pathways.

Experimental_Workflow_MG_Production Experimental Workflow for MG Production & Analysis cluster_culture 1. Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Strain_Selection Strain Selection (Natural or Engineered) Culture_Mode Cultivation Mode (Batch, Fed-Batch, Continuous) Strain_Selection->Culture_Mode Condition_Optimization Condition Optimization (Salinity, Temperature, pH) Culture_Mode->Condition_Optimization Harvest Harvest Biomass (Centrifugation) Condition_Optimization->Harvest Extraction_Method Extraction (e.g., Osmotic Downshock) Harvest->Extraction_Method Separation Separate Cells from Supernatant Extraction_Method->Separation Quantification Quantification (HPLC, NMR) Separation->Quantification Data_Analysis Data Analysis and Yield Calculation Quantification->Data_Analysis

Caption: General experimental workflow for MG production.

Troubleshooting_Logic Troubleshooting Logic for Low MG Yield Start Low MG Yield Observed Check_Growth Is cell growth optimal? Start->Check_Growth Optimize_Growth Optimize basal growth conditions (medium, temp, pH) Check_Growth->Optimize_Growth No Check_Stress Are stress conditions applied correctly? (e.g., high salinity/temp) Check_Growth->Check_Stress Yes Optimize_Growth->Check_Growth Optimize_Stress Systematically vary stress parameters Check_Stress->Optimize_Stress No Check_Strain Is it an engineered strain? Check_Stress->Check_Strain Yes Optimize_Stress->Start Verify_Expression Verify heterologous gene expression and enzyme activity Check_Strain->Verify_Expression Yes Check_Extraction Is the extraction efficient? Check_Strain->Check_Extraction No Check_Precursors Consider precursor limitation Verify_Expression->Check_Precursors Expression OK Success MG Yield Improved Verify_Expression->Success Expression Fixed Enhance_Precursors Metabolic engineering to boost precursor supply Check_Precursors->Enhance_Precursors Likely Check_Precursors->Check_Extraction Unlikely Enhance_Precursors->Success Optimize_Extraction Test different extraction methods (e.g., osmotic shock) Check_Extraction->Optimize_Extraction No Check_Extraction->Success Yes Optimize_Extraction->Success

Caption: Troubleshooting logic for low MG yield.

References

Strategies to increase the efficiency of mannosylglycerate extraction.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with mannosylglycerate (MG), optimizing its extraction is crucial for downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification process, enhancing both efficiency and yield.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction and purification of this compound.

Low Extraction Yield

Problem: The amount of this compound recovered after extraction is significantly lower than expected based on production yields.

Potential CauseRecommended Solution
Inefficient Cell Lysis/Permeabilization For "cold water shock" or osmotic down-shock methods, ensure a rapid temperature drop and sufficient incubation time on ice (e.g., 30 minutes). The efficiency of this method can be cell-type dependent. For more robust cells, consider alternative methods like enzymatic lysis (e.g., lysozyme for bacteria), sonication, or French press. However, be aware that these more disruptive methods will release intracellular contaminants, complicating downstream purification.
Suboptimal Extraction Buffer pH This compound is an anionic solute. Ensure the pH of your extraction buffer is neutral to slightly alkaline (pH 7.0-8.0) to maintain its charged state and solubility in the aqueous phase.
High Cell Density Very high cell densities can hinder efficient extraction. If using osmotic shock, the high cell mass may buffer the osmotic change. Consider diluting the cell paste before the cold shock or optimizing the cell density during the production phase. High cell densities can lead to a larger amount of cell debris and other impurities that can interfere with extraction.
Degradation of this compound This compound is generally stable, but prolonged exposure to harsh pH conditions (strong acids or bases) or very high temperatures should be avoided during extraction.
Inaccurate Quantification Verify the accuracy of your quantification method (e.g., HPLC). Ensure proper standard calibration and sample preparation.
Poor Purity of Extracted this compound

Problem: The crude extract contains a high level of contaminants such as proteins, nucleic acids, and other small molecules.

Potential CauseRecommended Solution
Excessive Cell Lysis Harsh extraction methods (e.g., sonication, bead beating) release a large amount of intracellular contents. If high purity is required, a milder method like "cold water shock" is preferable as it is less disruptive.
Co-extraction of Contaminants Proteins and nucleic acids are common contaminants. Consider a protein precipitation step (e.g., with ethanol or acetone) after initial extraction. For nucleic acid removal, treatment with DNase and RNase can be effective.
Inadequate Separation During Chromatography If using ion-exchange chromatography, ensure the column is properly equilibrated and that the pH and ionic strength of the sample are appropriate for binding. A shallow salt gradient during elution can improve the separation of this compound from other charged molecules.
Presence of Similar Molecules The crude extract may contain other sugars or organic acids with similar properties to this compound. High-resolution chromatography techniques like HPLC may be necessary for separation.

Frequently Asked Questions (FAQs)

Extraction Methods

Q1: What is the "cold water shock" method and how does it work?

The "cold water shock," also known as osmotic down-shock or bacterial milking, is a non-disruptive method for releasing intracellular solutes like this compound. It involves rapidly transferring cells from a high osmotic pressure environment (the culture medium) to a low osmotic pressure environment (ice-cold water). This sudden change in osmotic pressure induces the opening of mechanosensitive channels in the cell membrane, allowing small molecules like this compound to be released into the surrounding medium with minimal cell lysis.

Q2: What are the optimal parameters for the "cold water shock" method?

While optimal conditions can be species-specific, a general protocol involves:

  • Harvesting the cells by centrifugation.

  • Resuspending the cell pellet in a minimal volume of the supernatant to maintain high osmotic pressure.

  • Rapidly diluting the cell suspension in a large volume of ice-cold (4°C) deionized water.

  • Incubating on ice for approximately 30 minutes with gentle agitation.

  • Separating the cells from the this compound-rich supernatant by centrifugation.

Q3: My cells are not efficiently releasing this compound with the cold water shock. What can I do?

If the cold water shock is inefficient, consider the following:

  • Cell Wall/Membrane Composition: Some microorganisms have more rigid cell walls that are less susceptible to osmotic shock.

  • Alternative Methods: For these more resistant cells, you may need to employ more rigorous extraction techniques such as:

    • Sonication: Use short bursts on ice to prevent overheating and degradation.

    • French Press: A high-pressure method that is very effective for cell lysis.

    • Enzymatic Lysis: Using enzymes like lysozyme can be effective, particularly for gram-positive bacteria.

    • Freeze-thaw cycles: Repeatedly freezing and thawing the cell pellet can disrupt the cell membrane.

Keep in mind that these methods will increase the release of intracellular contaminants.

Purification

Q4: What is the best way to purify this compound from the crude extract?

Due to its anionic nature, anion-exchange chromatography is a highly effective method for purifying this compound. The negatively charged carboxyl group of this compound binds to the positively charged stationary phase of the column. Elution is typically achieved by increasing the salt concentration (e.g., with a linear NaCl gradient) or by changing the pH.

Q5: I'm having trouble with my ion-exchange chromatography. What are some common issues?

IssueTroubleshooting Tip
This compound not binding to the column Ensure the pH of your sample and equilibration buffer is at least 1 pH unit below the pKa of this compound's carboxylic acid group to ensure it is deprotonated and negatively charged. Also, check that the ionic strength of your sample is low enough to allow for binding.
Poor separation of this compound from contaminants Optimize the elution gradient. A shallower salt gradient will provide better resolution. You can also try a step-gradient elution if the separation is well-characterized.
Low recovery of this compound from the column This compound may be binding too strongly. Try increasing the maximum salt concentration in your elution buffer. Ensure the pH of the elution buffer is not causing precipitation.
Quantification and Stability

Q6: How can I accurately quantify the amount of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying this compound. A typical setup might involve:

  • Column: A C18 column is often used.

  • Mobile Phase: An aqueous mobile phase with a low concentration of a modifying acid (e.g., formic acid or acetic acid) is common. A gradient with an organic solvent like acetonitrile may be used.

  • Detector: A refractive index (RI) detector or a UV detector (if derivatized) can be used.

Q7: How stable is this compound during extraction and storage?

This compound is a relatively stable molecule. However, to ensure its integrity:

  • pH: Avoid prolonged exposure to very acidic or alkaline conditions.[1] The stabilizing performance of this compound is optimal at a pH above 4.5.[1]

  • Temperature: While this compound is known for its thermostabilizing properties for proteins, it is still advisable to perform extraction and purification steps at low temperatures (e.g., 4°C) to minimize any potential degradation and to inhibit enzymatic activity from any contaminating proteins.[2][3]

  • Storage: For long-term storage, it is best to store purified this compound as a lyophilized powder or in a neutral buffer at -20°C or below.

Data Presentation

This compound Production in Engineered Microorganisms
MicroorganismGenetic ModificationCultivation ModeTiterReference
Saccharomyces cerevisiaeOverexpression of PMI40 and PSA1 genesBatch15.86 mg/g DCW[4]
Saccharomyces cerevisiaeOverexpression of PMI40 and PSA1 genesContinuous (D=0.15 h⁻¹)1.79 mg/g DCW/h (productivity)[4]
Corynebacterium glutamicumExpression of mgsD and overexpression of manABatch177 mg/g CDW[5]

DCW: Dry Cell Weight; CDW: Cell Dry Weight

Experimental Protocols

Protocol 1: this compound Extraction via Cold Water Shock
  • Cell Harvesting: Centrifuge the cell culture to pellet the cells. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in a minimal volume of the remaining supernatant or a high-salt buffer to maintain osmotic stress.

  • Osmotic Shock: Rapidly add the resuspended cells to a pre-chilled beaker containing a large volume (e.g., 20-50 times the resuspension volume) of sterile, ice-cold deionized water.

  • Incubation: Place the beaker on an ice bath and stir gently for 30 minutes.

  • Separation: Centrifuge the suspension at a high speed to pellet the cells and any debris.

  • Collection: Carefully collect the supernatant, which now contains the extracted this compound.

  • Storage: Store the extract at -20°C or proceed immediately to purification.

Protocol 2: Anion-Exchange Chromatography Purification
  • Column Equilibration: Equilibrate a suitable anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose) with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Preparation: Adjust the pH and conductivity of the crude this compound extract to match the equilibration buffer. This can be done by dilution or buffer exchange.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound contaminants.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of this compound using a suitable method (e.g., HPLC).

  • Pooling and Desalting: Pool the fractions containing pure this compound and desalt if necessary.

Visualizations

Extraction_Workflow cluster_production Production Phase cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis Microbial Culture Microbial Culture Cell Harvesting Cell Harvesting Microbial Culture->Cell Harvesting Cold Water Shock Cold Water Shock Cell Harvesting->Cold Water Shock Separation Separation Cold Water Shock->Separation Crude Extract Crude Extract Separation->Crude Extract Anion-Exchange Chromatography Anion-Exchange Chromatography Crude Extract->Anion-Exchange Chromatography Pure this compound Pure this compound Anion-Exchange Chromatography->Pure this compound HPLC Quantification HPLC Quantification Pure this compound->HPLC Quantification

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Low Yield Low Yield Inefficient Lysis Inefficient Lysis Low Yield->Inefficient Lysis Check Suboptimal pH Suboptimal pH Low Yield->Suboptimal pH Check High Cell Density High Cell Density Low Yield->High Cell Density Consider Degradation Degradation Low Yield->Degradation Investigate Optimize Shock/Lysis Method Optimize Shock/Lysis Method Inefficient Lysis->Optimize Shock/Lysis Method Solution Adjust Buffer pH (7-8) Adjust Buffer pH (7-8) Suboptimal pH->Adjust Buffer pH (7-8) Solution Dilute Cell Paste Dilute Cell Paste High Cell Density->Dilute Cell Paste Solution Maintain Low Temperature Maintain Low Temperature Degradation->Maintain Low Temperature Solution

Caption: Troubleshooting logic for low this compound extraction yield.

References

Troubleshooting contamination in recombinant mannosylglycerate production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the production of recombinant mannosylglycerate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a focus on contamination, encountered during expression and purification.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to help you navigate specific challenges during your experiments.

Question 1: My fermentation culture shows unexpected changes. How can I tell if it's contaminated?

Answer:

Contamination can manifest in several ways. Early detection is crucial to save time and resources.[1] Key indicators to monitor include:

  • Visual Changes in Media: A common first sign of bacterial contamination is a sudden change in the culture medium's appearance.[2] Aerobic bacteria can cause turbidity or cloudiness.[2] A pH shift, often due to acid production by contaminants, can cause media with a phenol red indicator to change color from pink to yellow.[1][3] Fungal contamination might appear as furry patches (molds) or cause turbidity if it's yeast.[2]

  • Microscopic Examination: Direct observation of a culture sample under a microscope is a straightforward way to spot contaminants. Bacteria will appear as distinct moving shapes, while yeasts may be seen as budding chains or clumps.[3]

  • Growth Rate and Yield: Contaminants compete with your production strain for nutrients, which can lead to a slower-than-expected growth rate or a significant drop in the final yield of this compound.[4] Unusually early or dense growth may also suggest a fast-growing contaminant has taken over.[1]

  • Unexpected Byproducts: The presence of unexpected metabolites or off-odors can indicate metabolic activity from contaminating microorganisms.[5] For example, some bacteria produce acetic acid, which can alter the culture's smell and pH.[5][6]

Question 2: I've confirmed a contamination. What are the next steps to identify the contaminant?

Answer:

Identifying the specific type of contaminant is essential for effective treatment and future prevention. A multi-step approach is recommended.

  • Initial Microscopic Assessment: A simple microscopic examination can help differentiate between common contaminant types.[3] Gram staining is a fundamental technique to distinguish between gram-positive and gram-negative bacteria, which can guide the choice of antibiotics if culture salvage is attempted.[7]

  • Selective Plating: Streak a sample of the contaminated culture onto various selective and differential agar plates. This can help isolate and identify the specific bacteria or fungi.

  • Advanced Molecular Techniques: For more precise identification or to detect cryptic contaminants like mycoplasma or viruses, molecular methods are necessary.

    • PCR (Polymerase Chain Reaction): PCR-based assays are highly sensitive and can detect specific DNA sequences of bacteria, fungi, mycoplasma, and viruses.[7][8]

    • DNA Staining: Using fluorescent DNA stains like DAPI or Hoechst can reveal the presence of mycoplasma, which are too small to be seen with a standard light microscope.[3][8]

    • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA assays can be used to detect viral contaminants or specific bacterial toxins.[3][7]

Below is a workflow for identifying the source of contamination.

cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Root Cause Analysis & Correction A Unexpected Observation (e.g., Turbidity, pH shift, Low Yield) B Microscopic Examination (Wet Mount, Gram Stain) A->B C Visual Contaminant Present? (Bacteria, Yeast, Fungi) B->C D Selective Plating on Agar C->D Yes E No Visual Contaminant (Suspect Mycoplasma/Virus) C->E No I Identify Contaminant Species D->I F PCR-based Assays E->F G DNA Staining (e.g., DAPI) E->G H ELISA / Electron Microscopy E->H F->I G->I H->I J Investigate Potential Sources I->J K Review Aseptic Technique J->K L Check Raw Materials & Media J->L M Inspect Equipment & Utilities (Bioreactor, Air, Water) J->M N Implement Corrective Actions K->N L->N M->N

A flowchart for troubleshooting contamination.
Question 3: My final this compound yield is very low, but I don't see obvious signs of contamination. What else could be wrong?

Answer:

Low yield is a frequent challenge in recombinant protein production and can stem from issues beyond microbial contamination.[9][10] Here are key areas to investigate:

  • Expression Conditions: The expression of your recombinant protein may be suboptimal.

    • Inducer Concentration and Timing: Ensure you are using the correct inducer at an optimal concentration and inducing at the appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli).[11]

    • Temperature and Incubation Time: Lowering the post-induction temperature (e.g., to 18-25°C) and extending the incubation time can enhance protein solubility and yield.[12][13]

  • Protein Insolubility: The target protein may be forming insoluble aggregates known as inclusion bodies, which are common in bacterial expression systems like E. coli.[9][14]

    • Troubleshooting: Try lowering the expression temperature, reducing the inducer concentration, or using a different expression host or a solubility-enhancing fusion tag.[9][13]

  • Plasmid and Gene Integrity: Errors in the expression vector can completely prevent protein production.

    • Recommendation: Re-sequence your plasmid to confirm that the gene is in the correct reading frame and that no mutations or premature stop codons are present.[12]

  • Codon Usage: The codon usage of your target gene may not be optimal for the expression host, leading to inefficient translation.[12]

    • Recommendation: Analyze your gene for rare codons and consider gene synthesis optimized for your host organism.[12]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[9][14]

    • Recommendation: Add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at a low temperature (e.g., 4°C).[13][14]

Question 4: I have good expression, but I lose most of my protein during the purification steps. What are the likely causes?

Answer:

Significant protein loss during purification is a common problem that can often be traced to the specific steps of your protocol.

  • Inefficient Cell Lysis: If cells are not fully disrupted, a large portion of your recombinant protein will remain trapped and be discarded with the cell debris.[14]

    • Solution: Optimize your lysis method. For mechanical lysis like sonication, ensure sufficient time and power. For enzymatic lysis, check the concentration and activity of the enzyme (e.g., lysozyme).[11]

  • Issues with Affinity Tag: The affinity tag (e.g., His-tag, GST-tag) may not be binding efficiently to the chromatography resin.[9]

    • Possible Causes: The tag could be inaccessible or cleaved by proteases. The protein may have precipitated in the column due to high concentration.

    • Solution: Ensure your lysis buffer does not contain components that interfere with binding. Run an SDS-PAGE of your flow-through and wash fractions to see if the protein is failing to bind.[15]

  • Suboptimal Buffer Conditions: The pH and salt concentrations of your binding, wash, and elution buffers are critical.[16]

    • Solution: Perform small-scale trials to optimize the buffer composition. For His-tagged proteins, for example, ensure the imidazole concentration in the wash buffer is high enough to remove non-specific binders but not so high that it elutes your target protein.[15] A gradient elution can also help determine the optimal elution concentration.[14]

The following table summarizes common issues and solutions in protein purification.

Problem Possible Cause Recommended Solution
No or Weak Binding to Column Incorrect buffer pH or ionic strength.Verify buffer composition; for ion exchange, ensure the pH allows for proper charge interaction.
Affinity tag is not accessible or is cleaved.Use a different linker, add protease inhibitors, or move the tag to the other terminus of the protein.
Protein Elutes in Wash Steps Wash buffer is too stringent (e.g., high imidazole).Decrease the stringency of the wash buffer or perform fewer wash steps.[16]
Binding capacity of the resin is exceeded.Reduce the amount of sample loaded or increase the column volume.[14]
Protein Does Not Elute Elution buffer is not strong enough.Increase the concentration of the eluting agent (e.g., imidazole, salt) or change the pH.[15]
Protein has precipitated on the column.Try eluting with a linear gradient instead of a step elution; consider adding detergents or changing the salt concentration.
Co-elution of Contaminants Non-specific binding of host cell proteins.Increase the stringency of the wash buffer; add an additional purification step like ion exchange or size exclusion chromatography.[9][17]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a fermentation process?

A1: Contamination can be introduced at multiple points in the production workflow. The most common sources include utilities (such as sterile gas, water, and steam), personnel and their technique, and the equipment itself.[18] Raw materials used in the media can also be a source of biological and chemical contaminants like endotoxins.[4][19]

Q2: How can I ensure my bioreactor is properly sterilized before starting a culture?

A2: Steam sterilization (autoclaving) is the most common and effective method for bioreactors.[20] It is critical to follow the manufacturer's guidelines for your specific bioreactor, as some may require particular orientations or specialized cycles.[20] A pre-vacuum cycle is often recommended to ensure there are no trapped air pockets, which can prevent effective sterilization.[20] Key parameters for steam sterilization are typically 121°C for at least 20 minutes, though this can vary based on the medium's composition.[21]

Q3: What is the best way to prevent contamination?

A3: The cornerstone of contamination prevention is a strict adherence to aseptic technique during all manipulations, including media preparation, inoculation, and sampling.[7] This includes working in a clean environment (like a laminar flow hood), sterilizing all equipment and media, and using proper personal protective equipment. Regular cleaning and sanitation of the entire fermentation facility are also crucial.[4]

Q4: Can a contaminated culture be saved?

A4: In most cases, it is best to discard a contaminated culture to prevent it from spreading to other experiments in the lab.[7] Attempting to salvage a culture with antibiotics or antimycotics is sometimes possible for irreplaceable cell lines but is often difficult.[2] Mycoplasma and viruses are particularly hard to eliminate.[7] It is more effective to focus on identifying the source of the contamination and preventing it in the future.[1]

Below is a diagram illustrating potential contamination entry points in a typical recombinant production workflow.

cluster_workflow Production Workflow cluster_sources Potential Contamination Sources Media Media Preparation Inoculation Inoculation Media->Inoculation Bioreactor Bioreactor Sterilization Bioreactor->Inoculation Fermentation Fermentation (Growth Phase) Inoculation->Fermentation Harvest Cell Harvesting Fermentation->Harvest Purification Purification Harvest->Purification RawMaterials Raw Materials (e.g., Sera, Water) RawMaterials->Media Operator Operator Error (Poor Aseptic Technique) Operator->Inoculation Operator->Fermentation Sampling Air Non-sterile Air/Gas Air->Fermentation Equipment Improperly Cleaned Equipment Equipment->Bioreactor Equipment->Purification

Potential sources of contamination in the production workflow.

Experimental Protocols

Protocol 1: Aseptic Inoculation of a Bioreactor
  • Preparation: Work within a laminar flow hood or near a Bunsen burner to create a sterile field. Spray down all surfaces and items entering the sterile field with 70% ethanol.

  • Seed Culture: Ensure the seed culture is healthy and free of visible contamination.

  • Transfer: Using a sterile pipette or a sterile transfer line, carefully transfer the required volume of the seed culture into the bioreactor's inoculation port.

  • Execution: Perform the transfer quickly and deliberately to minimize the exposure time of the sterile media and seed culture to the open environment.

  • Sealing: Immediately after inoculation, securely close and seal the inoculation port.

Protocol 2: Basic Contamination Check via Microscopy
  • Sample Collection: Using aseptic technique, withdraw a small sample (e.g., 1 mL) from the bioreactor.

  • Slide Preparation: Place a drop of the culture onto a clean microscope slide and cover it with a coverslip (a "wet mount").

  • Observation: Using a phase-contrast microscope, examine the sample at 400x and 1000x magnification.

  • Analysis: Look for morphologies that are inconsistent with your production cells. Note the presence of small, motile rods or cocci (bacteria) or larger, budding oval cells (yeast).[3] Compare what you see to a sample from a known clean culture.

References

Technical Support Center: Optimizing Mannosylglycerate Yield from Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of mannosylglycerate from marine algae extracts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a compatible solute found in various organisms, including marine red algae. Compatible solutes are small organic molecules that help organisms survive under extreme environmental conditions, such as high salinity or temperature. In the pharmaceutical and biotechnology sectors, this compound is of interest for its potential as a stabilizing agent for proteins and other biomolecules, as well as for its moisturizing and protective properties in cosmetic and therapeutic applications.

Q2: Which type of marine algae is the best source for this compound?

Red algae (Rhodophyta) are the primary marine sources of this compound. Unlike many microorganisms that synthesize this compound through a two-step enzymatic pathway, red algae utilize a more direct single-step synthesis, making them a potentially more efficient source for extraction.[1][2]

Q3: What is the biosynthetic pathway for this compound in red algae?

In red algae, this compound is synthesized in a single enzymatic step. The enzyme this compound synthase catalyzes the transfer of a mannose group from GDP-mannose to D-glycerate, forming this compound.[1][2]

This compound Biosynthesis in Red Algae

Mannosylglycerate_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product GDP-mannose GDP-mannose Mannosylglycerate_Synthase This compound Synthase GDP-mannose->Mannosylglycerate_Synthase D-glycerate D-glycerate D-glycerate->Mannosylglycerate_Synthase This compound This compound Mannosylglycerate_Synthase->this compound

Caption: Single-step biosynthesis of this compound in red algae.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound from marine algae.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Algal Species or Strain: this compound content can vary significantly between different species and even strains of red algae. 2. Inappropriate Harvesting Time: The concentration of compatible solutes can be influenced by seasonal and environmental factors. 3. Inefficient Extraction: The chosen solvent may not be optimal for extracting polar compounds like this compound. The extraction time and temperature may also be insufficient. 4. Degradation of this compound: High temperatures or extreme pH during extraction can lead to the degradation of the target molecule.1. Species Selection: Screen different red algae species known to accumulate compatible solutes. 2. Optimize Harvesting: Harvest algae during periods of environmental stress (e.g., high salinity) which may naturally boost this compound production. 3. Optimize Extraction Protocol: Experiment with different polar solvents (e.g., ethanol/water mixtures, methanol/water mixtures). Increase extraction time and consider methods like ultrasound-assisted extraction to improve efficiency. 4. Control Extraction Conditions: Maintain a neutral pH and use moderate temperatures (e.g., 40-60°C) during extraction.
Co-extraction of a High Amount of Pigments and Other Contaminants 1. Non-selective Extraction Solvent: Polar solvents will also extract pigments (like phycoerythrin) and other water-soluble compounds. 2. Cell Lysis Releases Intracellular Components: Disruption of algal cells releases a complex mixture of molecules.1. Pre-extraction with a Non-polar Solvent: A preliminary wash with a non-polar solvent like hexane can help remove some pigments and lipids. 2. Purification: Employ chromatographic techniques such as ion-exchange or size-exclusion chromatography to separate this compound from contaminants.
Difficulty in Purifying this compound 1. Similar Polarities of Co-extractants: Many other small molecules extracted from algae have similar polarities to this compound, making separation challenging. 2. Presence of Salts: High salt content in the extract can interfere with chromatographic separation.1. Multi-step Chromatography: Use a combination of different chromatography techniques. For example, an initial ion-exchange step can be followed by a size-exclusion or reversed-phase chromatography step. 2. Desalting: Use a desalting column or dialysis to remove excess salts before the main purification steps.
Inaccurate Quantification of this compound 1. Matrix Effects in HPLC-MS: Other compounds in the extract can suppress or enhance the ionization of this compound, leading to inaccurate quantification. 2. Lack of a Proper Standard: Accurate quantification requires a pure standard of this compound.1. Sample Dilution and Standard Addition: Dilute the sample to minimize matrix effects. The method of standard addition can also be used for more accurate quantification in complex matrices. 2. Use of an Internal Standard: Incorporate a known concentration of a structurally similar but isotopically labeled compound as an internal standard.

Experimental Protocols

Protocol 1: Extraction of this compound from Red Algae

This protocol provides a general method for the extraction of this compound from dried red algal biomass.

Materials:

  • Dried and powdered red algae (e.g., Gracilaria sp.)

  • 80% Ethanol (v/v) in deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Weigh 10 g of dried, powdered algal biomass and place it in a 250 mL flask.

  • Add 100 mL of 80% ethanol to the flask.

  • Stir the mixture at room temperature for 4 hours.

  • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the algal debris.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction of the pellet with another 100 mL of 80% ethanol.

  • Combine the supernatants from both extractions.

  • Concentrate the combined supernatant using a rotary evaporator at 40°C until the ethanol is removed.

  • Freeze the remaining aqueous extract and lyophilize to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol describes a method for the partial purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Anion exchange chromatography column (e.g., DEAE-Sepharose)

  • Deionized water

  • Ammonium bicarbonate buffers (0.05 M, 0.1 M, 0.5 M, 1 M)

  • Fraction collector

  • Freeze-dryer

Procedure:

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Equilibrate the anion exchange column with deionized water.

  • Load the dissolved crude extract onto the column.

  • Wash the column with deionized water to elute neutral and cationic compounds.

  • Elute the bound compounds with a stepwise gradient of ammonium bicarbonate buffers, starting with 0.05 M and progressively increasing to 1 M.

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using a suitable method (e.g., HPLC-MS).

  • Pool the fractions containing this compound.

  • Remove the ammonium bicarbonate buffer by freeze-drying.

  • Store the purified this compound at -20°C.

Data Presentation

The yield of this compound can be influenced by several factors, including the algal species, cultivation conditions, and the extraction and purification methods employed. The following table provides illustrative examples of potential yields at different stages of the process.

Parameter Illustrative Value Range Notes
This compound Content in Dry Algal Biomass 0.5 - 5% (w/w)Highly dependent on species and environmental stress factors like salinity.
Crude Extract Yield (from dry biomass) 10 - 30% (w/w)Varies with the extraction solvent and method.
This compound Purity in Crude Extract 5 - 20%Other co-extracted compounds include salts, pigments, and other small molecules.
Yield after a Single Chromatographic Step 40 - 70% recovery of initial this compoundLosses are expected during each purification step.
Final Purity after Multi-step Purification > 95%Achievable with a combination of chromatographic techniques.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for obtaining purified this compound from marine algae.

Mannosylglycerate_Workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Cultivation Algae Cultivation (Optimized Conditions) Harvesting Harvesting Cultivation->Harvesting Drying Drying & Milling Harvesting->Drying Extraction Solid-Liquid Extraction Drying->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Solvent Removal Centrifugation->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purified_MG Purified this compound Size_Exclusion->Purified_MG QC Quality Control (HPLC-MS) Purified_MG->QC

Caption: Overall workflow for this compound production.

References

Validation & Comparative

A Head-to-Head Battle for Stability: Mannosylglycerate vs. Trehalose in Protein Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of proteins is a critical challenge. Two promising contenders in the field of protein stabilization are mannosylglycerate, a compatible solute from extremophilic organisms, and trehalose, a naturally occurring disaccharide. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal stabilizer for your research and development needs.

At a Glance: Performance Comparison

ParameterThis compoundTrehaloseKey Findings
Thermal Stabilization (ΔTm) Increase of ~6-8°C at 0.5-1 MIncrease of ~3-18°C at 0.5-2 MThis compound shows significant stabilization at lower concentrations. Trehalose's effect is highly dependent on concentration and protein type.
Enzyme Activity Preservation Better thermoprotectant at high temperaturesEffective, but can be surpassed by this compoundThis compound was found to be a better thermoprotectant for several enzymes at higher temperatures.[1]
Mechanism of Action Reduces protein backbone motion, decreases unfolding entropyPreferential exclusion of the solute and water replacementThis compound induces a more rigid protein structure.[2][3] Trehalose works by structuring water at the protein interface and replacing water molecules in dehydrated states.[4][5]
Aggregation Suppression Efficiently suppresses aggregation of denatured proteinsInhibits protein aggregationBoth are effective, with this compound noted for its role in preventing aggregation upon thermal denaturation.[3]

Deep Dive: Experimental Evidence

Thermal Stability: A Calorimetric Showdown

Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal stability of proteins by measuring the change in heat capacity as the protein unfolds. The melting temperature (Tm) is a direct indicator of a protein's thermostability.

Table 1: Comparison of the effect of this compound and Trehalose on the thermal stability (Tm) of various proteins.

ProteinSoluteConcentration (M)ΔTm (°C)Reference
Ribonuclease AThis compound1.0+6[3]
Ribonuclease ATrehalose2.0+18[6]
CutinaseThis compound0.5~ +3-4[7]
CutinaseTrehalose0.5+3[7]
Staphylococcal NucleaseThis compound0.5+8[8]

These results highlight that while both molecules are effective stabilizers, the magnitude of stabilization can vary significantly depending on the protein and the concentration of the solute. This compound appears to provide a substantial increase in thermal stability at a lower concentration compared to trehalose for some proteins.[3][8]

Enzyme Activity Under Stress

The ultimate test of a protein stabilizer is its ability to preserve the biological function of an enzyme, especially under denaturing conditions like high temperatures.

Table 2: Protective effect of this compound and Trehalose on enzyme activity after heat stress.

EnzymeStress ConditionThis compoundTrehaloseReference
Rabbit Muscle Lactate DehydrogenaseIncubation at 50°C for 10 min~90% activity recovered~10% activity recovered[1]
Baker's Yeast Alcohol DehydrogenaseHigh temperature incubationBetter thermoprotectantLess effective[1]
Bovine Liver Glutamate DehydrogenaseHigh temperature incubationBetter thermoprotectantLess effective[1]

The data strongly suggests that for the enzymes tested, this compound offers superior protection against thermal inactivation compared to trehalose.[1]

Unveiling the Mechanisms of Protection

The distinct ways in which this compound and trehalose stabilize proteins are rooted in their different molecular interactions with the protein and the surrounding water molecules.

This compound: The Rigidity Inducer

This compound, a compatible solute found in organisms thriving in high-temperature environments, is thought to stabilize proteins by inducing a more rigid and compact structure.[2][3][9] This is achieved through a reduction in the protein's backbone flexibility and a decrease in the entropy of unfolding.[3] By restricting the protein's movements, this compound makes it energetically less favorable for the protein to unfold.

cluster_native Native State cluster_unfolded Unfolded State cluster_mg This compound Native Folded Protein Unfolded Unfolded Protein Native->Unfolded Unfolding MG This compound MG->Native Reduces backbone motion Decreases unfolding entropy

Caption: this compound stabilizes proteins by restricting their molecular motion.

Trehalose: The Hydration Master

Trehalose employs a dual strategy for protein stabilization, primarily explained by the "water replacement" and "preferential exclusion" (or "preferential hydration") hypotheses.[4][5][10][11]

  • Water Replacement: In dehydrated or frozen states, trehalose molecules are believed to directly interact with the protein, forming hydrogen bonds and effectively replacing the water molecules that would normally hydrate the protein surface.[5] This preserves the protein's native-like structure.

  • Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein's surface. This leads to an increase in the surface tension of the surrounding water, making it thermodynamically unfavorable for the protein to unfold and expose more of its surface to the solvent.[4][10]

cluster_trehalose Trehalose Stabilization Mechanisms cluster_mech A Aqueous Environment C Preferential Exclusion (Increased Water Surface Tension) A->C B Dehydrated Environment D Water Replacement (Direct H-bonding with Protein) B->D Protein Protein Stability C->Protein D->Protein

Caption: Trehalose stabilizes proteins through two primary mechanisms.

Experimental Corner: Protocols in Detail

Reproducibility is paramount in scientific research. Here are the detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal melting temperature (Tm) of a protein in the presence and absence of stabilizers.

  • Instrumentation: A differential scanning calorimeter is used.

  • Sample Preparation:

    • The protein of interest (e.g., Ribonuclease A, Cutinase) is extensively dialyzed against a specific buffer (e.g., 50 mM potassium acetate buffer, pH 4.5).

    • The protein concentration is determined using UV absorbance at 280 nm with a known extinction coefficient.

    • Solutions of this compound and trehalose are prepared in the same dialysis buffer.

    • The final protein concentration for the DSC scan is typically in the range of 1-2 mg/mL.

    • The stabilizer (this compound or trehalose) is added to the protein solution to the desired final concentration (e.g., 0.5 M or 1 M). A reference sample containing only the buffer and the stabilizer is also prepared.

  • DSC Scan Parameters:

    • The samples are degassed before loading into the calorimeter cells.

    • A heating scan rate of 1°C/min is typically applied over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 90°C).

    • The excess heat capacity is recorded as a function of temperature.

  • Data Analysis:

    • The thermogram (a plot of excess heat capacity versus temperature) is analyzed to determine the Tm, which is the temperature at the peak of the unfolding transition.

    • The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the stabilizer from the Tm with the stabilizer.

Enzyme Activity Assay
  • Objective: To measure the residual enzymatic activity of a protein after subjecting it to thermal stress in the presence of stabilizers.

  • General Protocol:

    • Prepare solutions of the enzyme (e.g., lactate dehydrogenase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with and without the stabilizers (this compound or trehalose) at a specific concentration.

    • Incubate the enzyme solutions at a high, denaturing temperature for a defined period (e.g., 50°C for 10 minutes).

    • After the heat stress, cool the samples on ice to stop any further denaturation.

    • Measure the residual enzyme activity using a specific substrate and monitoring the reaction rate. The specific assay will depend on the enzyme being studied.

  • Example: Lactate Dehydrogenase (LDH) Activity Assay:

    • The reaction mixture contains the heat-treated LDH sample, NADH, and sodium pyruvate in a buffer.

    • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

    • The activity is calculated from the rate of absorbance change and is expressed as a percentage of the activity of the unheated control sample.

Conclusion: Choosing the Right Stabilizer

Both this compound and trehalose are potent protein stabilizers, but they are not interchangeable. The choice between them will depend on the specific protein, the nature of the environmental stress, and the desired formulation conditions.

  • This compound appears to be a superior choice for applications requiring high thermal stability, particularly at elevated temperatures. Its mechanism of inducing protein rigidity may be beneficial for proteins prone to unfolding and aggregation.

  • Trehalose remains an excellent and widely used stabilizer, especially for protection against dehydration and freezing stresses. Its dual mechanism of action provides robust protection under a variety of conditions.

For researchers and drug development professionals, a thorough evaluation of both stabilizers with the specific protein of interest is highly recommended to determine the optimal formulation for maximum stability and efficacy.

References

A Comparative Analysis of Mannosylglycerate and Ectoine as Osmoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Osmoprotectants with Supporting Experimental Data.

In the realm of cellular protection against osmotic stress, both mannosylglycerate and ectoine have emerged as highly effective compatible solutes. These molecules, accumulated by various organisms to survive in extreme environments, offer significant potential for applications in drug development, biotechnology, and cosmetics. This guide provides a comprehensive comparative analysis of their performance as osmoproteacts, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound, a compatible solute predominantly found in thermophilic and hyperthermophilic microorganisms, demonstrates exceptional protein-stabilizing properties, particularly against thermal denaturation.[1] Experimental evidence highlights its superior ability to protect enzymes from heat-induced inactivation and aggregation compared to other compatible solutes, including ectoine.

Ectoine, a cyclic amino acid derivative produced by a wide range of bacteria, is a potent osmoprotectant that effectively shields cells and macromolecules from the detrimental effects of high osmolarity.[2][3] Its mechanism involves the modulation of cellular signaling pathways, such as the promotion of the anti-inflammatory cytokine IL-37, to enhance cell survival and maintain barrier function under hyperosmotic conditions.[2][3]

While both molecules offer significant osmoprotective benefits, their efficacy can vary depending on the specific stress condition and the biological system under investigation. This guide delves into the available quantitative data to provide a clearer understanding of their respective strengths.

Quantitative Data Comparison

To facilitate a direct comparison of the efficacy of this compound and ectoine, the following tables summarize key quantitative data from relevant studies.

ParameterThis compoundEctoineReference Enzyme/Cell LineExperimental ConditionsSource
Enzyme Thermostability
Remaining Activity of Lactate Dehydrogenase (LDH) after 10 min at 50°CHigh ProtectionNo ProtectionRabbit Muscle LDH0.5 M solute concentration[4]
Increase in Melting Temperature (Tm) of LDH4.5°CNot ReportedRabbit Muscle LDH0.5 M solute concentration[4]
Cell Viability under Hyperosmotic Stress
Human Corneal Epithelial Cell (HCEC) ViabilityNot ReportedSignificant ProtectionPrimary HCECs450-500 mOsM[2][3]

Mechanisms of Action and Signaling Pathways

The osmoprotective effects of this compound and ectoine are not solely based on their ability to balance osmotic pressure but also involve interactions with cellular components and modulation of signaling pathways.

This compound: Superior Protein Stabilization

This compound's primary mechanism of osmoprotection appears to be its remarkable ability to stabilize proteins. It has been shown to be a more effective thermostabilizer for enzymes like lactate dehydrogenase than other compatible solutes.[1][4][5] This stabilization is attributed to its ability to prevent heat-induced aggregation of proteins.[4] While a specific signaling pathway directly linked to its osmoprotective function is not yet fully elucidated, some evidence suggests it may have immunomodulatory effects through the activation of MAPK and MyD88-dependent signaling pathways in macrophages.

Experimental Workflow for Assessing Protein Thermostability

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_assay Activity Assay Enzyme Enzyme Solution (e.g., LDH) Mix Incubation Mixtures Enzyme->Mix Solutes Osmoprotectant Solutions (this compound, Ectoine, Control) Solutes->Mix Heat Incubation at Elevated Temperature (e.g., 50°C) Mix->Heat Measure Measure Enzyme Activity (Spectrophotometry) Heat->Measure Data Calculate Remaining Activity (%) Measure->Data

Experimental workflow for determining the effect of osmoprotectants on enzyme thermostability.
Ectoine: Modulation of Cellular Signaling for Survival

Ectoine exerts its osmoprotective effects, at least in part, by modulating specific cellular signaling pathways. In human corneal epithelial cells subjected to hyperosmotic stress, ectoine has been shown to upregulate the expression of the anti-inflammatory cytokine Interleukin-37 (IL-37).[2][3] This increase in IL-37, in turn, suppresses the expression of pro-inflammatory cytokines and cathepsin S, a protease that can disrupt epithelial barrier function.[2] This signaling cascade ultimately leads to enhanced cell survival and the preservation of cellular barrier integrity under osmotic stress.

Signaling Pathway of Ectoine in Human Corneal Epithelial Cells

G cluster_stress Stress Condition cluster_response Cellular Response Stress Hyperosmotic Stress Ectoine Ectoine ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Stress->ProInflammatory CathepsinS ↓ Cathepsin S Stress->CathepsinS IL37 ↑ IL-37 Ectoine->IL37 IL37->ProInflammatory IL37->CathepsinS Survival ↑ Cell Survival & Barrier Integrity IL37->Survival ProInflammatory->Survival CathepsinS->Survival

Ectoine-mediated signaling pathway in response to hyperosmotic stress.

Experimental Protocols

For researchers wishing to replicate or build upon the findings presented, detailed methodologies for key experiments are provided below.

Protein Thermostability Assay (Lactate Dehydrogenase)

Objective: To determine the protective effect of this compound and ectoine on the thermal stability of lactate dehydrogenase (LDH).

Materials:

  • Rabbit muscle lactate dehydrogenase (LDH)

  • This compound

  • Ectoine

  • Tris-HCl buffer (pH 7.5)

  • NADH

  • Sodium pyruvate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of LDH, this compound, and ectoine in Tris-HCl buffer.

  • Prepare reaction mixtures containing LDH (e.g., 50 µg/mL) and the respective osmoprotectant at the desired concentration (e.g., 0.5 M). A control reaction without any osmoprotectant should also be prepared.

  • Incubate the reaction mixtures at a specific elevated temperature (e.g., 50°C) for a defined period (e.g., 10 minutes).

  • Immediately after incubation, cool the samples on ice.

  • To measure the remaining LDH activity, add an aliquot of the incubated sample to a cuvette containing NADH and sodium pyruvate in Tris-HCl buffer.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the remaining enzyme activity as a percentage of the activity of a non-heated control sample.

Cell Viability Assay under Hyperosmotic Stress (MTT Assay)

Objective: To assess the protective effect of this compound and ectoine on the viability of cells subjected to hyperosmotic stress.

Materials:

  • Human Corneal Epithelial Cells (HCECs) or other relevant cell line

  • Cell culture medium

  • This compound

  • Ectoine

  • Hyperosmotic medium (e.g., supplemented with NaCl to achieve 450-500 mOsM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere and grow to a desired confluency.

  • Pre-incubate the cells with different concentrations of this compound or ectoine in the regular culture medium for a specific duration (e.g., 24 hours).

  • Replace the medium with the hyperosmotic medium containing the respective osmoprotectants. Include control wells with hyperosmotic medium alone and wells with regular medium.

  • Incubate the cells for the desired stress period (e.g., 24-48 hours).

  • After the stress period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control cells grown in regular medium.

Workflow for Cell Viability Assay

G cluster_cell_prep Cell Preparation cluster_stress_app Stress Application cluster_viability_assay Viability Assessment Seed Seed Cells in 96-well Plate PreIncubate Pre-incubate with Osmoprotectants Seed->PreIncubate Stress Apply Hyperosmotic Medium PreIncubate->Stress MTT Add MTT Reagent Stress->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Workflow for assessing cell viability under hyperosmotic stress using the MTT assay.

Conclusion

Both this compound and ectoine are highly effective osmoprotectants with distinct primary mechanisms of action. This compound excels in providing thermal stability to proteins, making it a promising candidate for applications where protein integrity under heat stress is critical. Ectoine, on the other hand, demonstrates a significant ability to protect cells under hyperosmotic conditions by modulating cellular signaling pathways, thereby enhancing cell survival and maintaining barrier functions.

The choice between these two osmoprotectants will largely depend on the specific application and the type of stress being addressed. For applications requiring robust protein stabilization, particularly against thermal denaturation, this compound appears to be the superior choice based on current evidence. For applications focused on protecting cell viability and function under osmotic stress, ectoine's ability to influence cellular signaling presents a compelling advantage.

Further direct comparative studies, especially on cell viability across various cell types and stress conditions, are warranted to provide a more complete picture of the relative efficacies of these two remarkable osmoprotectants. The experimental protocols and visualizations provided in this guide offer a foundation for such future research and development endeavors.

References

Confirming the Chemical Structure of Mannosylglycerate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the chemical structure of natural products is a cornerstone of chemical and biomedical research. Mannosylglycerate (MG), a compatible solute found in extremophiles, has garnered significant interest for its remarkable protein-stabilizing properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[3] This guide provides a comparative analysis of NMR data and detailed experimental protocols for confirming the chemical structure of α-mannosylglycerate, offering researchers a comprehensive resource for their own investigations.

Comparative NMR Data Analysis

The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented below is derived from studies on this compound isolated from Rhodothermus marinus.[1] For comparative purposes, typical chemical shift ranges for the constituent mannose and glycerate moieties are included.

Table 1: 1H and 13C NMR Chemical Shifts for α-Mannosylglycerate

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Typical 13C Shift (Mannose)a Typical 13C Shift (Glycerate)b
Mannosyl Moiety
1'4.89100.294-102
2'3.9370.870-74
3'3.7571.571-76
4'3.6367.567-70
5'3.7973.873-77
6'a3.7161.561-63
6'b3.65
Glycerate Moiety
1176.9175-180
24.1278.170-80
3a3.9862.860-65
3b3.88

a: General chemical shift ranges for carbons in a mannose ring. b: General chemical shift ranges for carbons in a glycerate moiety.

Table 2: Key Coupling Constants for α-Mannosylglycerate

Coupling J-Coupling Constant (Hz) Significance
1JC1',H1'171.8Confirms α-anomeric configuration (typically 170-180 Hz for α, 160-165 Hz for β)[1]
3JH1',H2'~1.7Small coupling constant characteristic of an equatorial-axial relationship in an α-mannoside

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural confirmation of this compound.

1. Sample Preparation

A sample of purified this compound is dissolved in deuterium oxide (D₂O) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing.

2. 1D 1H and 13C NMR Spectroscopy

  • 1H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • 13C NMR: A proton-decoupled 13C NMR spectrum is acquired. A wider spectral width (e.g., 200 ppm) is necessary to encompass all carbon signals. A larger number of scans is typically required due to the lower natural abundance of 13C.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings within the molecule.[4][5] A standard gradient-selected COSY (gCOSY) sequence is employed. The spectral width in both dimensions is set to encompass all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. The spectral width in the proton dimension (F2) is set to ~12 ppm, and in the carbon dimension (F1) to ~180 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the mannosyl and glycerate moieties.[6][7] The experiment is optimized for a long-range coupling constant of around 8 Hz.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for confirming the chemical structure of this compound using the described NMR experiments.

G cluster_sample Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_analysis Data Analysis & Structure Confirmation Sample Purified this compound in D2O H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Anomeric_Config Determine Anomeric Configuration C13_NMR->Anomeric_Config Assign_Spins Assign Spin Systems (Mannose & Glycerate) COSY->Assign_Spins HSQC->Assign_Spins Connect_Moieties Connect Moieties HMBC->Connect_Moieties Assign_Spins->Connect_Moieties Connect_Moieties->Anomeric_Config Final_Structure Confirm Final Structure Anomeric_Config->Final_Structure

References

A Comparative Guide to the Bioactivity of Mannosylglycerate and Glucosylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a comprehensive comparison of mannosylglycerate and glucosylglycerol, two naturally occurring glycosides with significant potential in various applications. We delve into their respective bioactivities, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

At a Glance: Key Bioactivity Comparison

BioactivityThis compoundGlucosylglycerolKey Findings
Enzyme/Protein Stabilization Highly effective thermoprotectant, often outperforming trehalose.[1][2] Increases the melting temperature of proteins significantly.[3][4]Effective in protecting enzymes against freeze-drying stress, comparable to trehalose.[5][6]This compound appears to be a more potent thermostabilizer, likely due to its charged nature.[6][7][8]
Immunomodulatory Effects Promotes macrophage viability and phagocytosis.[9][10] Stimulates secretion of TNF-α, IL-6, and IL-10.[7]Data not available in the reviewed literature.This compound exhibits significant immunomodulatory properties by activating macrophages.[7]
Skin Health and Hydration Data not available in the reviewed literature.Increases skin elasticity and hydration.[11][12][13] Upregulates aquaporin-3 (AQP3) expression, enhancing water and glycerol transport in the skin.[5][14]Glucosylglycerol has demonstrated significant benefits for skin health, particularly in improving hydration and elasticity.[5][11][12][13][14]
Osmoprotection Accumulates in (hyper)thermophilic organisms in response to osmotic and heat stress.[15][16]Accumulates in cyanobacteria under salt stress to maintain cell division.[3][17]Both compounds act as effective osmoprotectants in various microorganisms, enabling survival in high-stress environments.

In-Depth Bioactivity Analysis

Enzyme and Protein Stabilization

Both this compound and glucosylglycerol are recognized for their ability to stabilize proteins and enzymes, a crucial attribute for therapeutic formulations and biotechnological applications.

This compound has been shown to be an exceptionally potent stabilizer, particularly against thermal stress.[15] Studies have demonstrated its ability to significantly increase the melting temperature (Tm) of various proteins. For instance, a 0.5 M concentration of this compound increased the Tm of staphylococcal nuclease by 8°C.[3] This stabilizing effect is attributed to its ability to reduce the unfolding entropy and promote a more rigid protein structure.[7][12] It has been consistently shown to be a better thermoprotectant than trehalose for a variety of enzymes.[1][2]

Glucosylglycerol is also an effective enzyme stabilizer, particularly against the stresses of freeze-drying.[5][6] In comparative studies with the structurally related glucosylglycerate, glucosylglycerol's performance was comparable to that of trehalose in preventing the loss of enzyme activity during freeze-drying.[5][6] While not as potent a thermostabilizer as its charged counterparts, it offers substantial protection.[8]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the methodologies and mechanisms discussed, the following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow_immunomodulation cluster_cell_culture Cell Culture and Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis A RAW 264.7 Macrophages B Culture in DMEM A->B C Treat with this compound B->C D Phagocytosis Assay (Neutral Red Uptake) C->D E Cytokine Measurement (ELISA for TNF-α, IL-6, IL-10) C->E F Western Blot for Signaling Proteins C->F G Quantify Phagocytic Activity D->G H Determine Cytokine Concentrations E->H I Analyze Protein Expression Levels F->I

Workflow for assessing the immunomodulatory activity of this compound.

signaling_pathway_this compound MG This compound Receptor Toll-like Receptor? (Hypothesized) MG->Receptor MyD88 MyD88 Receptor->MyD88 MAPK_pathway MAPK Cascade (p38, ERK, JNK) MyD88->MAPK_pathway NFkB NF-κB MyD88->NFkB Cytokines Increased Secretion of TNF-α, IL-6, IL-10 MAPK_pathway->Cytokines Phagocytosis Enhanced Phagocytosis MAPK_pathway->Phagocytosis NFkB->Cytokines

Proposed signaling pathway for this compound-induced immunomodulation.

experimental_workflow_skin_hydration cluster_treatment Topical Application cluster_measurements Biophysical Measurements cluster_molecular_analysis Molecular Analysis A Human Volunteers B Apply Glucosylglycerol Formulation A->B C Placebo Control A->C D Transepidermal Water Loss (TEWL) B->D E Skin Elasticity (Cutometer) B->E F Skin Hydration (Corneometer) B->F G Skin Biopsy B->G C->D C->E C->F C->G H RT-PCR for AQP3 mRNA G->H signaling_pathway_glucosylglycerol GG Glucosylglycerol Keratinocyte Keratinocyte GG->Keratinocyte AQP3_up Upregulation of AQP3 mRNA and Protein Keratinocyte->AQP3_up Water_Gly Increased Water and Glycerol Transport AQP3_up->Water_Gly Hydration Improved Skin Hydration Water_Gly->Hydration Barrier Enhanced Barrier Function Water_Gly->Barrier

References

A Head-to-Head Comparison of Single-Step vs. Two-Step Mannosylglycerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of mannosylglycerate, a compatible solute with significant protein-stabilizing properties, is of paramount importance. This guide provides a detailed comparison of the two primary enzymatic routes for its production: a single-step pathway and a two-step pathway, supported by available experimental data and detailed methodologies.

This compound is a naturally occurring osmolyte found in a variety of extremophilic microorganisms, where it plays a crucial role in protecting cellular components from environmental stresses such as high temperature and salinity.[1] Its remarkable ability to stabilize proteins has garnered significant interest for applications in biotechnology and pharmaceuticals, including the preservation of therapeutic proteins and vaccines. The production of this compound can be achieved through two distinct enzymatic pathways, each with its own set of advantages and disadvantages.

At a Glance: Single-Step vs. Two-Step Synthesis

FeatureSingle-Step SynthesisTwo-Step Synthesis
Enzymes This compound Synthase (MgsD or MgS)Mannosyl-3-phosphoglycerate Synthase (MpgS) & Mannosyl-3-phosphoglycerate Phosphatase (MpgP)
Substrates GDP-Mannose, D-GlycerateGDP-Mannose, 3-Phosphoglycerate
Intermediate NoneMannosyl-3-phosphoglycerate
Complexity Simpler, single enzymatic reactionMore complex, two sequential enzymatic reactions
Natural Occurrence Primarily in red algaePredominantly in thermophilic and hyperthermophilic bacteria and archaea
Physiological Role Generally unrelated to stress protectionStrongly associated with osmoadaptation to heat and salt stress[1]

Delving Deeper: A Quantitative Comparison

While a direct, side-by-side quantitative comparison under identical conditions is scarce in existing literature, data from various studies on recombinant organisms allows for an indirect assessment of the two pathways.

ParameterSingle-Step Synthesis (Recombinant E. coli)Two-Step Synthesis (Recombinant S. cerevisiae)
Reported Yield >50% conversion of labeled mannose to this compound15.86 mg of this compound per gram of dry cell weight[2]
Key Enzyme(s) This compound Synthase (MgsD)Mannosyl-3-phosphoglycerate Synthase (MpgS), Mannosyl-3-phosphoglycerate Phosphatase (MpgP)
Host Organism Escherichia coliSaccharomyces cerevisiae[2]

It is important to note that these values are from different studies using different host organisms and experimental setups, and therefore should be interpreted with caution. However, they provide a glimpse into the potential productivity of each pathway.

Visualizing the Synthetic Pathways

To better understand the biochemical transformations, the following diagrams illustrate the single-step and two-step synthesis workflows.

Single_Step_Synthesis GDP_Man GDP-Mannose MgsD This compound Synthase (MgsD) GDP_Man->MgsD D_Gly D-Glycerate D_Gly->MgsD MG This compound MgsD->MG GDP

Caption: Single-step synthesis of this compound.

Two_Step_Synthesis GDP_Man GDP-Mannose MpgS Mannosyl-3-phosphoglycerate Synthase (MpgS) GDP_Man->MpgS Three_PG 3-Phosphoglycerate Three_PG->MpgS M3P Mannosyl-3-phosphoglycerate MpgS->M3P GDP MpgP Mannosyl-3-phosphoglycerate Phosphatase (MpgP) M3P->MpgP MG This compound MpgP->MG Pi

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following are generalized in vitro enzymatic protocols for the synthesis of this compound via both pathways, based on commonly cited methodologies.

Single-Step Synthesis Protocol
  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5):

    • GDP-Mannose (e.g., 10 mM)

    • D-Glycerate (e.g., 20 mM)

    • Divalent cations (e.g., 10 mM MgCl₂)

    • Purified this compound Synthase (MgsD) (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific MgsD enzyme being used (e.g., 37°C for mesophilic enzymes or higher for thermophilic enzymes) for a predetermined duration (e.g., 2-24 hours).

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by the addition of a quenching agent (e.g., perchloric acid).

  • Product Analysis: Analyze the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Two-Step Synthesis Protocol
  • Step 1: Synthesis of Mannosyl-3-phosphoglycerate

    • Reaction Mixture: Prepare a reaction mixture containing GDP-Mannose (e.g., 10 mM), 3-Phosphoglycerate (e.g., 20 mM), divalent cations (e.g., 10 mM MgCl₂), and purified Mannosyl-3-phosphoglycerate Synthase (MpgS) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Incubation: Incubate at the optimal temperature for the MpgS enzyme. Monitor the reaction for the formation of the intermediate, mannosyl-3-phosphoglycerate.

  • Step 2: Dephosphorylation to this compound

    • Enzyme Addition: Once the first reaction is complete or has reached equilibrium, add purified Mannosyl-3-phosphoglycerate Phosphatase (MpgP) to the reaction mixture.

    • Incubation: Continue the incubation at the optimal temperature for the MpgP enzyme.

  • Reaction Termination and Analysis: Terminate the reaction and analyze the final product, this compound, as described in the single-step protocol.

Signaling and Regulatory Roles

Currently, there is limited evidence to suggest that this compound acts as a direct signaling molecule. Its primary established role is that of a compatible solute, protecting cellular machinery from stress.[1] However, the synthesis of this compound is tightly regulated in response to environmental cues, particularly osmotic and thermal stress. This regulation occurs at the genetic level, where the expression of the biosynthetic enzymes is induced by stress signals.

In organisms possessing both pathways, such as Rhodothermus marinus, the two routes are differentially regulated. The single-step pathway may be favored under certain stress conditions, while the two-step pathway is induced under others, suggesting a sophisticated mechanism for fine-tuning the intracellular concentration of this protective molecule.

The diagram below illustrates the general concept of stress-induced synthesis of this compound.

Stress_Response Stress Environmental Stress (e.g., Heat, Salinity) Cellular_Sensing Cellular Sensing Mechanisms Stress->Cellular_Sensing Gene_Expression Upregulation of MG Synthesis Genes (mgsD or mpgS/mpgp) Cellular_Sensing->Gene_Expression Enzyme_Synthesis Increased Synthesis of MG Biosynthetic Enzymes Gene_Expression->Enzyme_Synthesis MG_Production Increased this compound Production Enzyme_Synthesis->MG_Production Protection Cellular Protection (Protein Stabilization, etc.) MG_Production->Protection

Caption: Stress-induced regulation of this compound synthesis.

Conclusion

Both the single-step and two-step pathways offer viable routes for the synthesis of this compound. The choice between the two will likely depend on the specific application, the desired scale of production, and the availability of the requisite enzymes and substrates. The single-step pathway offers simplicity, while the two-step pathway is the more common route in extremophiles, suggesting it may be more robust under certain conditions. Further research involving direct comparative studies will be invaluable in elucidating the optimal strategy for the large-scale production of this promising biostabilizer.

References

Mannosylglycerate Demonstrates Superior Thermostabilizing Properties for Enhanced Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that mannosylglycerate, a compatible solute found in thermophilic and hyperthermophilic organisms, offers exceptional thermostabilizing effects on proteins when compared to other common solutes like trehalose and potassium chloride. This guide presents a comparative overview of its performance, supported by quantitative data and detailed experimental methodologies, for researchers and professionals in drug development and biotechnology.

This compound has been identified as a highly effective agent in protecting proteins from thermal denaturation.[1][2] Its stabilizing capabilities are attributed to a mechanism that primarily involves a decrease in the unfolding entropy of the protein.[3][4] This leads to a more rigid protein structure that is less susceptible to unfolding at elevated temperatures.[3][5] Experimental evidence consistently shows that this compound provides a greater degree of stabilization for various enzymes compared to other well-known compatible solutes.[6][7]

Comparative Analysis of Thermostabilizing Effects

The efficacy of this compound in enhancing protein thermostability has been quantified in several studies. The following table summarizes the key findings from comparative experiments on model proteins.

Compatible SoluteModel ProteinConcentrationChange in Melting Temperature (ΔTm)Reference
This compound Ribonuclease A (RNase A)0.5 M+3°C (above pH 5)[4]
This compound Ribonuclease A (RNase A)Not specifiedIncrease of 6°C per mole[1][3]
This compound Staphylococcal Nuclease (SNase)0.5 M+8°C[8]
TrehaloseRibonuclease A (RNase A)0.5 MLess than +3°C (above pH 5)[4]
Potassium Chloride (KCl)Ribonuclease A (RNase A)Not specifiedLess effective than this compound[3]

Table 1: Comparison of the change in melting temperature (ΔTm) of model proteins in the presence of different compatible solutes.

Beyond increasing the melting temperature, this compound has also been shown to be a potent suppressor of protein aggregation upon thermal denaturation, a critical factor in maintaining protein function.[1][3][4] While it can cause some inhibition of enzyme activity, this effect is generally less pronounced than that observed with inorganic salts like KCl.[3][4]

Experimental Protocols

The evaluation of the thermostabilizing properties of compatible solutes typically involves two key experimental techniques: Differential Scanning Calorimetry (DSC) to measure the thermal stability of the protein, and enzyme activity assays to assess its functional integrity.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] This method allows for the determination of the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of a compatible solute indicates a stabilizing effect.[9]

  • Sample Preparation: The protein of interest is dissolved in a buffer solution. The compatible solute to be tested is then added to the desired concentration. A reference sample containing only the buffer and the compatible solute is also prepared.

  • Instrumentation: A differential scanning calorimeter is used for the analysis.

  • Procedure: The sample and reference cells are heated at a constant rate. The instrument measures the heat capacity of the sample as a function of temperature. The resulting thermogram shows a peak corresponding to the protein unfolding transition. The apex of this peak is the melting temperature (Tm).

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the solute from the Tm in the presence of the solute.

Enzyme Activity Assay

Enzyme activity assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction.[10] To assess the thermostabilizing effect of a compatible solute, the enzyme is incubated at an elevated temperature in the presence and absence of the solute, and its residual activity is then measured.[6][7]

  • Incubation: The enzyme is incubated at a specific supraoptimal temperature for a defined period in a buffer solution containing the compatible solute. A control sample without the solute is also incubated under the same conditions.

  • Assay Reaction: After incubation, an aliquot of the enzyme solution is added to a reaction mixture containing the enzyme's specific substrate.[11]

  • Detection: The rate of product formation or substrate consumption is measured over time using a suitable detection method, such as spectrophotometry, fluorometry, or chemiluminescence.[12]

  • Data Analysis: The percentage of residual activity is calculated by comparing the activity of the enzyme incubated with the compatible solute to the activity of the control sample. A higher residual activity indicates a greater stabilizing effect.

Visualizing the Experimental Workflow and Comparative Effectiveness

The following diagrams illustrate the general experimental workflow for assessing thermostabilizing properties and a logical comparison of the effectiveness of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results P Protein Solution PS Protein + Solute Mixture P->PS S Compatible Solute S->PS DSC Differential Scanning Calorimetry (DSC) PS->DSC Assay Enzyme Activity Assay PS->Assay Tm Melting Temperature (Tm) Shift DSC->Tm Activity Residual Enzyme Activity Assay->Activity

Experimental workflow for assessing thermostabilizing properties.

G This compound This compound Effectiveness Thermostabilizing Effectiveness This compound->Effectiveness High Trehalose Trehalose Trehalose->Effectiveness Moderate KCl Potassium Chloride (KCl) KCl->Effectiveness Low

Comparative thermostabilizing effectiveness of compatible solutes.

References

A Comparative Analysis of Mannosylglycerate Biosynthetic Genes Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mannosylglycerate (MG) is a compatible solute with significant potential in biotechnology and therapeutics due to its remarkable stabilizing properties for proteins and cells under various stress conditions.[1] Its biosynthesis is a key area of research for harnessing these benefits. This guide provides a cross-species comparison of the genes and enzymes involved in the primary two-step biosynthetic pathway of this compound, focusing on mannosyl-3-phosphoglycerate synthase (MPGS) and mannosyl-3-phosphoglycerate phosphatase (MPGP).

Two Major Pathways for this compound Biosynthesis

Nature has evolved two primary routes for the synthesis of this compound:

  • Single-Step Pathway: Predominantly found in red algae, this pathway involves the direct condensation of GDP-mannose and D-glycerate to form this compound. This pathway is generally not associated with stress protection.[1]

  • Two-Step Pathway: This pathway is strongly associated with osmoadaptation in (hyper)thermophilic bacteria and archaea.[1] It involves two key enzymes:

    • Mannosyl-3-phosphoglycerate synthase (MPGS): Catalyzes the synthesis of α-mannosyl-3-phosphoglycerate (MPG) from GDP-mannose and D-3-phosphoglycerate.[2][3]

    • Mannosyl-3-phosphoglycerate phosphatase (MPGP): Catalyzes the dephosphorylation of MPG to yield this compound.[3][4][5]

This guide will focus on the two-step pathway due to its relevance in stress adaptation and its potential for biotechnological applications.

Quantitative Comparison of Key Biosynthetic Enzymes

The biochemical properties of MPGS and MPGP have been characterized in several microorganisms. The following tables summarize the available quantitative data for these enzymes from different species, providing a basis for comparison of their performance under various conditions.

Table 1: Comparison of Mannosyl-3-phosphoglycerate Synthase (MPGS) Properties

SpeciesOptimal pHOptimal Temperature (°C)Km (GDP-mannose) (mM)Km (3-PGA) (mM)Vmax (U/mg)Divalent Cation RequirementReference
Pyrococcus horikoshii6.4 - 7.490 - 100Not ReportedNot ReportedNot ReportedMg2+[3][6]
Thermus thermophilus HB27~7.080 - 90Not ReportedNot ReportedNot ReportedMn2+ (most effective)[1]
Rubrobacter xylanophilusNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4][7]

Table 2: Comparison of Mannosyl-3-phosphoglycerate Phosphatase (MPGP) Properties

| Species | Optimal pH | Optimal Temperature (°C) | Km (MPG) (mM) | Vmax (U/mg) | Divalent Cation Requirement | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrococcus horikoshii | 5.2 - 6.4 | 95 - 100 | Not Reported | Not Reported | Mg2+ |[3][8][9] | | Thermus thermophilus HB27 | ~6.0 | 90 - 95 | Not Reported | Not Reported | Mn2+, Co2+, Mg2+, Ni2+ |[1] | | Methanococcoides burtonii | 5.5 - 6.5 | ~60 | Not Reported | 0.25 (at 50°C) | Not Reported |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the characterization of MG biosynthetic enzymes.

Protocol 1: Cloning, Expression, and Purification of Recombinant MPGS and MPGP

This protocol outlines the general steps for obtaining purified recombinant enzymes for biochemical characterization.

  • Gene Identification and Amplification:

    • Identify the putative genes for MPGS and MPGP in the target organism's genome using sequence homology searches with known functional genes (e.g., from Pyrococcus horikoshii).[1][3]

    • Design primers to amplify the full-length open reading frames of the identified genes.

    • Amplify the genes from genomic DNA using polymerase chain reaction (PCR).

  • Cloning into an Expression Vector:

    • Ligate the PCR products into a suitable E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

    • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6).

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100) and a DNase.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • If the target enzymes are heat-stable (from thermophiles), a heat treatment step (e.g., 70°C for 20 minutes) can be employed to denature and precipitate a significant portion of the E. coli proteins.[2]

    • Purify the recombinant protein from the soluble fraction using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins).

    • Elute the bound protein using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

Protocol 2: Enzyme Activity Assays

This assay measures the formation of the product, mannosyl-3-phosphoglycerate (MPG).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer at the optimal pH for the enzyme (e.g., 50 mM HEPES-KOH, pH 7.0).[1]

    • GDP-mannose (substrate).

    • D-3-phosphoglycerate (substrate).

    • A divalent cation (e.g., 5 mM MnCl2).[1]

    • Purified recombinant MPGS enzyme.

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for T. thermophilus MPGS).[1]

    • The reaction can be stopped at various time points by boiling or adding a quenching agent.

  • Product Detection and Quantification:

    • The formation of MPG can be monitored using various methods, including:

      • High-Performance Liquid Chromatography (HPLC): Separate the reaction components and quantify the MPG peak.

      • Coupled Enzyme Assay: Couple the production of GDP to a reaction that can be monitored spectrophotometrically.

This assay measures the release of inorganic phosphate from the substrate, mannosyl-3-phosphoglycerate (MPG).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer at the optimal pH for the enzyme (e.g., 50 mM MES-KOH, pH 6.0).[1]

    • Mannosyl-3-phosphoglycerate (substrate).

    • A divalent cation (e.g., 5 mM MgCl2).[8][9]

    • Purified recombinant MPGP enzyme.

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 95°C for T. thermophilus MPGP).[1]

    • Stop the reaction by adding a reagent that halts enzyme activity and is compatible with the phosphate detection method (e.g., trichloroacetic acid).

  • Phosphate Detection and Quantification:

    • Quantify the released inorganic phosphate using a colorimetric method, such as the Malachite Green assay or the Ames method.[11]

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green, 820 nm for the Ames method) and determine the phosphate concentration from a standard curve.[11]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core this compound biosynthetic pathway and a typical experimental workflow for the characterization of the involved genes.

Mannosylglycerate_Biosynthesis_Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_intermediates Intermediate cluster_products Products GDP_mannose GDP-mannose MPGS MPGS GDP_mannose->MPGS PGA 3-Phospho-D-glycerate PGA->MPGS MPG Mannosyl-3-phosphoglycerate MPGS->MPG GDP MPGP MPGP MG This compound MPGP->MG Pi MPG->MPGP GDP GDP Pi Pi Experimental_Workflow cluster_assays Enzyme Assays start Start: Identify Putative MG Biosynthetic Genes gene_cloning Gene Cloning and Expression Vector Construction start->gene_cloning protein_expression Recombinant Protein Expression in E. coli gene_cloning->protein_expression purification Protein Purification (e.g., Affinity Chromatography) protein_expression->purification biochemical_assays Biochemical Characterization purification->biochemical_assays ph_opt Determine Optimal pH temp_opt Determine Optimal Temperature kinetics Determine Kinetic Parameters (Km, Vmax) data_analysis Data Analysis end End: Comparative Analysis data_analysis->end ph_opt->data_analysis temp_opt->data_analysis kinetics->data_analysis

References

The Role of Mannosylglycerate in Osmoadaptation: A Comparative Guide to Genetic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to understand and engineer cellular resilience, particularly in response to osmotic stress, the role of compatible solutes is paramount. Among these, mannosylglycerate (MG) has emerged as a key player in the survival of many extremophilic microorganisms. This guide provides a comprehensive comparison of this compound with other major osmolytes, focusing on the genetic evidence that validates their roles in osmoadaptation. We present quantitative data from genetic studies, detailed experimental protocols for key assays, and visual representations of the biosynthetic pathways to offer a clear and objective resource for researchers in the field.

Comparative Performance of Osmolytes in Osmoadaptation

Genetic studies, primarily involving the creation of knockout mutants, have been instrumental in elucidating the specific contribution of different osmolytes to an organism's ability to withstand high salinity. The data presented below, derived from studies on various microorganisms, quantifies the impact of the absence of key osmolyte synthesis genes on growth under osmotic stress.

OsmolyteModel OrganismGene(s) DisruptedPhenotype under Osmotic StressIntracellular Solute Concentration (in mutant)Reference
This compound Thermus thermophilus HB27mpgS (mannosyl-3-phosphoglycerate synthase)No growth in defined medium with >1% NaCl.[1]This compound absent.[1]
Trehalose Thermus thermophilus RQ-1mpgS (mutant still produces trehalose)Unable to grow in medium with >3% NaCl (wild-type grows up to 5%).[1]Trehalose and amino acids accumulated.[1][1]
Di-myo-inositol phosphate (DIP) Pyrococcus furiosusIPCT/DIPPS (inositol-1-phosphate cytidylyltransferase/di-myo-inositol phosphate phosphate synthase)Less efficient growth under osmotic stress compared to wild-type.This compound and aspartate accumulated.[2]
Proline Escherichia coliSingle base pair change in a regulatory region of the proline biosynthesis pathwayIncreased tolerance to osmotic stress due to high levels of proline synthesis.High levels of proline.[3]
Ectoine Halomonas elongata-Wild-type accumulates ectoine in response to high salinity.Ectoine levels are highly regulated by external salt levels.[4]

Signaling Pathways and Biosynthesis of Osmolytes

The synthesis of osmolytes is a tightly regulated process, triggered by environmental cues such as increased external osmolarity. Below are diagrams of the key biosynthetic pathways for this compound and its major alternatives, generated using the DOT language.

This compound Biosynthesis

There are two primary pathways for this compound synthesis in microorganisms.[5][6]

mannosylglycerate_synthesis cluster_two_step Two-Step Pathway cluster_one_step One-Step Pathway GDP-Mannose GDP-Mannose Mannosyl-3-phosphoglycerate Mannosyl-3-phosphoglycerate GDP-Mannose->Mannosyl-3-phosphoglycerate MpgS 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate->Mannosyl-3-phosphoglycerate This compound This compound Mannosyl-3-phosphoglycerate->this compound MpgP MpgS MpgS/MPGS MpgP MpgP/MPGP GDP-Mannose_2 GDP-Mannose Mannosylglycerate_2 This compound GDP-Mannose_2->Mannosylglycerate_2 MgsD Glycerate Glycerate Glycerate->Mannosylglycerate_2 MgsD MgsD

Biosynthesis of this compound
Trehalose Biosynthesis

The most common pathway for trehalose synthesis involves the enzymes trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB).

trehalose_synthesis Glucose-6-Phosphate Glucose-6-Phosphate Trehalose-6-Phosphate Trehalose-6-Phosphate Glucose-6-Phosphate->Trehalose-6-Phosphate OtsA UDP-Glucose UDP-Glucose UDP-Glucose->Trehalose-6-Phosphate Trehalose Trehalose Trehalose-6-Phosphate->Trehalose OtsB OtsA OtsA OtsB OtsB

Biosynthesis of Trehalose
Di-myo-inositol Phosphate (DIP) Biosynthesis

The synthesis of DIP is a multi-step process starting from glucose-6-phosphate.[2][7]

dip_synthesis Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate I1PS CDP-Inositol CDP-Inositol myo-Inositol-1-Phosphate->CDP-Inositol IPCT myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol I1PP DIP Di-myo-inositol Phosphate CDP-Inositol->DIP DIPPS myo-Inositol->DIP I1PS I-1-P Synthase I1PP I-1-P Phosphatase IPCT IPCT DIPPS DIPPS

Biosynthesis of Di-myo-inositol Phosphate
Proline Biosynthesis

Under osmotic stress, proline is primarily synthesized from glutamate.[8][9]

proline_synthesis Glutamate Glutamate gamma-Glutamyl-Phosphate gamma-Glutamyl-Phosphate Glutamate->gamma-Glutamyl-Phosphate P5CS Glutamate-semialdehyde Glutamate-semialdehyde gamma-Glutamyl-Phosphate->Glutamate-semialdehyde P5C Pyrroline-5-Carboxylate Glutamate-semialdehyde->P5C Proline Proline P5C->Proline P5CR P5CS P5CS P5CR P5CR

Biosynthesis of Proline
Ectoine Biosynthesis

Ectoine synthesis begins with the precursor L-aspartate-β-semialdehyde.[1][4][10]

ectoine_synthesis L-Aspartate-beta-semialdehyde L-Aspartate-beta-semialdehyde L-2,4-Diaminobutyrate L-2,4-Diaminobutyrate L-Aspartate-beta-semialdehyde->L-2,4-Diaminobutyrate EctB N-gamma-Acetyl-L-2,4-diaminobutyrate N-gamma-Acetyl-L-2,4-diaminobutyrate L-2,4-Diaminobutyrate->N-gamma-Acetyl-L-2,4-diaminobutyrate EctA Ectoine Ectoine N-gamma-Acetyl-L-2,4-diaminobutyrate->Ectoine EctC EctB EctB EctA EctA EctC EctC

Biosynthesis of Ectoine

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific advancement. This section provides detailed methodologies for key experiments cited in the validation of osmolyte function.

Generation of Gene Knockouts in Thermus thermophilus via Homologous Recombination

This protocol is adapted from methodologies used for creating gene disruptions in T. thermophilus.[6][11]

Objective: To create a targeted gene knockout to study the role of a specific gene in osmoadaptation.

Materials:

  • T. thermophilus wild-type strain

  • Thermostable kanamycin resistance marker (e.g., htk)

  • Plasmids for cloning (e.g., pUC18)

  • Restriction enzymes

  • T4 DNA Ligase

  • Competent E. coli for plasmid amplification

  • PCR reagents

  • DNA purification kits

  • Thermus growth medium (TM)

  • Kanamycin

Workflow Diagram:

knockout_workflow cluster_plasmid Disruption Cassette Construction cluster_transformation Thermus Transformation Amplify_Upstream Amplify upstream homologous region Ligate Ligate fragments into cloning vector Amplify_Upstream->Ligate Amplify_Downstream Amplify downstream homologous region Amplify_Downstream->Ligate Amplify_Marker Amplify thermostable kanamycin marker Amplify_Marker->Ligate Transform_Ecoli Transform E. coli and select for resistance Ligate->Transform_Ecoli Purify_Plasmid Purify disruption plasmid Transform_Ecoli->Purify_Plasmid Transform_Thermus Transform with disruption plasmid Purify_Plasmid->Transform_Thermus Grow_Thermus Grow T. thermophilus to competence Grow_Thermus->Transform_Thermus Select_Transformants Plate on TM agar with kanamycin Transform_Thermus->Select_Transformants Verify_Knockout Verify knockout by PCR and sequencing Select_Transformants->Verify_Knockout

Gene Knockout Workflow

Procedure:

  • Design and Amplify Homologous Regions:

    • Design primers to amplify approximately 500-1000 bp regions directly upstream and downstream of the target gene from T. thermophilus genomic DNA.

    • Perform PCR to amplify these homologous regions.

  • Construct Disruption Cassette:

    • Clone the upstream homologous region, the thermostable kanamycin resistance marker, and the downstream homologous region into a suitable cloning vector. The orientation should be: upstream region - resistance marker - downstream region.

  • Transform T. thermophilus:

    • Grow T. thermophilus in TM medium to the late exponential phase to induce natural competence.

    • Add the purified disruption plasmid to the competent cell culture and incubate at 70°C for 3-4 hours.

  • Selection and Verification:

    • Plate the transformation mixture on TM agar plates containing kanamycin.

    • Incubate at 70°C until colonies appear.

    • Isolate genomic DNA from kanamycin-resistant colonies.

    • Verify the correct integration of the disruption cassette and the deletion of the target gene by PCR using primers flanking the target gene locus and internal to the resistance marker.

    • Confirm the knockout by DNA sequencing.

Osmotic Stress Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Objective: To quantify the effect of osmotic stress on the viability of wild-type and knockout microbial strains.

Materials:

  • 96-well microplates

  • Microbial cultures (wild-type and knockout strains)

  • Growth medium with varying concentrations of NaCl (or other osmolyte)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • In a 96-well plate, add 100 µL of cell suspension per well at a predetermined optimal density.

    • Include wells with medium only as a background control.

  • Osmotic Stress Induction:

    • To the appropriate wells, add concentrated NaCl solution to achieve the desired final concentrations (e.g., 0.5 M, 1 M, 1.5 M NaCl).

    • Incubate the plate at the optimal growth temperature for the microorganism for a set period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at the optimal growth temperature.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

Quantification of Intracellular Osmolytes by HPLC

This protocol provides a general framework for the separation and quantification of common osmolytes. Specific parameters may need to be optimized for the particular solutes and matrix.

Objective: To determine the intracellular concentrations of various osmolytes in response to osmotic stress.

Materials:

  • Microbial cell cultures

  • Extraction buffer (e.g., 80% ethanol)

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino or carbohydrate analysis column

  • Osmolyte standards (this compound, trehalose, DIP, proline, ectoine)

Procedure:

  • Cell Harvesting and Extraction:

    • Grow microbial cultures under desired osmotic stress conditions.

    • Harvest cells by centrifugation.

    • Extract intracellular osmolytes by resuspending the cell pellet in a known volume of ice-cold 80% ethanol and incubating on ice.

    • Centrifuge to remove cell debris and collect the supernatant.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the extract onto the HPLC system.

    • Separate the osmolytes using an appropriate column and mobile phase. For a broad range of osmolytes, a hydrophilic interaction liquid chromatography (HILIC) column is often suitable.

    • Detect the eluted compounds using an RI or ELSD detector.

  • Quantification:

    • Prepare a standard curve for each osmolyte of interest by injecting known concentrations.

    • Quantify the concentration of each osmolyte in the samples by comparing their peak areas to the standard curves.

    • Normalize the osmolyte concentration to the cell biomass (e.g., per mg of protein or per cell number).

Conclusion

The genetic validation of the role of this compound and other compatible solutes in osmoadaptation provides a powerful framework for understanding microbial stress responses. The data clearly demonstrates that the ability to synthesize specific osmolytes is critical for survival in high-salt environments. By comparing the phenotypes of knockout mutants and quantifying the intracellular accumulation of these protective molecules, researchers can gain valuable insights into the mechanisms of osmoadaptation. The protocols and pathways detailed in this guide are intended to serve as a practical resource for scientists working to unravel the complexities of cellular resilience and to harness these mechanisms for biotechnological and therapeutic applications.

References

Mannosylglycerate's Stabilizing Effect on Model Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mannosylglycerate's performance as a protein stabilizer against other alternatives, supported by experimental data. We delve into its effects on various model enzymes and provide detailed methodologies for key experiments.

This compound (MG), a compatible solute found in extremophilic microorganisms, is gaining significant attention for its remarkable ability to protect proteins from denaturation under stressful conditions such as high temperature and osmotic stress. This guide explores the stabilizing effect of this compound on a selection of model enzymes and compares its efficacy with other known stabilizers.

Comparative Thermal Stability of Model Enzymes

The stabilizing effect of this compound and other compatible solutes is often quantified by the increase in the melting temperature (Tm) of the protein, which is the temperature at which half of the protein population is unfolded. The following table summarizes the observed changes in Tm for different model enzymes in the presence of this compound and other common chemical chaperones.

Model EnzymeStabilizerConcentrationChange in Melting Temperature (ΔTm)Reference
Staphylococcal Nuclease This compound0.5 M+8.0 °C[1]
Ribonuclease A This compound1.0 M+6.0 °C[2]
Lysozyme TrehaloseNot Specified5.7 - 8.3 °C[3]
Lysozyme SucroseNot Specified5.7 - 8.3 °C[3]
α-Glucosidase N-(n-butyl)deoxynojirimycin (NB-DNJ)10 µmol/LEnhanced stability and transport[2]

Note: Direct quantitative data for the effect of this compound on Lysozyme and α-Glucosidase was not available in the reviewed literature. The data for these enzymes with other stabilizers is provided for comparative context.

In-Depth Look at this compound's Effects

Studies have shown that this compound is a highly effective thermoprotectant for a range of enzymes. For instance, in addition to the quantitative data presented above, it has been observed to enhance the thermostability of alcohol dehydrogenases and glutamate dehydrogenases, proving to be a better thermoprotectant than trehalose at higher temperatures.[4] The mechanism behind this stabilization is thought to involve the preferential exclusion of the solute from the protein's surface, which favors the compact, native state of the protein.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the effect of stabilizers on enzyme stability.

Protocol 1: Thermal Shift Assay using Differential Scanning Fluorimetry (DSF)

This protocol outlines the procedure to determine the melting temperature (Tm) of a protein in the presence of a stabilizing agent like this compound.

Materials:

  • Purified enzyme of interest

  • This compound (or other chemical chaperone) stock solution

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a master mix containing the buffer, SYPRO Orange dye (final concentration 5x), and the enzyme at the desired concentration (e.g., 2 µM).

  • Prepare serial dilutions of the this compound stock solution in the appropriate buffer.

  • In a 96-well PCR plate, add the enzyme master mix to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no stabilizer.

  • Seal the plate and centrifuge briefly to mix the contents and remove bubbles.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.

  • The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum in the first derivative of the melting curve.

Protocol 2: Enzyme Activity Assay under Thermal Stress

This protocol measures the residual activity of an enzyme after being subjected to thermal stress in the presence and absence of a stabilizer.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (or other chemical chaperone)

  • Appropriate buffer solution

  • Spectrophotometer or other suitable detection instrument

  • Water bath or thermocycler

Procedure:

  • Prepare enzyme solutions at a fixed concentration in the buffer, both with and without the desired concentration of this compound.

  • Incubate the enzyme solutions at a stress temperature (a temperature known to cause denaturation) for a specific period (e.g., 15 minutes at 60 °C).

  • After incubation, cool the samples on ice for 5 minutes.

  • Initiate the enzymatic reaction by adding the specific substrate to each enzyme sample at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer.

  • Calculate the initial reaction rates for each sample.

  • The residual activity is expressed as a percentage of the activity of the unstressed enzyme control.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the biosynthetic pathway of this compound and a typical experimental workflow for assessing enzyme stability.

Mannosylglycerate_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 GDP_Mannose GDP-Mannose MPGS Mannosyl-3-phosphoglycerate synthase (MPGS) GDP_Mannose->MPGS Glycerate_3_P 3-Phosphoglycerate Glycerate_3_P->MPGS MPG Mannosyl-3-phosphoglycerate MPGS->MPG MPGP Mannosyl-3-phosphoglycerate phosphatase (MPGP) MPG->MPGP MG This compound MPGP->MG Pi Pi MPGP->Pi

Caption: Two-step biosynthesis of this compound.

Thermal_Stability_Workflow start Start: Prepare Enzyme Samples prep_control Control: Enzyme + Buffer start->prep_control prep_exp Experimental: Enzyme + Buffer + this compound start->prep_exp thermal_stress Apply Thermal Stress (e.g., 60°C for 15 min) prep_control->thermal_stress prep_exp->thermal_stress cool Cool Samples on Ice thermal_stress->cool add_substrate Add Substrate & Incubate at Optimal Temperature cool->add_substrate measure Measure Enzyme Activity (e.g., Spectrophotometry) add_substrate->measure analyze Analyze Data: Calculate % Residual Activity measure->analyze end End: Compare Stability analyze->end

Caption: Workflow for enzyme thermal stability assay.

References

Safety Operating Guide

Navigating the Disposal of Mannosylglycerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Mannosylglycerate: A Profile

This compound is a compatible solute found in various extremophilic microorganisms, playing a role in protecting cellular components against stresses like high temperatures and osmotic pressure.[1][2][3] Its growing interest in biotechnology for stabilizing proteins and other biomaterials means it is increasingly likely to be found in research and development laboratories.[4][5] While it is a naturally occurring substance, its disposal in a laboratory setting requires adherence to established chemical safety protocols.

Core Principles of Chemical Waste Disposal

In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a chemical of unknown toxicity. The fundamental principle is to avoid drain disposal and to manage it as a chemical waste stream destined for incineration by a licensed hazardous waste disposal company.

Key Disposal Steps:

  • Waste Collection:

    • Use a dedicated, properly labeled, and leak-proof container for all this compound waste, including pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, gloves).

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • Never mix this compound waste with other incompatible waste streams.[6]

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and include the chemical formula (C9H16O9).

    • Indicate the concentration if it is in solution.

    • Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from heat sources or direct sunlight.

    • Keep the container tightly closed except when adding waste.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

    • The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, typically incineration.

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, the following table summarizes its key chemical and physical properties from PubChem, which can inform handling and storage decisions.[7]

PropertyValue
Molecular FormulaC9H16O9
Molecular Weight268.22 g/mol
Physical StateSolid (assumed based on related compounds)
SolubilityNo data available

Experimental Protocols: A General Framework

The following is a generalized protocol for the handling and disposal of this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Designated chemical waste container (HDPE)

  • Hazardous waste labels/tags

Procedure:

  • Personal Protective Equipment: Always wear appropriate PPE when handling this compound.

  • Weighing and Preparation: Conduct all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Collect all solid this compound waste in the designated solid waste container.

    • Collect all solutions containing this compound in the designated liquid waste container.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated solid waste container.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.

    • Do not overfill the container; leave at least 10% headspace.

  • Disposal Request: Once the container is full, or if the experiment is complete, submit a chemical waste pickup request to your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A This compound Waste Generated B Is a specific SDS with disposal instructions available? A->B C Follow specific SDS instructions for disposal. B->C Yes D Treat as chemical of unknown toxicity. B->D No E Collect in a dedicated, labeled, and sealed waste container. D->E F Store in a designated Satellite Accumulation Area. E->F G Arrange for pickup by institutional EHS for incineration. F->G H Final Disposal by Licensed Hazardous Waste Vendor G->H

Caption: this compound Disposal Decision Workflow.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational procedures.

References

Essential Safety and Handling Protocols for Mannosylglycerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for the handling of Mannosylglycerate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety profiles of chemically similar compounds, such as D-Mannose and other non-hazardous sugar derivatives, and general laboratory safety practices for handling fine chemical powders.[1][2][3]

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-compliantProtects eyes from airborne dust particles.
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents skin contact.
Body Protection Laboratory CoatStandardProtects clothing and skin from contamination.
Respiratory Protection Dust Mask or RespiratorN95/P100 particle filterRecommended when handling large quantities or if dust generation is unavoidable.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan ensures consistency and safety in the laboratory.

  • Preparation:

    • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle this compound in a manner that minimizes dust formation.[1][3]

    • Use a spatula or other appropriate tool to transfer the powder.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[4]

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Uncontaminated Waste: Non-contaminated packaging may be recycled.[4]

  • Contaminated Waste:

    • Dispose of contaminated materials, such as used gloves and weighing papers, in a designated chemical waste container.

    • Handle contaminated packages in the same way as the substance itself.[4]

  • Bulk Disposal:

    • Dispose of unused or waste this compound in accordance with local, state, and federal regulations.

    • Do not allow the substance to enter drains or surface water.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation - Clean Workspace - Assemble Equipment - Don PPE handling 2. Handling - Minimize Dust - Use Spatula - Avoid Contact prep->handling post_handling 3. Post-Handling - Clean Area - Dispose Gloves - Wash Hands handling->post_handling disposal 4. Disposal - Segregate Waste - Follow Regulations post_handling->disposal

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.